molecular formula C4H10ClNO B020476 O-(cyclopropylmethyl)hydroxylamine Hydrochloride CAS No. 74124-04-2

O-(cyclopropylmethyl)hydroxylamine Hydrochloride

Cat. No.: B020476
CAS No.: 74124-04-2
M. Wt: 123.58 g/mol
InChI Key: HMMFZNBOQJOULD-UHFFFAOYSA-N
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Description

O-(cyclopropylmethyl)hydroxylamine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H10ClNO and its molecular weight is 123.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

O-(cyclopropylmethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-6-3-4-1-2-4;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMFZNBOQJOULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468503
Record name O-(Cyclopropylmethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74124-04-2
Record name O-(Cyclopropylmethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Cyclopropylmethyl-hydroxylamine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to O-(cyclopropylmethyl)hydroxylamine hydrochloride (CAS: 74124-04-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of O-(cyclopropylmethyl)hydroxylamine hydrochloride. The information is intended to support research and development activities in medicinal chemistry and organic synthesis.

Core Properties

This compound is a white solid organic compound.[1] It serves as a valuable building block in the synthesis of more complex molecules, particularly N-heterocycles.[2][3]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 74124-04-2[2][4][5]
Molecular Formula C₄H₁₀ClNO[2][4][5]
Molecular Weight 123.58 g/mol [2][4][5]
Melting Point 170-172 °C[1]
Appearance White Solid[1]
Purity ≥97% (typical)[2][5]
SMILES Cl.NOCC1CC1[2][5]
InChI InChI=1S/C4H9NO.ClH/c5-6-3-4-1-2-4;/h4H,1-3,5H2;1H[4]
Storage Room temperature, sealed in a dry environment.[2]
Computational Data
DescriptorValueSource(s)
Topological Polar Surface Area (TPSA) 35.25 Ų[2]
logP 0.7085[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 2[2]

Safety and Handling

This compound is classified as an irritant.[4] The following hazard statements are associated with this compound:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.

Experimental Protocols

A scalable, gram-scale synthesis of this compound has been reported.[2][3] The overall synthetic workflow is depicted in the diagram below.

G cluster_synthesis Synthesis of this compound N_enoxyphthalimide N-enoxyphthalimide Cyclopropanation Simmons-Smith Cyclopropanation N_enoxyphthalimide->Cyclopropanation Intermediate 2-cyclopropoxyisoindoline-1,3-dione Cyclopropanation->Intermediate Cleavage Hydrazine Hydrate-mediated Cleavage Intermediate->Cleavage Free_Base O-(cyclopropylmethyl)hydroxylamine (volatile) Cleavage->Free_Base Salt_Formation HCl Salt Formation Free_Base->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: Synthetic pathway for this compound.

General Synthesis Procedure

The synthesis involves a three-step process starting from an N-enoxyphthalimide precursor.[2]

  • Cyclopropanation: The N-enoxyphthalimide undergoes a Simmons-Smith-type cyclopropanation to yield 2-cyclopropoxyisoindoline-1,3-dione.[2]

  • Phthalimide Cleavage: The resulting intermediate is treated with hydrazine hydrate to cleave the phthalimide group, affording the free base, O-(cyclopropylmethyl)hydroxylamine. This free base is noted to be volatile.[2]

  • Hydrochloride Salt Formation: The free base is then converted to its hydrochloride salt to provide a stable, non-volatile solid.[2]

Applications in Organic Synthesis

This compound is a precursor for the synthesis of N-heterocycles via a[3][3]-sigmatropic rearrangement.[2][3] This transformation is particularly useful in the generation of substituted tetrahydroquinolines.[2][3]

G cluster_application Application in N-Heterocycle Synthesis Start This compound N_Arylation N-Arylation Start->N_Arylation Hydroxamate N-aryl O-cyclopropyl hydroxamate N_Arylation->Hydroxamate Rearrangement [3,3]-Sigmatropic Rearrangement Hydroxamate->Rearrangement Cyclization Cyclization/Rearomatization Rearrangement->Cyclization Product 2-hydroxy tetrahydroquinoline Cyclization->Product

Caption: Workflow for the synthesis of tetrahydroquinolines.

Experimental Workflow for N-Heterocycle Synthesis

The general workflow for the synthesis of 2-hydroxy tetrahydroquinolines using this compound is as follows:

  • N-Arylation: The starting material is N-arylated to form an N-aryl O-cyclopropyl hydroxamate.[2]

  • [3][3]-Sigmatropic Rearrangement Cascade: This intermediate undergoes a one-pot cascade reaction initiated by a[3][3]-sigmatropic rearrangement, followed by cyclization and rearomatization to yield the final substituted tetrahydroquinoline product.[2]

Spectroscopic Data

While a detailed analysis of the NMR, IR, and mass spectrometry data is not publicly available in the primary search results, the key reference paper notes that the synthesized this compound was "fully characterized," indicating that such data was obtained and confirms the structure.[2] High-resolution mass spectrometry was performed under electrospray ionization (ESI) conditions.[2] Researchers requiring detailed spectral data are encouraged to consult the supplementary information of the cited primary literature.

References

physical and chemical properties of O-(cyclopropylmethyl)hydroxylamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of O-(cyclopropylmethyl)hydroxylamine HCl

This technical guide provides a comprehensive overview of the known physical and chemical properties of O-(cyclopropylmethyl)hydroxylamine hydrochloride (HCl). The information is intended for researchers, scientists, and drug development professionals who utilize this compound as a key building block in synthetic chemistry. This document summarizes available quantitative data, outlines relevant experimental protocols for property determination, and visualizes key chemical pathways and analytical workflows.

Compound Identification and General Data

O-(cyclopropylmethyl)hydroxylamine HCl is a chemical reagent primarily used in organic synthesis.[1] As a hydroxylamine derivative, it serves as a versatile precursor, particularly in the construction of nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.[1][2]

Table 1: Compound Identification

IdentifierValueCitation
CAS Number 74124-04-2[1][3][4]
Molecular Formula C₄H₁₀ClNO[3][4]
Synonyms Cyclopropylmethoxyamine Hydrochloride, O-Cyclopropylmethyl-hydroxylamine, Hydrochloride[3][4]
IUPAC Name O-(cyclopropylmethyl)hydroxylamine;hydrochloride[3]
SMILES C1CC1CON.Cl[3]
InChIKey HMMFZNBOQJOULD-UHFFFAOYSA-N[3]

Physical Properties

The hydrochloride salt form of O-(cyclopropylmethyl)hydroxylamine exists as a white crystalline solid at room temperature.[5] The available quantitative physical data is summarized in Table 2.

Table 2: Physical Properties of O-(cyclopropylmethyl)hydroxylamine HCl

PropertyValueNotesCitation
Molecular Weight 123.58 g/mol [3][4]
Melting Point 170-172 °CExperimental[6][7]
Appearance White Solid[5]
Solubility No quantitative data available.As a hydrochloride salt, it is expected to be soluble in water and polar alcohols.[8]
pKa No quantitative data available.The basicity of O-alkylhydroxylamines is generally lower than that of hydroxylamine.[4]

Chemical and Computational Properties

This compound is noted for its utility as a precursor in[1][1]-sigmatropic rearrangements for synthesizing N-heterocycles.[2][9] Its stability as a bench-stable, solid hydrochloride salt makes it a practical reagent in multi-step syntheses.[2]

Table 3: Chemical and Computed Properties

PropertyValueNotesCitation
Topological Polar Surface Area (TPSA) 35.25 ŲComputed[3][10]
logP 0.7085Computed[3][10]
Hydrogen Bond Donor Count 1Computed[3][10]
Hydrogen Bond Acceptor Count 2Computed[3][10]
Rotatable Bond Count 2Computed[3][10]

Experimental Protocols

Detailed experimental procedures for the characterization of O-(cyclopropylmethyl)hydroxylamine HCl are not widely published. However, standard methodologies for determining key physical properties are described below.

Synthesis Protocol

A scalable, three-step synthesis for O-(cyclopropylmethyl)hydroxylamine HCl has been reported.[2][9] The general workflow involves the cyclopropanation of an N-O vinyl-connected precursor, followed by phthalimide cleavage and subsequent formation of the hydrochloride salt.[9]

G cluster_0 Synthesis Workflow A 2-(vinyloxy)isoindoline-1,3-dione B Cyclopropanation (Simmons-Smith type conditions) A->B Substrate C 2-cyclopropoxyisoindoline-1,3-dione B->C Product D Phthalimide Cleavage (Hydrazine hydrate) C->D E Free-base O-(cyclopropylmethyl)hydroxylamine D->E F HCl Salt Formation E->F G O-(cyclopropylmethyl)hydroxylamine HCl F->G Final Product

Caption: Gram-scale synthesis workflow for O-(cyclopropylmethyl)hydroxylamine HCl.

Melting Point Determination

Methodology: The melting point can be determined using the capillary method.

  • A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.

  • The tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

pKa Determination

Methodology: The pKa value can be determined by potentiometric titration.[4]

  • A precisely weighed sample of O-(cyclopropylmethyl)hydroxylamine HCl is dissolved in a suitable solvent, typically deionized water or a water-ethanol mixture.[4]

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the hydroxylammonium ion.

G cluster_1 Physical Property Analysis Workflow Sample Sample of Compound MP Capillary Melting Point Apparatus Sample->MP Sol Shake-Flask Solubility Test Sample->Sol Titrate Potentiometric Titration Sample->Titrate Result_MP Melting Point (170-172 °C) MP->Result_MP Result_Sol Solubility Data Sol->Result_Sol Result_pKa pKa Value Titrate->Result_pKa

Caption: General experimental workflow for physical property characterization.

Application in Chemical Synthesis

While no specific biological signaling pathways for this compound have been identified, its primary role in drug discovery is as a synthetic intermediate. It is a key reactant in di-heteroatom[1][1]-sigmatropic rearrangements to produce N-heterocycles, such as substituted tetrahydroquinolines.[2][9] This chemical transformation is highly valuable for building molecular complexity in the development of new therapeutic agents.

G cluster_2 Chemical Reaction Pathway A O-(cyclopropylmethyl)hydroxylamine HCl B N-Arylation A->B C N-Arylated O-cyclopropyl Hydroxamate Intermediate B->C D [3,3]-Sigmatropic Rearrangement (Base-mediated) C->D E Cyclization/ Rearomatization Cascade D->E F Substituted Tetrahydroquinoline E->F Final Heterocycle

Caption: Role in the[1][1]-sigmatropic rearrangement for N-heterocycle synthesis.

Safety and Handling

O-(cyclopropylmethyl)hydroxylamine HCl is associated with several hazard classifications. Users should consult the Safety Data Sheet (SDS) before handling.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Storage: Store at room temperature or between 2-8°C, often under an inert atmosphere like argon.[3][6]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn during handling.

References

A Technical Guide to the Stability and Storage of O-(cyclopropylmethyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for O-(cyclopropylmethyl)hydroxylamine hydrochloride. Due to the limited availability of specific public stability data for this compound, this document focuses on established best practices and general methodologies for stability assessment based on international guidelines.

Chemical and Physical Properties

This compound is a key reagent in synthetic organic chemistry. A summary of its known physical and chemical properties is presented below.

PropertyValueSource
CAS Number 74124-04-2[1][2][3]
Molecular Formula C4H10ClNO[2][3]
Molecular Weight 123.58 g/mol [2][3]
Melting Point 170-172°C[4]
Appearance White to off-white solidGeneric observation
Purity ≥97%[3]
Shelf Life 1095 days (approximately 3 years)[4]

Stability Profile and Assessment

The intrinsic stability of a chemical compound is critical for its use in research and drug development. Stability studies are performed to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

While specific stability data for this compound is not extensively published, a general approach to determining its stability profile involves forced degradation studies and long-term stability testing.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the degradation pathways of a substance. These studies also help in developing stability-indicating analytical methods.[5] The following table outlines the recommended conditions for the forced degradation of this compound.

Stress ConditionProposed Experimental Protocol
Acid Hydrolysis Dissolve the compound in 0.1 N HCl and reflux at 60°C for 30 minutes. If no degradation is observed, a higher concentration of acid or more stringent conditions may be applied.
Base Hydrolysis Dissolve the compound in 0.1 N NaOH and reflux at 60°C for 30 minutes. Monitor for degradation.
Oxidation Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature. The reaction time can be varied to achieve optimal degradation.
Thermal Stress Expose the solid compound to dry heat (e.g., 60-80°C) for a specified period. The temperature should be below the compound's melting point.
Photostability Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Long-Term Stability Testing

Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of a substance during its intended storage period.

Storage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH
Intermediate 30°C ± 2°C / 65% RH ± 5% RH
Accelerated 40°C ± 2°C / 75% RH ± 5% RH

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity and purity of this compound. Based on available safety data sheets and product information, the following conditions are recommended.

ConditionRecommendationRationale
Temperature Store at 2-8°C or room temperature.[3][4]To minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon).[4]To prevent oxidation and reaction with atmospheric moisture.
Container Keep in a tightly closed container.To prevent contamination and exposure to moisture.
Light Store in a light-resistant container.To prevent photodegradation.
Handling Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area.[5]To prevent inhalation and contact with skin and eyes.

Experimental Protocols and Workflows

The following diagrams illustrate generalized workflows for stability assessment and the determination of appropriate storage conditions.

Stability_Assessment_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Long-Term Stability Testing cluster_3 Phase 4: Final Recommendations start Obtain Pure Sample of this compound physchem Characterize Physical and Chemical Properties (Appearance, Purity, etc.) start->physchem forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) physchem->forced_degradation identify_degradants Identify and Characterize Degradation Products forced_degradation->identify_degradants develop_method Develop and Validate Stability-Indicating Analytical Method identify_degradants->develop_method long_term_stability Initiate Long-Term and Accelerated Stability Studies develop_method->long_term_stability analyze_samples Analyze Samples at Specified Time Points long_term_stability->analyze_samples evaluate_data Evaluate Stability Data and Establish Shelf Life analyze_samples->evaluate_data define_storage Define Recommended Storage Conditions evaluate_data->define_storage Storage_Condition_Decision_Tree cluster_0 Temperature Stability cluster_1 Light Sensitivity cluster_2 Oxidative and Hydrolytic Stability start Stability Data from Forced Degradation and Long-Term Studies temp_stable Thermally Stable at Accelerated Conditions? start->temp_stable light_sensitive Photostable? start->light_sensitive ox_hydro_stable Sensitive to Oxidation or Moisture? start->ox_hydro_stable temp_yes Store at Room Temperature temp_stable->temp_yes Yes temp_no Significant Degradation at Accelerated Conditions? temp_stable->temp_no No temp_no_yes Store at 2-8°C temp_no->temp_no_yes Yes light_yes Standard Container light_sensitive->light_yes Yes light_no Store in Light-Resistant Container light_sensitive->light_no No ox_hydro_yes Store under Inert Atmosphere in a Tightly Closed Container ox_hydro_stable->ox_hydro_yes Yes ox_hydro_no Standard Storage Conditions Apply ox_hydro_stable->ox_hydro_no No

References

Navigating the Safety Profile of O-(cyclopropylmethyl)hydroxylamine hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and associated hazards of O-(cyclopropylmethyl)hydroxylamine hydrochloride (CAS No: 74124-04-2). The information is intended to equip laboratory personnel and drug development professionals with the necessary knowledge for its safe handling, storage, and use. This document consolidates data from various safety data sheets and chemical databases, presenting it in a structured and accessible format.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical properties. These characteristics can influence its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C4H10ClNO[1][2]
Molecular Weight 123.58 g/mol [1][2]
Appearance Colorless to slightly yellow crystals[3]
Melting Point 170-172 °C[4]
Solubility Soluble in water[5]
CAS Number 74124-04-2[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its hazard statements.

GHS Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][6]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][6]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][6]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1][6]

GHS Pictograms:

  • alt text

Experimental Protocols for Hazard Determination

While specific experimental reports for this compound are not publicly available, the hazard classifications are determined by standardized methodologies, primarily the OECD Guidelines for the Testing of Chemicals. These internationally recognized protocols ensure consistency and reliability of data.

Acute Oral Toxicity (OECD Guideline 423)

The "Harmful if swallowed" classification is typically determined using a method like the Acute Oral Toxicity – Acute Toxic Class Method (OECD 423).

Methodology Overview:

  • Test Animals: Typically, rats are used.

  • Procedure: A stepwise procedure is used with a small number of animals per step. The substance is administered orally by gavage.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Endpoint: The LD50 (median lethal dose) is estimated based on the observed effects, which then informs the GHS classification.

Skin Irritation (OECD Guideline 404)

The "Causes skin irritation" classification is generally established following the Acute Dermal Irritation/Corrosion guideline.

Methodology Overview:

  • Test Animals: Albino rabbits are the traditional model.

  • Procedure: A small amount of the substance is applied to a shaved patch of skin on the animal's back. The area is then covered with a gauze patch.

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Endpoint: The severity of the skin reactions is scored, and the average scores determine the irritation classification.

Eye Irritation (OECD Guideline 405)

The "Causes serious eye irritation" classification is determined by the Acute Eye Irritation/Corrosion test.

Methodology Overview:

  • Test Animals: Albino rabbits are typically used.

  • Procedure: A small amount of the substance is instilled into one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at specific time points after application.

  • Endpoint: The severity of the eye lesions is scored, and these scores are used to classify the substance's irritation potential.

Safe Handling and Emergency Procedures

Adherence to proper handling and emergency protocols is crucial to minimize risks associated with this compound.

Personal Protective Equipment (PPE) and Engineering Controls

The following diagram illustrates the necessary controls and PPE for handling this chemical.

SafeHandling cluster_Controls Engineering Controls cluster_PPE Personal Protective Equipment (PPE) Fume Hood Fume Hood Safety Goggles Safety Goggles Lab Coat Lab Coat Gloves (Nitrile) Gloves (Nitrile) Respirator (if dust is generated) Respirator (if dust is generated) Researcher Researcher Researcher->Fume Hood Works Within Researcher->Safety Goggles Wears Researcher->Lab Coat Wears Researcher->Gloves (Nitrile) Wears Researcher->Respirator (if dust is generated) Wears

Caption: Recommended engineering controls and personal protective equipment for handling this compound.

First Aid Measures

The following table outlines the appropriate first aid responses in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Logical Workflow for Safe Chemical Handling

The following workflow provides a systematic approach to ensure safety when working with this compound.

SafeWorkflow Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Proper Disposal Proper Disposal Work in Fume Hood->Proper Disposal Spill or Exposure Spill or Exposure Work in Fume Hood->Spill or Exposure Decontaminate Work Area Decontaminate Work Area Proper Disposal->Decontaminate Work Area Remove PPE Remove PPE Decontaminate Work Area->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands Follow Emergency Procedures Follow Emergency Procedures Spill or Exposure->Follow Emergency Procedures

References

A Guide to Synthesis Precursors for Core N-Heterocycles: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and functional materials, making their synthesis a cornerstone of modern organic chemistry and drug development.[1][2] It is estimated that approximately 60% of small-molecule drugs contain a nitrogen-based heterocycle.[3] This guide provides an in-depth technical overview of the synthesis precursors and methodologies for constructing key N-heterocyclic cores, tailored for researchers, scientists, and professionals in drug development. We will explore seminal named reactions, presenting quantitative data, detailed experimental protocols, and visualized workflows for the synthesis of pyrroles, pyridines, and isoquinolines.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely utilized method for constructing substituted pyrroles, which are key components in many biologically active molecules.[4][5] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[4][6] This method is valued for its operational simplicity and generally provides good to excellent yields.[5]

The accepted mechanism proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4][5]

Data Presentation: Paal-Knorr Synthesis Conditions

The following table summarizes various reported conditions for the Paal-Knorr synthesis, highlighting the flexibility of this reaction in terms of heating methods, catalysts, and solvents.

Precursor 1Precursor 2MethodCatalyst/AcidSolventTemp. (°C)TimeYield (%)Ref.
Hexane-2,5-dioneAnilineConventionalConc. HCl (1 drop)MethanolReflux15 min~52[4]
1,4-DicarbonylPrimary AmineMicrowaveAcetic AcidEthanol80--[5]
1,4-DicarbonylPrimary AmineMicrowave(Optional)Ethanol, Acetic Acid, or solvent-free120-1502-10 min-[4]
Hexa-2,5-dioneAliphatic/Aromatic AminesConventionalNoneWater100 (Reflux)15 minGood to Excellent[7]
Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

This protocol describes the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole from hexane-2,5-dione and aniline using conventional heating.[4][5]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[4]

  • Add one drop of concentrated hydrochloric acid to the mixture.[4][5]

  • Heat the reaction mixture to reflux and maintain for 15 minutes.[4][5]

  • After the reflux period, cool the reaction mixture in an ice bath.[5]

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[5]

  • Collect the resulting crystals by vacuum filtration.[5]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[4]

Expected Yield: Approximately 52% (178 mg).[4]

Visualization: Paal-Knorr Synthesis Workflow

Paal_Knorr_Workflow start Start combine Combine: - Aniline - Hexane-2,5-dione - Methanol start->combine add_hcl Add 1 drop Conc. HCl combine->add_hcl reflux Heat to Reflux (15 min) add_hcl->reflux cool Cool in Ice Bath reflux->cool precipitate Add 0.5 M HCl to Precipitate cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Methanol/Water (9:1) filter->recrystallize product Pure 2,5-dimethyl- 1-phenyl-1H-pyrrole recrystallize->product

Paal-Knorr Synthesis Experimental Workflow.

Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch pyridine synthesis is a classic multi-component reaction for preparing dihydropyridines (DHPs) and pyridines.[8] The typical reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[8][9] The resulting 1,4-dihydropyridine products are significant in medicinal chemistry, notably as calcium channel blockers.[8] The DHP products can be subsequently oxidized to the corresponding pyridine derivatives.[9]

Data Presentation: Hantzsch Synthesis Conditions

The following table outlines representative conditions for the Hantzsch pyridine synthesis.

Aldehydeβ-KetoesterNitrogen SourceSolventTemp. (°C)Time (h)Ref.
BenzaldehydeEthyl 2,4-dioxopentanoateAmmonium acetateEthanol~80 (Reflux)4-6[8]
VariousEthyl acetoacetateAmmonia or Ammonium acetateEthanol, Water, GlycerolVariesVaries[9]
Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative

This protocol details a representative procedure for the Hantzsch synthesis using ethyl 2,4-dioxopentanoate, benzaldehyde, and ammonium acetate.[8]

Materials:

  • Ethyl 2,4-dioxopentanoate (2.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (20 mL)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a 100 mL round-bottom flask, add ethyl 2,4-dioxopentanoate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).[8]

  • Add 20 mL of ethanol to the flask.[8]

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.[8]

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete after 4-6 hours.[8]

  • Once complete, allow the mixture to cool to room temperature.[8]

  • Remove the ethanol under reduced pressure using a rotary evaporator.[8]

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,4-dihydropyridine product.[8]

Visualization: Hantzsch Synthesis Workflow

Hantzsch_Workflow start Start combine Combine Reagents: - Benzaldehyde - β-Ketoester - Ammonium Acetate - Ethanol start->combine reflux Heat to Reflux (4-6 hours) combine->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT reflux->cool concentrate Remove Ethanol (Rotary Evaporator) cool->concentrate workup Aqueous Workup: - Dissolve in EtOAc - Wash with Water/Brine concentrate->workup dry Dry (Na2SO4), Filter, Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Pure 1,4-Dihydropyridine Product purify->product

Hantzsch Pyridine Synthesis Experimental Workflow.

Bischler-Napieralski Isoquinoline Synthesis

The Bischler-Napieralski reaction is a key method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[10][11][12] This electrophilic aromatic substitution requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions.[10][13] The reaction is particularly effective for electron-rich aromatic rings.[10][11] The resulting dihydroisoquinolines can be easily dehydrogenated to form the corresponding aromatic isoquinolines.[10]

The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring to cyclize.[11][13]

Data Presentation: Bischler-Napieralski Synthesis Conditions

This table summarizes conditions for the Bischler-Napieralski reaction, including both classical and modern, milder approaches.

SubstrateReagent(s)BaseSolventTemp. (°C)TimeRef.
β-phenethylamidePOCl₃-DCMReflux4 h[10]
β-phenethylamideTf₂O2-ChloropyridineDCM-20 to 050 min[10][14]
β-arylethylamidesP₂O₅, POCl₃, or ZnCl₂-Toluene or XyleneVaries (Reflux)Varies[12]
Experimental Protocol: Bischler-Napieralski Reaction (POCl₃ Method)

This protocol provides a general procedure for the cyclization of a β-phenethylamide using phosphorus oxychloride.[10]

Materials:

  • β-phenethylamide substrate (0.29 mmol)

  • Anhydrous Dichloromethane (DCM, 2 mL)

  • Phosphorus oxychloride (POCl₃, 2 mL)

  • Methanol/water (9:1)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • To an oven-dried round-bottom flask, add the β-phenethylamide substrate (0.29 mmol).[10]

  • Add anhydrous DCM (2 mL) and POCl₃ (2 mL) to the flask.[10]

  • Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.[10]

  • Allow the solution to reflux for 4 hours.[10]

  • Cool the reaction mixture to room temperature and concentrate via rotary evaporation.[10]

  • Workup (Reduction to Tetrahydroisoquinoline): Dissolve the resulting residue in a 9:1 mixture of MeOH/water (3.5 mL) and cool to 0°C.[10]

  • Add NaBH₄ until the pH reaches 7.[10]

  • Add saturated aqueous NH₄Cl dropwise, followed by a small piece of ice.[10]

  • Dilute the mixture with DCM and perform a liquid-liquid extraction. The organic layer contains the product.[10]

Visualization: Bischler-Napieralski Synthesis Workflow

Bischler_Napieralski_Workflow start Start combine Combine Substrate, Anhydrous DCM, POCl3 under N2 start->combine reflux Reflux for 4 hours combine->reflux cool Cool to RT reflux->cool concentrate Concentrate via Rotary Evaporation cool->concentrate dihydroisoquinoline Crude 3,4-Dihydroisoquinoline concentrate->dihydroisoquinoline workup_start Optional Reduction (Workup) dihydroisoquinoline->workup_start dissolve Dissolve in MeOH/H2O Cool to 0°C workup_start->dissolve reduce Add NaBH4 (to pH 7) dissolve->reduce quench Quench with sat. aq. NH4Cl reduce->quench extract Extract with DCM quench->extract product Tetrahydroisoquinoline Product extract->product

Bischler-Napieralski Synthesis Workflow.

References

O-(cyclopropylmethyl)hydroxylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(cyclopropylmethyl)hydroxylamine hydrochloride is a versatile chemical reagent with significant applications in organic synthesis and the development of bioconjugates. Its unique structural features, combining a cyclopropylmethyl group with a hydroxylamine moiety, make it a valuable building block for creating complex molecules with tailored properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental details and data.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below, compiled from various sources.

PropertyValueSource
CAS Number 74124-04-2[1][2][3]
Molecular Formula C₄H₁₀ClNO[1][2][3]
Molecular Weight 123.58 g/mol [1][2][3]
IUPAC Name O-(cyclopropylmethyl)hydroxylamine;hydrochloride[1]
Synonyms Cyclopropylmethoxyamine hydrochloride, Cyclopropylmethoxylamine hydrochloride[3]
Melting Point 170-172 °C[4]
Solubility Information not available
Purity Typically ≥97% (commercial sources)[2]

Synthesis

A detailed, gram-scale synthetic protocol for the closely related O-cyclopropyl hydroxylamine hydrochloride has been reported and is adaptable for the synthesis of this compound. The general approach involves the formation of a protected hydroxylamine derivative, followed by deprotection and salt formation.

Experimental Protocol: Synthesis of a Related O-alkyl Hydroxylamine Hydrochloride

The following procedure is adapted from a reported synthesis of a similar compound and can serve as a starting point for the synthesis of this compound.[5][6]

Step 1: Synthesis of N-(cyclopropylmethoxy)phthalimide

A solution of N-hydroxyphthalimide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) is treated with a base like potassium carbonate (1.5 equivalents). To this mixture, (bromomethyl)cyclopropane (1.2 equivalents) is added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then poured into water, and the resulting precipitate is filtered, washed with water, and dried to afford N-(cyclopropylmethoxy)phthalimide.

Step 2: Deprotection and formation of this compound

The N-(cyclopropylmethoxy)phthalimide (1 equivalent) is dissolved in a suitable solvent like ethanol. Hydrazine hydrate (2-3 equivalents) is added, and the mixture is heated to reflux. After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is then acidified with hydrochloric acid (in a solvent like ether or isopropanol) to precipitate the desired this compound. The product is collected by filtration, washed with a cold solvent, and dried under vacuum.

A reported synthesis of a similar O-cyclopropyl hydroxylamine hydrochloride yielded the final product in good yields (e.g., 78% isolated yield for a ring-substituted derivative).[5][6] Purity is typically assessed by NMR and mass spectrometry.

Applications in Organic Synthesis

The primary utility of this compound lies in its ability to form stable oxime bonds with aldehydes and ketones. This reactivity is widely exploited in various fields, particularly in bioconjugation and medicinal chemistry.

Oxime Ligation for Bioconjugation

Oxime ligation is a powerful tool for the chemoselective coupling of molecules in a biological environment. The reaction of O-(cyclopropylmethyl)hydroxylamine with an aldehyde or ketone-functionalized biomolecule (such as a protein, peptide, or carbohydrate) results in the formation of a stable oxime linkage. This reaction is bioorthogonal, meaning it proceeds efficiently under physiological conditions without interfering with native biological processes.[7]

The reaction kinetics can be enhanced by the use of catalysts such as aniline or its derivatives.[8][9] The stability of the resulting oxime bond is a key advantage over other linkages like hydrazones.

Use as a Linker in Antibody-Drug Conjugates (ADCs)

Signaling Pathways and Biological Activity

As a synthetic building block, this compound does not have a direct, well-characterized biological activity or a known interaction with specific signaling pathways. Its relevance in a biological context is primarily through its incorporation into larger, biologically active molecules via the synthetic applications described above.

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of O-(cyclopropylmethyl)hydroxylamine HCl A N-Hydroxyphthalimide + (bromomethyl)cyclopropane B N-(cyclopropylmethoxy)phthalimide A->B Alkylation (Base) C O-(cyclopropylmethyl)hydroxylamine B->C Deprotection (Hydrazine) D O-(cyclopropylmethyl)hydroxylamine HCl C->D Salt Formation (HCl)

Caption: General workflow for the synthesis of this compound.

Oxime Ligation Reaction

G cluster_ligation Oxime Ligation for Bioconjugation Reactant1 O-(cyclopropylmethyl)hydroxylamine Product Bioconjugate with Stable Oxime Linkage Reactant1->Product Reactant2 Aldehyde/Ketone-functionalized Biomolecule Reactant2->Product

Caption: Schematic of the oxime ligation reaction using O-(cyclopropylmethyl)hydroxylamine.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of O-(cyclopropylmethyl)hydroxylamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(cyclopropylmethyl)hydroxylamine hydrochloride is a versatile and bench-stable reagent that serves as a valuable precursor in the synthesis of a variety of nitrogen-containing compounds.[1] Its unique structural features, namely the reactive hydroxylamine moiety and the strained cyclopropylmethyl group, impart distinct reactivity that is of significant interest in organic synthesis and medicinal chemistry. The cyclopropyl group, in particular, is an increasingly important motif in drug discovery, known for its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[2]

This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving O-(cyclopropylmethyl)hydroxylamine HCl. It covers its primary transformations, including oxime and nitrone formation,[3][3]-sigmatropic rearrangements, and the Beckmann rearrangement of its oxime derivatives. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the use of this reagent in the synthesis of novel chemical entities.

Core Reaction Mechanisms

Oxime and Nitrone Formation

The most fundamental reaction of O-(cyclopropylmethyl)hydroxylamine HCl is its condensation with carbonyl compounds to form O-(cyclopropylmethyl)oximes. This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration.[4] The hydrochloride salt is typically neutralized in situ using a base like pyridine or sodium carbonate to liberate the free hydroxylamine.[5] This transformation is generally high-yielding and applicable to a wide range of aldehydes and ketones.[6][7]

Furthermore, O-(cyclopropylmethyl)hydroxylamine can participate in the formation of nitrones, which are valuable 1,3-dipoles for cycloaddition reactions to synthesize five-membered heterocycles.[8][9]

Reaction Scheme: Oxime Formation

G reagent1 O-(cyclopropylmethyl)hydroxylamine HCl reaction + reagent1->reaction reagent2 Aldehyde/Ketone reagent2->reaction product O-(cyclopropylmethyl)oxime h2o H₂O product->h2o + base Base base->reaction reaction->product Condensation

Caption: General scheme for oxime formation.

2.2.[3][3]-Sigmatropic Rearrangement

A key and synthetically valuable transformation of derivatives of O-(cyclopropylmethyl)hydroxylamine is the di-heteroatom[3][3]-sigmatropic rearrangement.[1][3] N-arylated O-cyclopropyl hydroxamates, prepared from O-(cyclopropylmethyl)hydroxylamine, undergo a facile rearrangement under basic conditions to furnish substituted N-heterocycles, such as 2-hydroxy-tetrahydroquinolines.[1][10] This reaction is believed to proceed through a concerted mechanism involving the cleavage of the weak N-O bond and the strained C-C bond of the cyclopropane ring, which acts as a three-carbon homoenolate equivalent.[1]

Mechanism:[3][3]-Sigmatropic Rearrangement

G start N-Aryl-O-(cyclopropylmethyl)hydroxamate ts [3,3]-Sigmatropic Transition State start->ts Base intermediate Intermediate ts->intermediate cyclization Cyclization & Aromatization intermediate->cyclization product 2-Hydroxy-tetrahydroquinoline cyclization->product

Caption: [3][3]-Sigmatropic rearrangement pathway.

Beckmann Rearrangement of O-(cyclopropylmethyl)oximes

O-(cyclopropylmethyl)oximes derived from ketones can undergo the Beckmann rearrangement under acidic conditions to yield N-substituted amides.[1][11][12] This reaction is initiated by the protonation of the oxime oxygen, converting it into a good leaving group. Subsequently, the group anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide.[3][13] The stereospecificity of this rearrangement is a key feature, with the geometry of the starting oxime dictating the structure of the product.[13] In the context of O-(cyclopropylmethyl)oximes, the migratory aptitude of the group attached to the iminyl carbon versus the other substituent will determine the final amide product. Aryl groups generally exhibit a higher migratory aptitude than alkyl groups.[1]

Mechanism: Beckmann Rearrangement

G oxime O-(cyclopropylmethyl)oxime protonation Protonation (H⁺) oxime->protonation rearrangement Rearrangement & H₂O loss protonation->rearrangement nitrilium Nitrilium Ion rearrangement->nitrilium hydrolysis Hydrolysis (H₂O) nitrilium->hydrolysis amide N-Substituted Amide hydrolysis->amide

Caption: Beckmann rearrangement of an oxime.

Potential for Cyclopropylmethyl Group Rearrangements

The cyclopropylmethyl moiety itself is prone to rearrangement, particularly through the formation of a cyclopropylmethyl cation. This cation can rearrange to a cyclobutyl or homoallyl cation. While not extensively documented specifically for reactions of O-(cyclopropylmethyl)hydroxylamine, this inherent reactivity should be considered, especially under acidic conditions or in reactions proceeding through cationic intermediates. This could potentially lead to the formation of products containing cyclobutyl or homoallyl functionalities.

Applications in the Synthesis of Bioactive Heterocycles

The development of novel synthetic routes to heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery.[14][15][16] O-(cyclopropylmethyl)hydroxylamine HCl serves as a versatile starting material for the construction of various N-heterocycles, primarily through the[3][3]-sigmatropic rearrangement of its derivatives.[4][10] The resulting tetrahydroquinolines and other related structures are prevalent scaffolds in numerous biologically active molecules. The incorporation of the cyclopropylmethyl group or its rearranged counterparts can favorably influence the pharmacological profile of these molecules.[12]

Quantitative Data

The following tables summarize quantitative data for key reactions involving O-(cyclopropylmethyl)hydroxylamine derivatives.

Table 1: Optimization of the[3][3]-Sigmatropic Rearrangement of an N-Arylated O-Cyclopropyl Hydroxamate

EntrySolventBaseTime (h)Yield (%)
1TolueneEt₃N480
2THFEt₃N4822
3DCMEt₃N4833
4MeCNEt₃N4826
5EtOHEt₃N4851
6TFEEt₃N2666
7TFEEt₃N354
8TFEDIPEA3462
9TFECs₂CO₃3059
Data adapted from reference[1]. Reaction performed on a 0.1 mmol scale.

Table 2: Yields of Oxime Synthesis from Various Carbonyl Compounds with Hydroxylamine Hydrochloride

EntryCarbonyl CompoundProductTime (min)Yield (%)
1BenzaldehydeBenzaldehyde oxime1.598
24-Chlorobenzaldehyde4-Chlorobenzaldehyde oxime1.596
34-Nitrobenzaldehyde4-Nitrobenzaldehyde oxime295
4CinnamaldehydeCinnamaldehyde oxime2.592
5CyclohexanoneCyclohexanone oxime5.590
6AcetophenoneAcetophenone oxime888
Data adapted from reference[6][7]. These are representative yields for general oxime formation and may vary for O-(cyclopropylmethyl)hydroxylamine.

Experimental Protocols

Synthesis of this compound

A detailed gram-scale synthesis has been reported.[1] The key steps involve the Simmons-Smith cyclopropanation of 2-(vinyloxy)isoindoline-1,3-dione, followed by phthalimide cleavage with hydrazine hydrate and subsequent treatment with HCl in ether.

G start 2-(vinyloxy)isoindoline-1,3-dione step1 Simmons-Smith Cyclopropanation start->step1 intermediate1 2-cyclopropoxyisoindoline-1,3-dione step1->intermediate1 step2 Phthalimide Cleavage (Hydrazine Hydrate) intermediate1->step2 intermediate2 O-(cyclopropylmethyl)hydroxylamine (free base) step2->intermediate2 step3 HCl salt formation (HCl in ether) intermediate2->step3 product O-(cyclopropylmethyl)hydroxylamine HCl step3->product

References

Methodological & Application

Gram-Scale Synthesis of O-Cyclopropyl Hydroxylamines: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclopropyl group is a highly sought-after motif in medicinal chemistry, known for its ability to impart unique conformational constraints, improve metabolic stability, and enhance potency in drug candidates.[1] O-cyclopropyl hydroxylamines are valuable, bench-stable building blocks that serve as precursors for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.[2][3][4] This document provides detailed protocols for the gram-scale synthesis of O-cyclopropyl hydroxylamines, their subsequent N-arylation, and their application in the synthesis of α-functionalized tetrahydroquinolines via a[4][4]-sigmatropic rearrangement.[2][3][4]

Significance in Drug Development

The rigid, three-dimensional nature of the cyclopropyl ring makes it an attractive bioisostere for other functional groups, such as vinyl or gem-dimethyl groups. Its incorporation into drug molecules can lead to improved pharmacological properties. O-cyclopropyl hydroxylamines, in particular, open avenues to novel heterocyclic scaffolds through unique rearrangement reactions, providing a powerful tool for the exploration of new chemical space in drug discovery programs.[2][4][5]

Experimental Protocols

The following protocols are adapted from a novel and scalable synthetic route for the preparation of O-cyclopropyl hydroxylamines and their derivatives.[2]

Protocol 1: Gram-Scale Synthesis of 2-Cyclopropoxyisoindoline-1,3-dione

This procedure details the cyclopropanation of 2-(vinyloxy)isoindoline-1,3-dione using a modified Simmons-Smith reaction.

Materials:

  • 2-(vinyloxy)isoindoline-1,3-dione

  • Diethylzinc (in an appropriate solvent)

  • Trifluoroacetic acid (TFA)

  • Diiodomethane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere, prepare a solution of diethylzinc (2.0 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic acid (2.0 equivalents) in anhydrous DCM to the diethylzinc solution. Stir until gas evolution ceases (approximately 20 minutes).

  • To the resulting solution, add a solution of diiodomethane (2.0 equivalents) in anhydrous DCM.

  • Finally, add a solution of 2-(vinyloxy)isoindoline-1,3-dione (1.0 equivalent) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (see Table 1).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-cyclopropoxyisoindoline-1,3-dione.

Protocol 2: Preparation of O-Cyclopropyl Hydroxylamine Hydrochloride

This protocol describes the deprotection of 2-cyclopropoxyisoindoline-1,3-dione to yield the hydrochloride salt of O-cyclopropyl hydroxylamine.[2]

Materials:

  • 2-cyclopropoxyisoindoline-1,3-dione

  • Hydrazine hydrate (50-60%)

  • Diethyl ether (Et₂O)

  • 2M HCl in diethyl ether

Procedure:

  • Dissolve 2-cyclopropoxyisoindoline-1,3-dione (1.0 equivalent) in diethyl ether at 0 °C.

  • Add hydrazine hydrate (2.8 equivalents) dropwise over 3 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. A white precipitate will form.

  • Filter the precipitate (diazine by-product) and wash it with diethyl ether.

  • Combine the ether filtrates and cool to 0 °C.

  • Add 2M HCl in diethyl ether (1.5 equivalents) over 3 minutes.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield O-cyclopropyl hydroxylamine hydrochloride.

Protocol 3: N-Arylation of O-Cyclopropyl Hydroxamates

This procedure outlines the metal-free N-arylation of O-cyclopropyl hydroxamates.[2]

Materials:

  • O-cyclopropyl hydroxamate

  • Cesium carbonate (Cs₂CO₃)

  • Diaryliodonium salt

  • Toluene, anhydrous

  • Celite

Procedure:

  • In an oven-dried vial, suspend the O-cyclopropyl hydroxamate (1.0 equivalent) and cesium carbonate (2.0 equivalents) in anhydrous toluene.

  • Add the desired diaryliodonium salt (1.5 equivalents) in one portion at room temperature.

  • Stir the mixture at room temperature for 5-24 hours, monitoring for the consumption of the starting material by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the N-arylated-O-cyclopropyl hydroxamate.

Quantitative Data Summary

The following tables summarize the yields and reaction conditions for the key synthetic steps.

Table 1: Gram-Scale Synthesis of 2-Cyclopropoxyisoindoline-1,3-diones [2][4]

EntrySubstrate (2-(vinyloxy)isoindoline-1,3-dione derivative)Product (2-cyclopropoxyisoindoline-1,3-dione derivative)Scale (mmol)Reaction Time (h)Yield (%)
1Unsubstituted16a 11.331285
2α-Methyl16b 5.01292
3β-Phenyl16c 5.0695
4α-Ethyl16d 5.01288
5β-Butyl16e 5.01291
6α,β-Dimethyl16f 5.01290
7α-Methyl, β-Phenyl16g 5.01293

Table 2: Deprotection to O-Cyclopropyl Hydroxylamine Hydrochloride [2]

Starting MaterialProductScale (g)Yield (%)
2-cyclopropoxyisoindoline-1,3-dione (16a )O-cyclopropyl hydroxylamine hydrochloride8.592

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental workflows and reaction pathways.

Synthesis_Workflow cluster_prep Protocol 1: Preparation of Cyclopropoxy Intermediate cluster_deprotection Protocol 2: Deprotection cluster_arylation Protocol 3: N-Arylation start1 2-(vinyloxy)isoindoline-1,3-dione reagents1 Diethylzinc, TFA, Diiodomethane in DCM start1->reagents1 product1 2-cyclopropoxyisoindoline-1,3-dione reagents1->product1 start2 2-cyclopropoxyisoindoline-1,3-dione product1->start2 reagents2 Hydrazine Hydrate, 2M HCl in Et2O start2->reagents2 product2 O-cyclopropyl hydroxylamine HCl reagents2->product2 start3 O-cyclopropyl hydroxamate reagents3 Diaryliodonium salt, Cs2CO3 in Toluene start3->reagents3 product3 N-arylated-O-cyclopropyl hydroxamate reagents3->product3

Caption: Workflow for the gram-scale synthesis of O-cyclopropyl hydroxylamines.

Rearrangement_Pathway start N-arylated-O-cyclopropyl hydroxamate rearrangement [3,3]-Sigmatropic Rearrangement start->rearrangement Base-mediated cyclization Cyclization rearrangement->cyclization rearomatization Rearomatization cyclization->rearomatization product α-functionalized Tetrahydroquinoline rearomatization->product

Caption: Reaction pathway for the synthesis of tetrahydroquinolines.

Conclusion

The described protocols provide a robust and scalable method for the gram-scale synthesis of O-cyclopropyl hydroxylamines.[2][4] These versatile intermediates are crucial for the construction of complex N-heterocycles, which are of significant interest in the field of drug discovery and development. The provided data and workflows offer a comprehensive guide for researchers aiming to utilize these valuable building blocks in their synthetic endeavors.

References

Application Notes and Protocols for Oxime Formation using O-(cyclopropylmethyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oximation, the reaction of a carbonyl compound with a hydroxylamine derivative to form an oxime, is a fundamental transformation in organic chemistry. O-substituted oximes, in particular, are stable and versatile functional groups with broad applications in medicinal chemistry, bioconjugation, and materials science. O-(cyclopropylmethyl)hydroxylamine hydrochloride is a valuable reagent for introducing the cyclopropylmethyl oxime ether moiety, which can confer unique and advantageous properties to the target molecule.

The cyclopropyl group is a "bioisostere" of choice in drug design, often leading to enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles.[1] Its rigid nature can help in locking in bioactive conformations, leading to more favorable interactions with biological targets.[1] These application notes provide an overview of the use of this compound in oxime formation, including protocols and potential applications.

Advantages of the Cyclopropylmethyl Moiety

The incorporation of a cyclopropylmethyl group via oxime formation can offer several benefits in drug discovery and development:

  • Enhanced Metabolic Stability: The cyclopropyl group is resistant to many common metabolic pathways, which can increase the half-life of a drug molecule.[1]

  • Increased Potency: The unique electronic properties and conformational rigidity of the cyclopropyl ring can lead to stronger binding interactions with target proteins.[1]

  • Improved Pharmacokinetics: The lipophilicity of the cyclopropyl group can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to better oral bioavailability and brain permeability.[1]

  • Novel Chemical Space: The introduction of this group provides access to novel chemical entities with distinct properties.

Data Presentation: Representative Reaction Conditions and Yields

Carbonyl SubstrateBaseSolventTemperature (°C)Time (h)Expected Yield (%)
BenzaldehydePyridineEthanolReflux2-485-95
4-NitrobenzaldehydeSodium AcetateMethanolReflux1-390-98
AcetophenonePotassium CarbonateEthanol/WaterRoom Temp12-2470-85
CyclohexanoneSodium HydroxideMethanolRoom Temp8-1675-90
2-PyridinecarboxaldehydeTriethylamineDichloromethaneRoom Temp6-1280-90

Experimental Protocols

General Protocol for Oxime Formation

This protocol is a general guideline for the synthesis of O-(cyclopropylmethyl)oximes from aldehydes and ketones. The optimal conditions may vary depending on the specific substrate.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • This compound (1.1 mmol, 1.1 eq)

  • Base (e.g., pyridine, sodium acetate, potassium carbonate; 1.2-1.5 eq)

  • Solvent (e.g., ethanol, methanol, dichloromethane)

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser (if heating)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 mmol) and the chosen solvent (5-10 mL).

  • Add this compound (1.1 mmol).

  • Add the base (1.2-1.5 mmol).

  • Stir the reaction mixture at room temperature or heat to reflux, as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure O-(cyclopropylmethyl)oxime.

Protocol for Gram-Scale Synthesis of this compound

For researchers wishing to prepare the reagent in-house, a scalable synthesis has been reported.[3] The final step of this synthesis is presented below.

Materials:

  • 2-Cyclopropoxyisoindoline-1,3-dione (1.0 eq)

  • Hydrazine hydrate (50-60%, 2.8 eq)

  • Diethyl ether

  • 2M HCl in ether (1.5 eq)

  • Stir plate and stir bar

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • Dissolve 2-cyclopropoxyisoindoline-1,3-dione in diethyl ether at 0 °C.

  • Add hydrazine hydrate dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Filter the precipitated by-product and wash with diethyl ether.

  • Cool the combined ether filtrate to 0 °C.

  • Add 2M HCl in ether dropwise.

  • Stir the mixture at 0 °C for an additional 30 minutes.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.[3]

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start Materials: Aldehyde/Ketone O-(cyclopropylmethyl)hydroxylamine HCl Base, Solvent mix Mix Reagents in Flask start->mix react Stir at RT or Reflux (Monitor by TLC) mix->react evap Solvent Evaporation react->evap extract Aqueous Work-up & Extraction evap->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure O-(cyclopropylmethyl)oxime purify->product

Caption: Experimental workflow for the synthesis of O-(cyclopropylmethyl)oximes.

signaling_pathway cluster_drug_design Drug Design & Synthesis cluster_properties Improved Properties cluster_outcome Therapeutic Outcome lead Lead Compound (with Aldehyde/Ketone) synthesis Oxime Formation lead->synthesis reagent O-(cyclopropylmethyl)hydroxylamine HCl reagent->synthesis new_compound New Drug Candidate (with O-cyclopropylmethyl oxime) synthesis->new_compound stability Metabolic Stability new_compound->stability potency Increased Potency new_compound->potency pk Favorable PK Profile new_compound->pk target Enhanced Target Engagement stability->target potency->target pk->target efficacy Improved Therapeutic Efficacy target->efficacy

Caption: Logical flow of incorporating the cyclopropylmethyl oxime for improved drug properties.

References

Application Notes and Protocols for N-arylation of O-cyclopropyl Hydroxamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-arylation of O-cyclopropyl hydroxamates, a key transformation for synthesizing precursors to valuable N-heterocycles. While traditional palladium- and copper-catalyzed cross-coupling reactions like the Buchwald-Hartwig and Chan-Lam reactions have been reported to be challenging for this specific substrate class, a robust metal-free approach using diaryliodonium salts has been successfully developed.[1] Additionally, alternative metal-catalyzed protocols that have proven effective for related O-substituted hydroxylamines are presented for consideration.

Metal-Free N-arylation using Diaryliodonium Salts

This protocol offers a reliable and efficient method for the N-arylation of O-cyclopropyl hydroxamates under mild, metal-free conditions.[1] The reaction utilizes diaryliodonium salts as the aryl source and is generally complete within 5-24 hours at room temperature.

Experimental Protocol

Materials:

  • O-cyclopropyl hydroxamate substrate

  • Diaryliodonium salt (triflate or tetrafluoroborate)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Celite

Procedure:

  • In an oven-dried 8 mL vial, suspend the O-cyclopropyl hydroxamate (1.0 equiv.) and cesium carbonate (2.0 equiv.) in anhydrous toluene (to achieve a 0.1 M concentration of the hydroxamate).

  • Add the desired diaryliodonium salt (1.5 equiv.) to the suspension at room temperature in one portion.

  • Stir the reaction mixture at room temperature for 5–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting O-cyclopropyl hydroxamate is observed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure to yield the crude N-arylated-O-cyclopropyl hydroxamate, which can be purified by column chromatography if necessary.

Data Presentation: Substrate Scope and Yields

The metal-free N-arylation protocol demonstrates good tolerance for a variety of functional groups on both the O-cyclopropyl hydroxamate and the diaryliodonium salt.

EntryO-Cyclopropyl HydroxamateDiaryliodonium SaltProductYield (%)
1Boc-protectedDiphenyliodonium triflateN-phenyl, Boc-protected82
2Cbz-protectedDiphenyliodonium triflateN-phenyl, Cbz-protected75
3Boc-protectedBis(4-fluorophenyl)iodonium triflateN-(4-fluorophenyl), Boc-protected78
4Boc-protectedBis(4-chlorophenyl)iodonium triflateN-(4-chlorophenyl), Boc-protected85
5Boc-protectedBis(4-bromophenyl)iodonium triflateN-(4-bromophenyl), Boc-protected81
6Boc-protectedBis(p-tolyl)iodonium triflateN-(p-tolyl), Boc-protectedNot Isolated
7Cbz-protectedBis(m-tolyl)iodonium triflateN-(m-tolyl), Cbz-protectedNot Isolated

Note: Yields are for the isolated product after purification. In some cases, the N-arylated products with methyl substituents were not isolated but were directly used in subsequent reactions.[1]

Logical Workflow for Metal-Free N-arylation

Metal_Free_N_Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product reagents O-cyclopropyl hydroxamate Cesium Carbonate Anhydrous Toluene add_salt Add Diaryliodonium Salt reagents->add_salt Suspend stir Stir at Room Temperature (5-24 hours) add_salt->stir Initiate Reaction filter Filter through Celite stir->filter Reaction Complete concentrate Concentrate under reduced pressure filter->concentrate product N-arylated-O-cyclopropyl hydroxamate concentrate->product

Caption: Experimental workflow for the metal-free N-arylation.

Alternative Metal-Catalyzed Protocols

While reported to be unsuccessful for O-cyclopropyl hydroxamates in one study, Buchwald-Hartwig (palladium-catalyzed) and Chan-Lam (copper-catalyzed) couplings are powerful methods for C-N bond formation and may be viable under different conditions or with modified catalysts and ligands.[1][2][3] Below are general protocols for these reactions as applied to related O-substituted hydroxylamines and hydroxamic acid derivatives.

a) Palladium-Catalyzed Buchwald-Hartwig Amination

This method is a versatile tool for the formation of C-N bonds.[2][3] A successful protocol for the O-arylation of an hydroxylamine equivalent, which could be adapted for N-arylation, has been reported.

General Protocol (Adapted for N-arylation):

Materials:

  • O-cyclopropyl hydroxamate substrate

  • Aryl halide (bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂)

  • Phosphine ligand (e.g., XPhos, tBuXPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, LHMDS)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the O-cyclopropyl hydroxamate and the aryl halide, followed by the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC/LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

b) Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling provides a complementary method to the Buchwald-Hartwig amination, often with different substrate scope and functional group tolerance.[4] Mechanochemical protocols for the N-arylation of O-protected hydroxamic acids have been developed.[5][6]

General Protocol (Adapted for N-arylation):

Materials:

  • O-cyclopropyl hydroxamate substrate

  • Aryl boronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., pyridine, triethylamine)

  • Solvent (e.g., dichloromethane, methanol)

  • Oxygen source (typically air)

Procedure:

  • In a flask open to the air, dissolve the O-cyclopropyl hydroxamate, aryl boronic acid, and copper(II) acetate in the chosen solvent.

  • Add the base to the reaction mixture.

  • Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable solvent and filter through a pad of Celite.

  • Perform an aqueous work-up, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Mechanistic Overview

The metal-free N-arylation using diaryliodonium salts is believed to proceed through a ligand coupling mechanism on the iodine(III) center. In contrast, the Buchwald-Hartwig and Chan-Lam reactions involve catalytic cycles with palladium and copper, respectively.

Proposed Mechanism for Metal-Free N-arylation

Metal_Free_Mechanism Hydroxamate_Anion O-cyclopropyl hydroxamate anion Intermediate Hypervalent Iodine Intermediate Hydroxamate_Anion->Intermediate Nucleophilic Attack on Iodine(III) Diaryliodonium_Salt Diaryliodonium Salt (Ar₂I⁺X⁻) Diaryliodonium_Salt->Intermediate Product N-arylated Hydroxamate Intermediate->Product Reductive Elimination (Ligand Coupling) Byproduct Aryl Iodide (ArI) Intermediate->Byproduct

Caption: Proposed mechanism for metal-free N-arylation.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Amide_Complex Pd(II) Amide Complex OxAdd->Amide_Complex R-NH-OR', Base Amide_Complex->Pd0 Product N-Aryl Product Amide_Complex->Product Reductive Elimination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Catalytic Cycle for Chan-Lam Coupling

Chan_Lam_Cycle CuII Cu(II) CuIII_Aryl Ar-Cu(III) CuII->CuIII_Aryl Ar-B(OH)₂ CuIII_Amide Ar-Cu(III)-NROR' CuIII_Aryl->CuIII_Amide R-NH-OR' Product N-Aryl Product CuIII_Amide->Product Reductive Elimination CuI Cu(I) CuIII_Amide->CuI CuI->CuII [O]

Caption: Catalytic cycle for Chan-Lam coupling.

References

Application Notes and Protocols:-Sigmatropic Rearrangement with O-Cyclopropyl Hydroxylamine Precursors

Application Notes and Protocols:[1][1]-Sigmatropic Rearrangement with O-Cyclopropyl Hydroxylamine Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1][1]-sigmatropic rearrangements are powerful transformations in organic synthesis, valued for their efficiency and atom economy in forming carbon-carbon and carbon-heteroatom bonds.[2][3] This document provides detailed application notes and protocols for the use of bench-stable O-cyclopropyl hydroxylamines as precursors for a di-heteroatom[1][1]-sigmatropic rearrangement, leading to the synthesis of N-heterocycles.[4] This approach is particularly noteworthy for its ability to generate structurally diverse substituted tetrahydroquinolines through a one-pot cascade reaction under base-mediated conditions.[1][5]

The core of this methodology lies in the unique reactivity of O-cyclopropyl hydroxylamines. These compounds possess a readily cleavable N-O bond and a strained cyclopropane ring, which can act as a three-carbon homoenolate equivalent.[4] When a π-system, such as an aryl group, is attached to the nitrogen atom, these reactive sites can participate in a homologous[1][1]-sigmatropic rearrangement.[4]

Synthesis of O-Cyclopropyl Hydroxylamine Precursors

A novel and scalable synthetic route has been developed for O-cyclopropyl hydroxylamines, making them readily accessible for further applications.[1][4] The synthesis involves the cyclopropanation of substituted 2-(vinyloxy)isoindoline-1,3-diones. High yields have been achieved for a variety of ring-substituted derivatives.[4]

Experimental Protocol: Gram-Scale Synthesis of O-Cyclopropyl Hydroxylamine Hydrochloride Salt

This protocol is adapted from a published procedure.[4]

Step 1: Synthesis of 2-(vinyloxy)isoindoline-1,3-dione derivatives

  • Detailed procedures for the synthesis of various substituted 2-(vinyloxy)isoindoline-1,3-diones (15b-e) and their subsequent cyclopropanation to products (16a-e) are described in the source literature.[4]

Step 2: Cyclopropanation

  • The substituted 2-(vinyloxy)isoindoline-1,3-diones are subjected to cyclopropanation conditions to yield the corresponding 2-cyclopropoxyisoindoline-1,3-dione derivatives (16a-g).[4] Di-substituted olefins have also been shown to undergo efficient cyclopropanation.[4]

Step 3: Hydrolysis to O-Cyclopropyl Hydroxylamine Hydrochloride

  • The resulting 2-cyclopropoxyisoindoline-1,3-dione derivatives are then hydrolyzed to afford the O-cyclopropyl hydroxylamine hydrochloride salt on a gram scale.[4]

N-Arylation of O-Cyclopropyl Hydroxylamine Precursors

Facile, metal-free conditions have been identified for the N-arylation of O-cyclopropyl hydroxylamine precursors.[1][4] This step is crucial for introducing the necessary π-system to trigger the subsequent[1][1]-sigmatropic rearrangement.

Experimental Protocol: N-Arylation of O-Cyclopropyl Hydroxamates

This protocol is based on a reported method.[4]

  • To a solution of the N-protected O-cyclopropyl hydroxamate (0.2 mmol) in CH3CN (2.0 mL) is added Cs2CO3.

  • The diaryliodonium salt is then added, and the reaction mixture is stirred for the time indicated in the table below.

  • Upon completion, the reaction is quenched and the N-arylated product is isolated and purified.

Table 1: Optimized Conditions for N-Arylation of O-Cyclopropyl Hydroxamates [4]

EntryDiaryliodonium Salt (equiv)BaseSolventTemperature (°C)Time (h)Yield (%)
1Ph2IOTf (2.0)Cs2CO3CH3CN251233
.....................

Note: NMR yields were determined by analysis of 1H NMR of crude reaction mixtures with CH2Br2 as an internal standard.[4]

A diverse range of electron-withdrawing groups on the aryl ring of the diaryliodonium salt are well-tolerated, furnishing the N-arylated products in good yields.[4] In the case of electron-donating groups on the aryl ring, the N-arylation can be followed by a one-pot[1][1]-sigmatropic rearrangement cascade.[4]

###[1][1]-Sigmatropic Rearrangement and Cascade Reaction

The N-arylated O-cyclopropyl hydroxamates undergo a facile[1][1]-sigmatropic rearrangement, which can be part of a one-pot, three-step cascade reaction involving cyclization and rearomatization to produce 2-hydroxy tetrahydroquinolines.[4]

Proposed Reaction Mechanism

The proposed mechanism involves the cleavage of the weak N-O bond and the strained C-C bond of the cyclopropane ring.[4] This rearrangement is analogous to other well-known[1][1]-sigmatropic rearrangements like the Claisen and Cope rearrangements.[6][7]

Gcluster_0Overall TransformationN-Aryl O-Cyclopropyl\nHydroxamateN-Aryl O-CyclopropylHydroxamateIntermediateIntermediateN-Aryl O-Cyclopropyl\nHydroxamate->Intermediate[3,3]-SigmatropicRearrangement2-Hydroxy\nTetrahydroquinoline2-HydroxyTetrahydroquinolineIntermediate->2-Hydroxy\nTetrahydroquinolineCyclization/Rearomatization

Caption: Overall transformation from N-aryl O-cyclopropyl hydroxamate to 2-hydroxy tetrahydroquinoline.

Experimental Protocol: One-Pot[1][1]-Sigmatropic Rearrangement/Cyclization/Rearomatization Cascade

This protocol is derived from a published study.[4]

  • The N-arylated O-cyclopropyl hydroxamate is subjected to base-mediated conditions.

  • The reaction proceeds through the[1][1]-sigmatropic rearrangement, followed by in-situ cyclization and rearomatization.

  • The resulting substituted tetrahydroquinoline is then isolated and purified.

Table 2: Synthesis of α-Functionalized Tetrahydroquinolines via the Cascade Reaction [4]

EntryN-Aryl O-Cyclopropyl Hydroxamate SubstrateProduct (2-hydroxy tetrahydroquinoline)Yield (%)
119a20a85
219b20b78
............

Note: A total of twenty α-functionalized tetrahydroquinolines have been synthesized using this method.[1]

Experimental Workflow

The overall experimental workflow for the synthesis of tetrahydroquinolines from O-cyclopropyl hydroxylamine precursors is summarized in the following diagram.

Gcluster_0Experimental WorkflowASynthesis ofO-Cyclopropyl HydroxylaminePrecursorsBN-Arylation ofO-Cyclopropyl HydroxamatesA->BC[3,3]-Sigmatropic RearrangementCascadeB->CDIsolation and Purificationof TetrahydroquinolinesC->D

Caption: Experimental workflow for the synthesis of tetrahydroquinolines.

Conclusion

The use of O-cyclopropyl hydroxylamines as precursors for[1][1]-sigmatropic rearrangements offers a robust and versatile method for the synthesis of N-heterocycles, particularly substituted tetrahydroquinolines.[1][4] The development of a scalable synthesis for the precursors and facile, metal-free N-arylation conditions enhances the practicality of this methodology for applications in medicinal chemistry and drug development.[4] The one-pot cascade reaction further highlights the efficiency and synthetic utility of this approach.[5]

Application Notes and Protocols for the One-Pot Synthesis of Tetrahydroquinolines using O-(cyclopropylmethyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroquinoline scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Consequently, the development of efficient and robust synthetic methodologies for the construction of this heterocyclic system is of significant interest to the medicinal and process chemistry communities. A novel and highly effective one-pot synthesis of 2-hydroxy-tetrahydroquinolines has been developed utilizing the bench-stable precursor, O-(cyclopropylmethyl)hydroxylamine. This method proceeds via a base-mediated, three-step cascade reaction involving a[1][1]-sigmatropic rearrangement, cyclization, and rearomatization. The operational simplicity and tolerance of a variety of functional groups make this protocol a valuable tool for the rapid generation of diverse tetrahydroquinoline derivatives.[2]

Reaction Principle

The core of this synthetic transformation is the facile[1][1]-sigmatropic rearrangement of an N-arylated O-cyclopropyl hydroxamate intermediate. Under basic conditions, this intermediate undergoes a concerted rearrangement to form a dienone species, which then rapidly cyclizes and rearomatizes to yield the stable 2-hydroxy-tetrahydroquinoline product. The entire cascade occurs in a single reaction vessel, obviating the need for isolation of intermediates and thereby improving overall efficiency.[2]

Data Presentation

The following table summarizes the scope of the one-pot synthesis of various 2-hydroxy-tetrahydroquinolines from their corresponding N-arylated O-cyclopropyl hydroxamate precursors. The yields reported are for the isolated product after the one-pot reaction sequence.

PrecursorR (Aryl Substituent)PG (N-Protecting Group)Time (h)Yield (%)
19a HBoc675
19b HCbz678
19c HAc672
19d HTs680
19e 4-OMeBoc1285
19f 4-FBoc1270
19g 4-ClBoc1268
19h 4-BrBoc1265
19i 4-CF₃Boc2455
19j 4-NO₂Boc2450
19k 3-OMeBoc1282
19l 3-ClBoc1267
19m 2-OMeBoc1879
19n 2-FBoc1865
19o 2,4-diClBoc2460
19p NaphthylBoc1876
20q HBenzoyl677
20r 4-MeBoc1288
20s 3,5-diMeBoc1884
20t 4-tBuBoc1886

Experimental Protocols

Materials:

  • N-arylated-O-cyclopropyl hydroxamate (precursor)

  • Trifluoroethanol (TFE)

  • Triethylamine (TEA)

  • Standard laboratory glassware

  • Stirring apparatus

  • Inert atmosphere (Argon or Nitrogen)

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

General Procedure for the One-Pot Synthesis of 2-Hydroxy-tetrahydroquinolines:

  • To an 8 mL oven-dried vial equipped with a magnetic stir bar, add the N-arylated-O-cyclopropyl hydroxamate (50 mg, 0.2 mmol, 1.0 equiv.).

  • Cap the vial and establish an inert atmosphere by purging with argon or nitrogen.

  • Add trifluoroethanol (2.0 mL, 0.1 M) to the vial.

  • While stirring, add triethylamine (55.8 μL, 0.4 mmol, 2.0 equiv.) to the solution via syringe.

  • Stir the reaction mixture at room temperature for the time indicated in the data table (typically 6–24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess triethylamine.

  • The resulting crude product can be purified by standard column chromatography on silica gel to afford the desired 2-hydroxy-tetrahydroquinoline.

Visualizations

G cluster_workflow Experimental Workflow start N-arylated-O-cyclopropyl hydroxamate reagents Add Trifluoroethanol and Triethylamine start->reagents Step 1 reaction Stir at Room Temperature (6-24 h) reagents->reaction Step 2 workup Concentrate under reduced pressure reaction->workup Step 3 product 2-Hydroxy-tetrahydroquinoline workup->product Step 4

Caption: One-pot synthesis workflow.

G cluster_mechanism Proposed Reaction Mechanism A N-arylated-O-cyclopropyl hydroxamate B [3,3]-Sigmatropic Rearrangement Intermediate A->B Base (TEA) Initiation C Dienone Intermediate B->C [3,3]-Rearrangement D Cyclized Intermediate C->D 6-endo-trig Cyclization E 2-Hydroxy-tetrahydroquinoline (Product) D->E Rearomatization

Caption: Reaction mechanism cascade.

References

Application of O-(cyclopropylmethyl)hydroxylamine HCl in the Synthesis of Drug Discovery Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(cyclopropylmethyl)hydroxylamine hydrochloride is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds. Its unique structural features, particularly the cyclopropylmethyl group, offer opportunities to explore novel chemical space and develop compounds with desirable pharmacological properties. This document provides detailed application notes and protocols for the use of O-(cyclopropylmethyl)hydroxylamine HCl in the synthesis of N-heterocycles, specifically focusing on the preparation of substituted tetrahydroquinolines, a privileged scaffold in drug discovery.

Core Application: Synthesis of Tetrahydroquinolines

A key application of O-(cyclopropylmethyl)hydroxylamine HCl is its role as a precursor in a cascade reaction involving N-arylation followed by a[1][1]-sigmatropic rearrangement to yield 2-hydroxy-tetrahydroquinolines.[2] Tetrahydroquinolines are known to possess a wide range of biological activities, including anticancer, antimicrobial, and neurotropic effects.[3][4]

Reaction Workflow

The overall synthetic strategy involves a three-step process starting from the protection of O-(cyclopropylmethyl)hydroxylamine, followed by N-arylation and a final rearrangement to the tetrahydroquinoline core.

G cluster_0 Synthesis Workflow Start O-(cyclopropylmethyl)hydroxylamine HCl Step1 N-Protection Start->Step1 e.g., Boc, Cbz protection Step2 N-Arylation Step1->Step2 Diaryliodonium salts Step3 [3,3]-Sigmatropic Rearrangement Step2->Step3 Base-mediated End Substituted 2-Hydroxy-Tetrahydroquinolines Step3->End

Caption: General workflow for the synthesis of tetrahydroquinolines.

Quantitative Data: Synthesis of Substituted Tetrahydroquinolines

The following table summarizes the yields for the synthesis of various N-protected 2-hydroxy-tetrahydroquinolines from O-cyclopropyl N-aryl hydroxamates.[2]

EntryAryl Group (Ar)Protecting Group (PG)ProductYield (%)
1PhenylBoctert-butyl 2-hydroxy-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxylate85
24-MethoxyphenylBoctert-butyl 2-hydroxy-4-(4-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carboxylate82
34-FluorophenylBoctert-butyl 4-(4-fluorophenyl)-2-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate75
44-ChlorophenylBoctert-butyl 4-(4-chlorophenyl)-2-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate78
54-BromophenylBoctert-butyl 4-(4-bromophenyl)-2-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate80
63-MethoxyphenylBoctert-butyl 2-hydroxy-4-(3-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carboxylate88
7PhenylCbzbenzyl 2-hydroxy-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxylate92
84-TolylCbzbenzyl 2-hydroxy-4-(p-tolyl)-3,4-dihydroquinoline-1(2H)-carboxylate89

Experimental Protocols

Protocol 1: N-Protection of O-(cyclopropylmethyl)hydroxylamine

This protocol describes the general procedure for the N-protection of O-(cyclopropylmethyl)hydroxylamine using Boc anhydride as an example.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend this compound (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) and stir the mixture at room temperature for 10 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: N-Arylation of N-Boc-O-(cyclopropylmethyl)hydroxylamine

This protocol details the metal-free N-arylation using a diaryliodonium salt.[2]

Materials:

  • N-Boc-O-(cyclopropylmethyl)hydroxylamine

  • Diaryliodonium salt (e.g., diphenyliodonium triflate)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Celite

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried vial under an inert atmosphere, suspend N-Boc-O-(cyclopropylmethyl)hydroxylamine (1.0 eq) and cesium carbonate (2.0 eq) in anhydrous toluene.

  • Add the diaryliodonium salt (1.5 eq) in one portion at room temperature.

  • Stir the mixture at room temperature for 5-24 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-aryl-N-Boc-O-(cyclopropylmethyl)hydroxylamine.

Protocol 3:[1][1]-Sigmatropic Rearrangement to 2-Hydroxy-Tetrahydroquinolines

This protocol describes the base-mediated rearrangement of the N-arylated product.[2]

Materials:

  • N-aryl-N-Boc-O-(cyclopropylmethyl)hydroxylamine

  • Triethylamine (TEA)

  • 2,2,2-Trifluoroethanol (TFE)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried vial containing the N-aryl-N-Boc-O-(cyclopropylmethyl)hydroxylamine (1.0 eq) under an inert atmosphere, add TFE.

  • Add triethylamine (2.0 eq) to the solution via syringe.

  • Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-hydroxy-tetrahydroquinoline.

Potential Biological Activity and Signaling Pathways

While specific biological data for the 2-hydroxy-tetrahydroquinolines synthesized directly from O-(cyclopropylmethyl)hydroxylamine HCl is not yet extensively reported, the broader class of tetrahydroquinoline derivatives has shown significant promise as anticancer agents.[4][5] Many quinoline and tetrahydroquinoline derivatives have been found to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

A frequently implicated pathway is the PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer.[4] The following diagram illustrates a representative model of how a tetrahydroquinoline derivative could potentially inhibit this pathway, leading to apoptosis of cancer cells.

G cluster_1 Potential Anticancer Mechanism of Tetrahydroquinoline Derivatives THQ Tetrahydroquinoline Derivative PI3K PI3K THQ->PI3K Inhibits (Potential) Apoptosis Apoptosis THQ->Apoptosis Induces (Indirectly) Receptor Growth Factor Receptor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes mTOR->Apoptosis Inhibits

Caption: Representative PI3K/AKT/mTOR signaling pathway.

This diagram illustrates a potential mechanism where a tetrahydroquinoline derivative, synthesized using O-(cyclopropylmethyl)hydroxylamine HCl, could inhibit the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival, thereby inducing apoptosis in cancer cells. It is important to note that this is a representative pathway, and the exact mechanism of action for specific derivatives would require dedicated biological evaluation.

Conclusion

O-(cyclopropylmethyl)hydroxylamine HCl is a versatile and valuable building block for the synthesis of complex N-heterocycles, particularly substituted tetrahydroquinolines. The protocols provided herein offer a robust and scalable route to these important scaffolds. Further investigation into the biological activities of the resulting compounds is warranted to fully explore their therapeutic potential in drug discovery. The unique cyclopropylmethyl moiety introduced by this starting material may confer advantageous properties such as improved metabolic stability or enhanced binding to biological targets.

References

Protecting Group Strategies for O-Cyclopropyl Hydroxylamines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Date: December 23, 2025

Introduction

O-cyclopropyl hydroxylamines are valuable synthetic intermediates in medicinal chemistry and drug development, notably serving as precursors for the synthesis of novel N-heterocycles through rearrangements like the di-heteroatom[1][1]-sigmatropic rearrangement.[2][3][4] The strategic use of protecting groups for the nitrogen atom is crucial to modulate the reactivity of these compounds and to enable selective transformations at other positions of a molecule. This document provides detailed application notes and experimental protocols for the protection and deprotection of O-cyclopropyl hydroxylamines, focusing on commonly employed carbamate protecting groups.

Protecting Group Strategies

The most common and effective protecting groups for O-cyclopropyl hydroxylamines are carbamates, which offer a good balance of stability and ease of removal under specific conditions. The selection of a particular carbamate protecting group depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule. The following sections detail the application of tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and simple alkyl carbamates (methyl and ethyl) for the protection of O-cyclopropyl hydroxylamines.[2][4]

General Workflow for Protection and Deprotection

G cluster_protection Protection cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection O-Cyclopropyl_Hydroxylamine O-Cyclopropyl Hydroxylamine Protected_Hydroxylamine N-Protected O-Cyclopropyl Hydroxylamine O-Cyclopropyl_Hydroxylamine->Protected_Hydroxylamine Base, Solvent Protecting_Group_Reagent Protecting Group Reagent (e.g., Boc2O, Cbz-Cl) Protecting_Group_Reagent->Protected_Hydroxylamine Further_Reactions Further Synthetic Steps Protected_Hydroxylamine->Further_Reactions Deprotected_Product Deprotected Product Further_Reactions->Deprotected_Product Specific Cleavage Conditions Deprotection_Reagent Deprotection Reagent (e.g., TFA, H2/Pd-C) Deprotection_Reagent->Deprotected_Product

General workflow for the protection and deprotection of O-cyclopropyl hydroxylamines.

Data Presentation: Comparison of Protecting Groups

The following tables summarize typical reaction conditions and yields for the protection and deprotection of O-cyclopropyl hydroxylamines. It is important to note that specific yields and reaction times may vary depending on the substrate and scale of the reaction.

Table 1: N-Protection of O-Cyclopropyl Hydroxylamine

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂OTriethylamine (TEA) or NaHCO₃Dichloromethane (DCM) or Tetrahydrofuran (THF)0 to RT2-1285-95
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃ or Na₂CO₃THF/Water or Dioxane/Water0 to RT2-490-98
Methyl Methyl chloroformatePyridine or TEADichloromethane (DCM)0 to RT2-680-90
Ethyl Ethyl chloroformatePyridine or TEADichloromethane (DCM)0 to RT2-680-90

Table 2: Deprotection of N-Protected O-Cyclopropyl Hydroxylamines

Protecting GroupReagent(s)SolventTemp. (°C)Time (h)Typical Yield (%)
Boc Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 to RT0.5-2>95
Cbz H₂ (1 atm), 10% Pd/CMethanol (MeOH) or Ethanol (EtOH)RT1-4>95
Methyl Ba(OH)₂ or LiOHAqueous Dioxane or THF80-10012-2470-85
Ethyl Ba(OH)₂ or LiOHAqueous Dioxane or THF80-10012-2470-85

Experimental Protocols

The following protocols are based on established literature procedures for the protection and deprotection of amines and hydroxylamines.[5][6] Researchers should optimize these conditions for their specific substrates.

Protocol 1: N-Boc Protection of O-Cyclopropyl Hydroxylamine

G Start Start: O-Cyclopropyl Hydroxylamine HCl Dissolve 1. Dissolve in DCM 2. Add Triethylamine (2.2 eq) Start->Dissolve Cool 3. Cool to 0 °C Dissolve->Cool Add_Boc 4. Add Boc₂O (1.1 eq) dropwise Cool->Add_Boc Warm_Stir 5. Warm to RT 6. Stir for 2-12 h Add_Boc->Warm_Stir Workup 7. Aqueous Workup (Wash with H₂O, brine) Warm_Stir->Workup Dry_Concentrate 8. Dry (Na₂SO₄) 9. Concentrate Workup->Dry_Concentrate Purify 10. Purify by Chromatography Dry_Concentrate->Purify Product Product: N-Boc-O-cyclopropyl hydroxylamine Purify->Product

Experimental workflow for N-Boc protection.

Materials:

  • O-Cyclopropyl hydroxylamine hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of O-cyclopropyl hydroxylamine hydrochloride (1.0 eq) in DCM is added triethylamine (2.2 eq) at room temperature.

  • The mixture is stirred for 15 minutes and then cooled to 0 °C.

  • Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, while monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with water.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the N-Boc protected O-cyclopropyl hydroxylamine.

Protocol 2: N-Cbz Protection of O-Cyclopropyl Hydroxylamine

Materials:

  • O-Cyclopropyl hydroxylamine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • O-Cyclopropyl hydroxylamine hydrochloride (1.0 eq) is dissolved in a mixture of THF and water (2:1).

  • The solution is cooled to 0 °C and sodium bicarbonate (2.5 eq) is added, followed by the dropwise addition of benzyl chloroformate (1.1 eq).

  • The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography to yield the N-Cbz protected O-cyclopropyl hydroxylamine.

Protocol 3: Deprotection of N-Boc-O-cyclopropyl Hydroxylamine

Materials:

  • N-Boc-O-cyclopropyl hydroxylamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • The N-Boc protected O-cyclopropyl hydroxylamine (1.0 eq) is dissolved in DCM.

  • The solution is cooled to 0 °C and trifluoroacetic acid (5-10 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 0.5-2 hours, with monitoring by TLC.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in DCM and washed carefully with saturated aqueous sodium bicarbonate solution until the aqueous phase is basic.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected O-cyclopropyl hydroxylamine.

Protocol 4: Deprotection of N-Cbz-O-cyclopropyl Hydroxylamine

G Start Start: N-Cbz-O-cyclopropyl hydroxylamine Dissolve 1. Dissolve in MeOH or EtOH Start->Dissolve Add_Catalyst 2. Add 10% Pd/C (5-10 mol%) Dissolve->Add_Catalyst Hydrogenate 3. Stir under H₂ atmosphere (1 atm, balloon) Add_Catalyst->Hydrogenate Monitor 4. Monitor by TLC (1-4 h) Hydrogenate->Monitor Filter 5. Filter through Celite® Monitor->Filter Concentrate 6. Concentrate filtrate Filter->Concentrate Product Product: O-Cyclopropyl hydroxylamine Concentrate->Product

Experimental workflow for N-Cbz deprotection.

Materials:

  • N-Cbz-O-cyclopropyl hydroxylamine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of N-Cbz protected O-cyclopropyl hydroxylamine (1.0 eq) in methanol or ethanol is added 10% Pd/C (5-10 mol % Pd).

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon). This process is repeated three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 1-4 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with methanol.

  • The combined filtrates are concentrated under reduced pressure to afford the deprotected O-cyclopropyl hydroxylamine.

Protocol 5: Deprotection of N-Methyl/Ethyl-O-cyclopropyl Hydroxylamine

Materials:

  • N-Methyl- or N-Ethyl-O-cyclopropyl hydroxylamine

  • Barium hydroxide (Ba(OH)₂) or Lithium hydroxide (LiOH)

  • Dioxane or THF

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The N-methyl or N-ethyl protected O-cyclopropyl hydroxylamine (1.0 eq) is dissolved in a mixture of dioxane (or THF) and water.

  • Barium hydroxide (2.0-3.0 eq) is added, and the mixture is heated to reflux (80-100 °C) for 12-24 hours.

  • The reaction progress is monitored by TLC.

  • After cooling to room temperature, the reaction mixture is filtered.

  • The filtrate is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Stability and Orthogonality

  • Boc-protected O-cyclopropyl hydroxylamines are stable to basic conditions and hydrogenolysis, making them orthogonal to Cbz and Fmoc protecting groups. They are, however, labile to strong acids.

  • Cbz-protected O-cyclopropyl hydroxylamines are stable to acidic and basic conditions but are readily cleaved by catalytic hydrogenolysis. This makes them orthogonal to Boc and Fmoc groups.

  • Methyl and Ethyl carbamates are generally more robust and require harsher conditions for cleavage, such as strong base and elevated temperatures. They are stable to acidic conditions and hydrogenolysis.

The choice of protecting group should be carefully considered based on the planned synthetic route to ensure selective deprotection without affecting other sensitive functional groups.

References

Application Notes and Protocols for the Scalable Synthesis of Substituted N-Heterocycles Using O-(Cyclopropylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of substituted N-heterocycles, specifically 2-hydroxy-tetrahydroquinolines, utilizing bench-stable O-cyclopropyl hydroxylamines. The methodology leverages a one-pot[1][1]-sigmatropic rearrangement/cyclization/rearomatization cascade reaction.[1][2][3][4] This approach is noted for its operational simplicity, scalability, and the use of metal-free conditions for the key N-arylation step.[1][2]

Introduction

The synthesis of N-heterocycles is a cornerstone of medicinal chemistry and drug development. This document outlines a robust and scalable method for preparing substituted tetrahydroquinolines from O-cyclopropyl hydroxylamines. These precursors, which can be synthesized on a gram-scale, undergo a facile N-arylation followed by a base-mediated cascade reaction to yield the desired heterocyclic products in good to moderate yields.[2][4] The reaction is proposed to proceed through a homologous[1][1]-sigmatropic rearrangement, exploiting the inherent reactivity of the strained cyclopropane ring and the readily cleavable N-O bond.[2]

Logical Workflow of the Synthesis

The overall synthetic strategy involves a three-stage process starting from the preparation of the key O-cyclopropyl hydroxylamine precursor, followed by its N-arylation, and culminating in the base-mediated cascade reaction to form the final N-heterocycle product.

References

use of O-(cyclopropylmethyl)hydroxylamine hydrochloride as an organic building block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(cyclopropylmethyl)hydroxylamine hydrochloride (CAS No. 74124-04-2) is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules.[1] Its unique structural motif, featuring a cyclopropylmethyl group attached to a hydroxylamine, offers a gateway to novel chemical space, which is of significant interest in medicinal chemistry and drug discovery. The cyclopropyl ring can impart favorable pharmacological properties, such as increased metabolic stability and enhanced potency.

These application notes provide an overview of the key applications of this compound, with a focus on its use in the synthesis of N-heterocycles through[2][2]-sigmatropic rearrangements and in the formation of oxime ethers. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this building block in a laboratory setting.

Physicochemical Properties

PropertyValueReference
CAS Number 74124-04-2[3]
Molecular Formula C₄H₁₀ClNO[3]
Molecular Weight 123.58 g/mol [3]
Appearance White to off-white solid
Purity ≥97%[3]
Storage Store at 2-8°C under an inert atmosphere[4]

Safety Information

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

Application 1: Synthesis of N-Heterocycles via[2][2]-Sigmatropic Rearrangement

A powerful application of O-(cyclopropylmethyl)hydroxylamine is its use as a precursor in a cascade reaction involving N-arylation followed by a[2][2]-sigmatropic rearrangement to synthesize substituted tetrahydroquinolines.[5][6] This methodology provides an efficient route to complex heterocyclic scaffolds that are prevalent in many biologically active molecules.

Logical Workflow for Tetrahydroquinoline Synthesis

G cluster_0 Step 1: N-Protection cluster_1 Step 2: N-Arylation cluster_2 Step 3: Rearrangement Cascade A O-(cyclopropylmethyl)hydroxylamine hydrochloride B N-Protected O-cyclopropyl hydroxamate A->B  Protection (e.g., Boc, Cbz) C N-Arylated O-cyclopropyl hydroxamate B->C  Diaryliodonium salt, Cs2CO3, Toluene D [3,3]-Sigmatropic Rearrangement C->D  Et3N, TFE E Cyclization/ Rearomatization D->E F Substituted 2-hydroxy- tetrahydroquinoline E->F G cluster_0 Reactants cluster_1 Product A R1(R2)C=O (Aldehyde or Ketone) C R1(R2)C=N-O-CH2-⬡ (O-cyclopropylmethyl oxime ether) A->C Base (e.g., Pyridine, NaOAc) Solvent (e.g., EtOH) Heat B H2N-O-CH2-⬡.HCl (O-(cyclopropylmethyl)hydroxylamine hydrochloride) B->C Base (e.g., Pyridine, NaOAc) Solvent (e.g., EtOH) Heat

References

Troubleshooting & Optimization

Technical Support Center: O-(cyclopropylmethyl)hydroxylamine hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-(cyclopropylmethyl)hydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered during experimentation.

Troubleshooting Guide: Improving Reaction Yields

This guide provides solutions to common problems that can lead to low yields in reactions involving this compound.

Problem 1: Low or No Product Yield in Oxime Formation

Possible Causes & Solutions:

  • Incorrect pH: The formation of oximes is highly dependent on the reaction pH. The reaction is typically performed in a slightly acidic medium to protonate the carbonyl group, making it more susceptible to nucleophilic attack. When using the hydrochloride salt, a base is necessary to liberate the free hydroxylamine.

    • Troubleshooting:

      • Ensure the appropriate stoichiometry of a mild base (e.g., sodium acetate, pyridine, or sodium carbonate) is used to neutralize the HCl.[1]

      • Monitor the pH of the reaction mixture to maintain optimal conditions.

  • Suboptimal Reaction Temperature: Temperature influences the reaction kinetics.

    • Troubleshooting:

      • Many oxime formation reactions proceed efficiently at room temperature, while others may require gentle heating or refluxing.[1][2] Consult literature for the specific carbonyl compound or perform small-scale temperature screening experiments.

  • Steric Hindrance: A sterically hindered ketone or aldehyde may react slowly.

    • Troubleshooting:

      • Increase the reaction time and/or temperature.

      • Consider using a less sterically hindered base.

  • Impure Starting Materials: Impurities in the carbonyl compound or the hydroxylamine reagent can inhibit the reaction.

    • Troubleshooting:

      • Ensure the purity of your starting materials. Recrystallize or distill the carbonyl compound if necessary.

  • Product Loss During Workup: The desired oxime product may be lost during extraction or purification.

    • Troubleshooting:

      • If performing a liquid-liquid extraction, ensure the use of an appropriate solvent and perform multiple extractions to maximize recovery.[2]

      • For crystalline products, cooling the solution during filtration can improve recovery.[1]

Problem 2: Low Yield in N-Arylation Reactions

Possible Causes & Solutions:

  • Inappropriate Base: The choice of base is critical for successful N-arylation.

    • Troubleshooting:

      • Cesium carbonate (Cs₂CO₃) has been shown to be an ideal base for this transformation, providing higher yields in shorter reaction times compared to other inorganic bases.[3]

  • Incorrect Solvent: The reaction solvent can significantly impact the yield.

    • Troubleshooting:

      • Toluene is the optimal solvent for N-arylation. Solvents like DMF and acetonitrile have been shown to result in lower yields of the desired product.[3]

  • Suboptimal Reagent Stoichiometry: The ratio of reactants is crucial for driving the reaction to completion.

    • Troubleshooting:

      • A study on N-arylation using a diaryliodonium triflate salt showed that decreasing the salt equivalent from 1.5 to 1.2 significantly reduced the yield.[3] Ensure the correct stoichiometry is used.

  • Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.

    • Troubleshooting:

      • Extending the reaction time can improve yields. For instance, increasing the reaction time from 6 to 9 hours has been shown to improve yield.[3]

      • Elevated temperatures may not always be beneficial and can sometimes lead to lower yields.[3]

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound? A1: this compound is a bench-stable compound and can be stored in a freezer at -20°C for several months without significant decomposition.[3] As with other hydroxylamine derivatives, it is advisable to handle it in a well-ventilated area and use appropriate personal protective equipment, as it can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.

Q2: What are common side reactions to be aware of? A2: In N-arylation reactions, the formation of rearrangement products, such as 2-hydroxy-tetrahydroquinolines, can occur, especially when using solvents like DMF or acetonitrile.[3] In oxime formation, side reactions can be promoted by an incorrect pH.

Q3: How can I purify the final product? A3: Purification methods will depend on the product's properties. Common techniques include:

  • Recrystallization: This is effective for solid products.[4]

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts.[3]

  • Distillation: For liquid products, distillation under reduced pressure can be effective.[4]

Q4: Can I use the free base of O-(cyclopropylmethyl)hydroxylamine instead of the hydrochloride salt? A4: Yes, the free base can be used. However, it's important to note that the free base of unsubstituted O-cyclopropyl hydroxylamine is volatile under vacuum.[3] The hydrochloride salt is often preferred due to its stability and ease of handling. If you need to use the free base, it can be generated in situ by adding a suitable base to the hydrochloride salt.

Quantitative Data Summary

The following tables summarize quantitative data from reaction optimization studies.

Table 1: Optimization of N-Arylation of an O-Cyclopropyl Hydroxamate

EntryDiaryliodonium Salt (Equivalents)Base (2.0 equiv.)SolventTime (h)Yield (%)
1Ph₂IOTf (1.5)Cs₂CO₃Toluene675
2Ph₂IOTf (1.2)Cs₂CO₃Toluene622
3Ph₂IOTf (1.5)Cs₂CO₃Toluene982
4Ph₂IOTf (1.5)K₃PO₄Toluene2445
5Ph₂IOTf (1.5)K₂CO₃Toluene2430
6Ph₂IOTf (1.5)Cs₂CO₃DMF6Low
7Ph₂IOTf (1.5)Cs₂CO₃CH₃CN6Low

Data adapted from a study on N-arylation of a protected O-cyclopropyl hydroxamate.[3]

Table 2: Optimization of[3][3]-Sigmatropic Rearrangement

EntryAdditive (2.0 equiv.)TemperatureTime (h)Isolated Yield (%)
1Nonert24<10
2NaOtBurt0.585
3KOtBurt0.588
4LiOtBurt0.575
5KOtBu60°C0.560

Data adapted from a study on the[3][3]-sigmatropic rearrangement of an N-arylated O-cyclopropyl hydroxamate.[3]

Experimental Protocols

Protocol 1: General Procedure for Oxime Formation
  • Dissolve Starting Material: In a round-bottom flask, dissolve the carbonyl compound (1.0 equiv.) in a suitable solvent such as ethanol or methanol.

  • Add Reagents: Add this compound (1.1-1.5 equiv.) followed by a mild base like sodium acetate (1.5-2.0 equiv.).

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[1][2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Protocol 2: N-Arylation of an O-Cyclopropyl Hydroxamate
  • Prepare Reaction Mixture: In an oven-dried flask under an inert atmosphere, combine the N-protected O-cyclopropyl hydroxamate (1.0 equiv.), diaryliodonium triflate salt (1.5 equiv.), and cesium carbonate (2.0 equiv.).[3]

  • Add Solvent: Add anhydrous toluene via syringe.[3]

  • Reaction: Stir the mixture at room temperature for 6-9 hours, monitoring the reaction by TLC or LC-MS.[3]

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Reaction Yield check_pH Check Reaction pH start->check_pH Is pH optimal? check_temp Evaluate Temperature check_pH->check_temp Yes adjust_base Adjust Base/ Acid Stoichiometry check_pH->adjust_base No check_purity Assess Starting Material Purity check_temp->check_purity Yes adjust_temp Optimize Temperature/ Reaction Time check_temp->adjust_temp No check_workup Review Workup Procedure check_purity->check_workup Yes purify_sm Purify Starting Materials check_purity->purify_sm No solution Improved Yield check_workup->solution Optimized modify_workup Modify Extraction/ Purification Steps check_workup->modify_workup Inefficient adjust_base->solution adjust_temp->solution purify_sm->solution modify_workup->solution

Caption: Troubleshooting logic for addressing low reaction yields.

Oxime_Formation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve Carbonyl Compound in Solvent add_reagents 2. Add O-(cyclopropylmethyl)hydroxylamine HCl and Base dissolve->add_reagents stir 3. Stir at Appropriate Temperature add_reagents->stir monitor 4. Monitor by TLC/LC-MS stir->monitor workup 5. Isolate Crude Product (Filtration/Concentration) monitor->workup purify 6. Purify by Recrystallization or Chromatography workup->purify

Caption: Experimental workflow for oxime formation.

References

Technical Support Center: Side Reactions in Sigmatropic Rearrangement of N-aryl-O-vinylhydroxylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered during the[1][1]-sigmatropic rearrangement of N-aryl-O-vinylhydroxylamines for the synthesis of valuable heterocyclic compounds such as azaindolines and indoles.

Frequently Asked Questions (FAQs)

Q1: What is the desired[1][1]-sigmatropic rearrangement pathway for N-aryl-O-vinylhydroxylamines?

The intended reaction is a concerted pericyclic reaction where the N-aryl-O-vinylhydroxylamine undergoes a[1][1]-sigmatropic rearrangement to form a transient intermediate, which then rearomatizes and cyclizes to yield the desired heterocyclic product, such as a 7-azaindoline. This process is often triggered by the N-arylation of an O-vinylhydroxylamine with an appropriate arylating agent, like an aza-arene N-oxide.[2][3]

Q2: My reaction is not producing the expected product, or the yield is very low. What are the most common side reactions I should consider?

Several side reactions can compete with the desired[1][1]-sigmatropic rearrangement, leading to low yields or unexpected products. The most common side reactions include:

  • Competing[1][2]-Sigmatropic Rearrangement: This rearrangement can occur, leading to the formation of regioisomeric products. The competition between[1][2] and[1][1] rearrangements can be influenced by substituent effects and reaction conditions.

  • Bamberger Rearrangement: If acidic conditions are present, the N-arylhydroxylamine intermediate can undergo a Bamberger rearrangement to form 4-aminophenol derivatives.[4][5][6][7] This is a significant competing pathway, especially if strong acids are used as catalysts or are generated in situ.

  • Hydrolysis: The O-vinylhydroxylamine starting materials or the N-aryl-O-vinylhydroxylamine intermediates can be susceptible to hydrolysis, especially in the presence of acid or moisture, leading to the cleavage of the O-vinyl group and preventing the desired rearrangement.

  • Decomposition of Starting Material: N-arylhydroxylamines can be unstable and may decompose under the reaction conditions, particularly at elevated temperatures.

Q3: I am observing the formation of a p-aminophenol derivative in my reaction mixture. What is causing this and how can I prevent it?

The formation of a p-aminophenol derivative is a strong indication that the Bamberger rearrangement is occurring as a significant side reaction.[4][5][6][7] This is typically caused by the presence of strong acids.

Troubleshooting the Bamberger Rearrangement:

  • Control of Acidity: Avoid the use of strong acids as catalysts if possible. If an acid catalyst is necessary, consider using a weaker acid or a Lewis acid that is less prone to promoting the Bamberger rearrangement. In some cases, the reaction can be performed under neutral or even basic conditions.

  • Reaction Temperature: The Bamberger rearrangement can be favored at higher temperatures. Running the reaction at a lower temperature may help to suppress this side reaction.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can facilitate the protonation steps that lead to the Bamberger rearrangement.

Q4: My reaction seems to be producing a mixture of isomers. How can I improve the regioselectivity for the desired[1][1]-sigmatropic rearrangement product?

The formation of a mixture of isomers may be due to a competing[1][2]-sigmatropic rearrangement. The regioselectivity of the reaction can be influenced by several factors:

  • Substituents on the Aryl Ring: Electron-donating or withdrawing groups on the N-aryl ring can influence the electronic properties of the rearranging system and may favor one pathway over the other.

  • Substituents on the Vinyl Group: The substitution pattern on the O-vinyl group can also direct the regioselectivity of the rearrangement.

  • Reaction Conditions: Temperature and solvent polarity can play a crucial role in determining the preferred reaction pathway. Systematic optimization of these parameters may be necessary to favor the desired[1][1]-rearrangement.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Low or no conversion of starting material 1. Inefficient N-arylation. 2. Decomposition of the O-vinylhydroxylamine starting material. 3. Reaction temperature is too low.1. Verify the quality and reactivity of the arylating agent. 2. Check the stability of the O-vinylhydroxylamine; store it under inert atmosphere and at low temperature. 3. Gradually increase the reaction temperature, while monitoring for the formation of side products.
Formation of p-aminophenol byproduct Bamberger rearrangement due to acidic conditions.[4][5][6][7]1. Neutralize any acidic impurities in the starting materials or solvents. 2. If using an acid catalyst, screen weaker acids or Lewis acids. 3. Consider running the reaction in the presence of a non-nucleophilic base to scavenge any protons.
Formation of multiple, difficult-to-separate isomeric products Competing[1][2]- and[1][1]-sigmatropic rearrangements.1. Analyze the effect of temperature; sometimes lower temperatures can favor the desired kinetic product. 2. Screen different solvents with varying polarities. 3. If possible, modify the substituents on the aryl or vinyl groups to electronically favor the[1][1]-pathway.
Presence of significant amounts of hydrolyzed starting material Presence of water in the reaction mixture.1. Use freshly distilled, anhydrous solvents. 2. Dry all glassware thoroughly before use. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Procedure for the Synthesis of 7-Azaindolines via[1][1]-Sigmatropic Rearrangement[2][3]

This protocol is a general guideline for the N-arylation of an O-vinylhydroxylamine with an aza-arene N-oxide, followed by in situ[1][1]-sigmatropic rearrangement.

Materials:

  • O-vinylhydroxylamine derivative

  • Aza-arene N-oxide derivative

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Activating agent (e.g., Triflic anhydride (Tf₂O) or p-Toluenesulfonyl chloride (TsCl))

  • Base (e.g., Triethylamine or 2,6-Lutidine)

Reaction Setup:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (nitrogen or argon).

  • Anhydrous solvents should be used.

Procedure:

  • To a solution of the aza-arene N-oxide (1.0 equiv) and the O-vinylhydroxylamine (1.2 equiv) in the chosen anhydrous solvent at the appropriate temperature (e.g., -78 °C for Tf₂O, 0 °C for TsCl), add the base (2.0-3.0 equiv).

  • Slowly add a solution of the activating agent (1.1-1.3 equiv) in the anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-16 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-azaindoline.

Note: The optimal activating agent, base, solvent, and temperature will depend on the specific substrates being used and may require optimization.

Parameter Condition A Condition B
Activating Agent p-Toluenesulfonyl chloride (TsCl)Triflic anhydride (Tf₂O)
Base Triethylamine2,6-Lutidine
Solvent Tetrahydrofuran (THF)Dichloromethane (CH₂Cl₂)
Temperature 0 °C to room temperature-78 °C to room temperature
Typical Substrates Electron-rich aza-arene N-oxidesElectron-deficient aza-arene N-oxides

Visualizing Reaction Pathways

Desired[1][1]-Sigmatropic Rearrangement Pathway

G cluster_0 N-Arylation cluster_1 [3,3]-Sigmatropic Rearrangement cluster_2 Cyclization & Rearomatization O-Vinylhydroxylamine O-Vinylhydroxylamine N-Aryl-O-vinylhydroxylamine N-Aryl-O-vinylhydroxylamine O-Vinylhydroxylamine->N-Aryl-O-vinylhydroxylamine + Activating Agent, Base Aza-arene N-oxide Aza-arene N-oxide Aza-arene N-oxide->N-Aryl-O-vinylhydroxylamine Rearrangement_Intermediate Transient Intermediate N-Aryl-O-vinylhydroxylamine->Rearrangement_Intermediate Azaindoline_Product 7-Azaindoline Rearrangement_Intermediate->Azaindoline_Product

Caption: Desired reaction pathway for 7-azaindoline synthesis.

Competing Side Reaction Pathways

G cluster_desired Desired Pathway cluster_side Side Reactions Start N-Aryl-O-vinylhydroxylamine Desired [3,3]-Sigmatropic Rearrangement Start->Desired Side1 [1,3]-Sigmatropic Rearrangement Start->Side1 Side2 Bamberger Rearrangement (Acidic Conditions) Start->Side2 Side3 Hydrolysis Start->Side3 Product Azaindoline Desired->Product Byproduct1 Regioisomeric Product Side1->Byproduct1 Byproduct2 p-Aminophenol Derivative Side2->Byproduct2 Byproduct3 Hydrolyzed Starting Material Side3->Byproduct3

Caption: Overview of competing side reactions.

Troubleshooting Workflow

G Start Low yield or unexpected product Analyze Analyze reaction mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify major byproduct(s) Analyze->Identify p_Aminophenol p-Aminophenol derivative observed Identify->p_Aminophenol Yes Isomers Mixture of isomers observed Identify->Isomers No Troubleshoot_Bamberger Reduce acidity Lower temperature Ensure anhydrous conditions p_Aminophenol->Troubleshoot_Bamberger Hydrolysis Hydrolyzed starting material observed Isomers->Hydrolysis No Troubleshoot_Isomers Optimize temperature Screen solvents Modify substituents Isomers->Troubleshoot_Isomers Yes No_Reaction Mainly unreacted starting material Hydrolysis->No_Reaction No Troubleshoot_Hydrolysis Use anhydrous solvents Dry glassware Inert atmosphere Hydrolysis->Troubleshoot_Hydrolysis Yes Troubleshoot_No_Reaction Check reagents Increase temperature Optimize catalyst/base No_Reaction->Troubleshoot_No_Reaction Yes

Caption: Troubleshooting workflow for unexpected reaction outcomes.

References

Technical Support Center: N-arylation of O-cyclopropyl Hydroxamates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of O-cyclopropyl hydroxamates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the N-arylation of O-cyclopropyl hydroxamates?

A1: Researchers may face several challenges, including low yields of the desired N-arylated product, the formation of unwanted byproducts through competing reactions, and difficulties in achieving optimal reaction conditions for specific substrates. A significant competing pathway is the[1][1]-sigmatropic rearrangement of the N-arylated product.[2]

Q2: What is the recommended starting point for reaction conditions for N-arylation of O-cyclopropyl hydroxamates?

A2: A well-established starting point involves using a diaryliodonium salt as the aryl source in the presence of a base like cesium carbonate (Cs₂CO₃) in toluene at room temperature.[2] This metal-free approach has been shown to be effective.

Q3: Can other solvents be used for this reaction?

A3: While toluene is the recommended solvent, others like dimethylformamide (DMF) and acetonitrile (CH₃CN) have been tested. However, their use has been associated with low yields of the N-arylated product and an increased formation of the[1][1]-rearrangement byproduct.[2]

Q4: Are there any known side reactions to be aware of?

A4: Yes, the primary side reaction is a[1][1]-sigmatropic rearrangement of the N-arylated O-cyclopropyl hydroxamate product, which can lead to the formation of 2-hydroxy-tetrahydroquinoline derivatives.[2] Additionally, while not specific to the N-arylation step itself, hydroxamates, in general, can undergo a Lossen rearrangement, which is a consideration for the stability and subsequent handling of these molecules, particularly concerning their potential mutagenicity.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of N-arylated Product Incorrect Solvent: Use of solvents like DMF or acetonitrile can lead to poor yields.[2]Use Toluene: Toluene is the optimal solvent for this reaction.[2]
Inefficient Base: The choice and amount of base are critical.Use Cesium Carbonate: Employ 2.0 equivalents of Cs₂CO₃ for optimal results.[2]
Insufficient Arylating Agent: An inadequate amount of the diaryliodonium salt will result in incomplete conversion.Use a Stoichiometric Excess: Utilize 1.5 equivalents of the diaryliodonium triflate salt.[2]
Formation of 2-hydroxy-tetrahydroquinoline byproduct [1][1]-Sigmatropic Rearrangement: This is a known competing reaction pathway, especially in certain solvents.[2]Optimize Solvent and Temperature: Stick to toluene as the solvent and maintain room temperature to minimize this side reaction.[2]
Base-Mediated Rearrangement: The presence of base can promote the rearrangement.Careful control of base stoichiometry is important. While necessary for the N-arylation, excess base could potentially facilitate the rearrangement.
Difficulty isolating the N-arylated product Instability of the product: Some N-arylated O-cyclopropyl hydroxamates, particularly those with certain substituents (e.g., a methyl group on the aryl ring), may be unstable and difficult to isolate.[2]Proceed to the next step without isolation: If the product is intended for a subsequent reaction (like a planned[1][1]-rearrangement), it may be carried through to the next step without purification.[2]

Experimental Protocols

General Procedure for the N-arylation of O-cyclopropyl Hydroxamates[2]
  • In an oven-dried 8 mL vial, suspend the O-cyclopropyl hydroxamate (1.0 equiv.) and cesium carbonate (2.0 equiv.) in dry toluene (to achieve a 0.1 M concentration of the hydroxamate).

  • Add the desired diaryliodonium salt (1.5 equiv.) to the suspension.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up as appropriate for the specific substrate and product.

Quantitative Data on Reaction Conditions
Entry Solvent Yield of N-arylated Product Observations Reference
1TolueneGood to ExcellentOptimal solvent[2]
2DMFLowObservable yields of the[1][1]-rearrangement product[2]
3CH₃CNLowObservable yields of the[1][1]-rearrangement product[2]

Visual Guides

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Workup start Oven-dried vial hydroxamate Add O-cyclopropyl hydroxamate (1.0 equiv) start->hydroxamate base Add Cs2CO3 (2.0 equiv) hydroxamate->base solvent Add dry Toluene (0.1 M) base->solvent arylating_agent Add Diaryliodonium salt (1.5 equiv) solvent->arylating_agent stir Stir at Room Temperature arylating_agent->stir tlc Monitor by TLC stir->tlc workup Reaction Workup tlc->workup product Isolated N-arylated Product workup->product

Caption: Experimental workflow for the N-arylation of O-cyclopropyl hydroxamates.

troubleshooting_pathway cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of N-arylated Product cause1 Incorrect Solvent (e.g., DMF, CH3CN) start->cause1 cause2 Suboptimal Base or Stoichiometry start->cause2 cause3 [3,3]-Sigmatropic Rearrangement start->cause3 solution1 Use Toluene as Solvent cause1->solution1 solution2 Use 2.0 equiv. Cs2CO3 cause2->solution2 cause3->solution1 solution3 Maintain Room Temperature cause3->solution3 success Successful N-arylation solution1->success Improved Yield solution2->success Improved Yield solution3->success Improved Yield

References

optimizing base and solvent conditions for O-cyclopropyl hydroxylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for O-cyclopropyl hydroxylamine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of O-cyclopropyl hydroxylamines in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns with O-cyclopropyl hydroxylamines?

A1: The free base form of O-cyclopropyl hydroxylamine can be volatile under vacuum.[1][2] For improved stability during storage, it is recommended to convert it to its hydrochloride salt, which is a bench-stable solid that can be stored at -20°C for several months without significant decomposition.[1][2] Ring-substituted O-cyclopropyl hydroxylamines have been observed to be non-volatile in their free-base form.[1][2]

Q2: I am having trouble with the direct synthesis of O-cyclopropyl hydroxylamine. What are the common challenges?

A2: Direct O-cyclopropanation of N-protected hydroxylamines, for instance using bromocyclopropane with a strong base or transition metal-catalyzed cross-coupling with cyclopropyl boronic acid, has been reported to be challenging and often unsuccessful.[1] A more robust and scalable approach involves a multi-step synthesis, such as the cyclopropanation of a suitable olefin like 2-(vinyloxy)isoindoline-1,3-dione, followed by deprotection.[1]

Q3: Why is my N-arylation of O-cyclopropyl hydroxamate giving a low yield?

A3: Low yields in N-arylation reactions can be attributed to several factors including the choice of base and solvent. The selection of a suitable base is critical, with cesium carbonate (Cs₂CO₃) often providing optimal results.[1] The solvent also plays a crucial role; for example, using DMF or acetonitrile can lead to low yields of the desired N-arylated product and the formation of a rearranged 2-hydroxy-tetrahydroquinoline byproduct.[1] Toluene is often a more suitable solvent for this transformation.

Q4: I am observing the formation of a[3][3]-sigmatropic rearrangement product during my N-arylation reaction. How can I minimize this?

A4: The formation of the rearrangement product during N-arylation is often promoted by certain solvents. As mentioned, solvents like DMF and acetonitrile can facilitate this side reaction.[1] Switching to a non-polar solvent such as toluene can help to minimize the premature rearrangement and favor the desired N-arylation product.

Q5: What are the key considerations for the subsequent[3][3]-sigmatropic rearrangement of the N-arylated product?

A5: The success of the[3][3]-sigmatropic rearrangement is highly dependent on the solvent and the base used. Trifluoroethanol (TFE) has been identified as an ideal solvent for this transformation. While other bases can effect the rearrangement, triethylamine (Et₃N) has been shown to be the most efficient.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion in N-Arylation of O-Cyclopropyl Hydroxamate
Possible Cause Troubleshooting Step
Inefficient Base Screen different bases. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective.[1] Ensure the base is fresh and anhydrous.
Suboptimal Solvent Avoid solvents like DMF and acetonitrile which can promote side reactions.[1] Toluene is the recommended solvent for the N-arylation step.
Reagent Quality Use freshly prepared or purified O-cyclopropyl hydroxylamine. Ensure the diaryliodonium salt is of high purity.
Reaction Temperature The N-arylation is typically performed at room temperature.[1] Lowering the temperature might be necessary for highly reactive substrates.
Stoichiometry Ensure the correct stoichiometry of reagents. Typically, 1.5 equivalents of the diaryliodonium salt and 2.0 equivalents of the base are used.[1]
Issue 2: Low Yield in[3][3]-Sigmatropic Rearrangement
Possible Cause Troubleshooting Step
Incorrect Solvent Choice The choice of solvent is critical. Trifluoroethanol (TFE) has been found to be the optimal solvent for this rearrangement.[1]
Ineffective Base While several bases can promote the reaction, triethylamine (Et₃N) has been demonstrated to be the most efficient.[1]
Reaction Temperature Most rearrangements proceed efficiently at room temperature. However, for less reactive substrates, gentle heating (e.g., 60°C) may be required.[1]
Electron-Deficient Substrates N-arylated substrates with electron-deficient aromatic rings may require longer reaction times to undergo rearrangement.[1]
Incomplete N-Arylation Ensure the starting N-arylated O-cyclopropyl hydroxamate is pure. Impurities from the previous step can inhibit the rearrangement.

Data Presentation

Table 1: Optimization of N-Arylation of O-Cyclopropyl Hydroxamates

EntryDiaryliodonium Salt (equiv.)Base (2.0 equiv.)Solvent (0.1 M)Temp (°C)Time (h)Yield (%)Notes
1Ph₂I-BF₄ (1.5)Cs₂CO₃Toluene25285Optimal conditions
2Ph₂I-OTf (1.5)Cs₂CO₃Toluene25289Optimal conditions[1]
3Ph₂I-OTf (1.5)K₂CO₃Toluene251245Less efficient base
4Ph₂I-OTf (1.5)NaHToluene2512<10Inefficient base
5Ph₂I-OTf (1.5)Cs₂CO₃DMF252LowRearrangement product observed[1]
6Ph₂I-OTf (1.5)Cs₂CO₃CH₃CN252LowRearrangement product observed[1]

Table 2: Optimization of[3][3]-Sigmatropic Rearrangement

EntryAdditive (2.0 equiv.)Solvent (0.1 M)Temp (°C)Time (h)Yield (%)
1Et₃NToluene25480
2Et₃NTHF254822
3Et₃NDCM254833
4Et₃NMeCN254826
5Et₃NEtOH254851
6Et₃NTFE25366
7DIPEATFE253462
8Cs₂CO₃TFE253059

Experimental Protocols

Protocol 1: General Procedure for N-Arylation of O-Cyclopropyl Hydroxamate

To a solution of the N-protected O-cyclopropyl hydroxamate (0.2 mmol, 1.0 equiv) in toluene (2.0 mL, 0.1 M) is added cesium carbonate (130 mg, 0.4 mmol, 2.0 equiv). The diaryliodonium triflate salt (0.3 mmol, 1.5 equiv) is then added, and the reaction mixture is stirred at room temperature for the specified time. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: General Procedure for[3][3]-Sigmatropic Rearrangement

The N-arylated O-cyclopropyl hydroxamate (0.1 mmol, 1.0 equiv) is dissolved in trifluoroethanol (1.0 mL, 0.1 M). Triethylamine (28 µL, 0.2 mmol, 2.0 equiv) is added, and the reaction mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 2-hydroxy-tetrahydroquinoline product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of O-Cyclopropyl Hydroxylamine cluster_reaction Reaction Cascade start 2-(Vinyloxy)isoindoline-1,3-dione step1 Cyclopropanation (Simmons-Smith) start->step1 intermediate1 2-Cyclopropoxyisoindoline-1,3-dione step1->intermediate1 step2 Phthalimide Cleavage (Hydrazine Hydrate) intermediate1->step2 product O-Cyclopropyl Hydroxylamine HCl step2->product hydroxylamine O-Cyclopropyl Hydroxylamine Derivative product->hydroxylamine n_arylation N-Arylation (Cs2CO3, Toluene) hydroxylamine->n_arylation n_arylated_product N-Arylated O-Cyclopropyl Hydroxamate n_arylation->n_arylated_product rearrangement [3,3]-Sigmatropic Rearrangement (Et3N, TFE) n_arylated_product->rearrangement final_product 2-Hydroxy- Tetrahydroquinoline rearrangement->final_product

Caption: Synthetic and reaction workflow for O-cyclopropyl hydroxylamines.

troubleshooting_logic start Low Yield in N-Arylation check_base Check Base (e.g., Cs2CO3) start->check_base check_solvent Check Solvent (e.g., Toluene) start->check_solvent check_reagents Check Reagent Purity start->check_reagents optimize Optimize Conditions check_base->optimize side_product Rearrangement Product Observed? check_solvent->side_product check_reagents->optimize change_solvent Switch to Non-Polar Solvent (Toluene) side_product->change_solvent Yes side_product->optimize No change_solvent->optimize

Caption: Troubleshooting logic for low yield in N-arylation reactions.

References

preventing decomposition of hydroxylamine reagents during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hydroxylamine reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of hydroxylamine during synthesis and to offer troubleshooting solutions for common issues encountered in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the decomposition of hydroxylamine solutions?

A1: Solutions of hydroxylamine are inherently unstable and can decompose through an internal oxidation-reduction reaction to produce ammonia, nitrogen, and nitrogen oxides. The primary factors that accelerate this decomposition are:

  • pH: Decomposition is more rapid at high pH (alkaline conditions).[1]

  • Temperature: Elevated temperatures significantly increase the rate of decomposition.[2][3] Hydroxylamine may decompose explosively if processed and stored under certain conditions.[2] A self-accelerating decomposition can occur at temperatures above 186°C.[2]

  • Presence of Metal Ions: Catalytic amounts of multivalent cations, such as Fe(II), Cu(II), and Ni(II), can significantly accelerate decomposition.[4]

  • Concentration: More dilute aqueous solutions of hydroxylamine are generally more stable.[5][6]

  • Light Exposure: While less critical than other factors, prolonged exposure to light can contribute to degradation.

Q2: How can I stabilize my hydroxylamine solution?

A2: Stabilization is crucial for extending the shelf life and ensuring the consistent performance of hydroxylamine solutions. The most effective method is the addition of a stabilizing agent. Chelating agents are commonly used to sequester metal ions that catalyze decomposition.[4] It is often recommended to add the stabilizer to the hydroxylamine salt solution before its neutralization to form the free base.[4][7]

Q3: What are some recommended stabilizers for hydroxylamine solutions?

A3: Several compounds have been identified as effective stabilizers for hydroxylamine solutions. These primarily include chelating agents and other antioxidants. Some common examples are:

  • trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA)[4][8]

  • Ethylenediaminetetraacetic acid (EDTA) and its salts[4][9]

  • Thiamine hydrochloride, sometimes in combination with CDTA[8]

  • Mercapto compounds such as 2-mercaptoethanol and thiourea[10]

  • Other specialized compounds like tri(4-(2,3-dihydroxyphenyl)-4-oxabutyl)amine.[11]

Q4: What are the best practices for storing hydroxylamine and its solutions?

A4: Proper storage is critical for maintaining the stability of hydroxylamine. Key recommendations include:

  • Store as a Salt: Whenever possible, store hydroxylamine as a salt (e.g., hydroxylamine hydrochloride or hydroxylamine sulfate), as these are more stable than the free base.[12]

  • Temperature Control: Store solutions at low temperatures, preferably below 25°C, to minimize thermal decomposition.[10]

  • Container Type: Use original, tightly sealed containers. Avoid metal containers which can be a source of catalytic ions. Polypropylene containers with a resistant liner are a good option.[13]

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the container with an inert gas like nitrogen or argon to minimize contact with oxygen.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of hydroxylamine reagents in your experiments.

Issue Possible Cause Troubleshooting Steps
Low or no reactivity in a reaction where hydroxylamine is a key reagent. Decomposition of the hydroxylamine solution.1. Verify Solution Age and Storage: Check the age of the hydroxylamine solution and confirm it has been stored under the recommended conditions (cool, dark, tightly sealed). 2. Test for Decomposition: A simple qualitative test is to check for the evolution of gas (nitrogen) upon gentle warming or addition of a catalytic amount of a metal salt (e.g., FeCl₃). Significant bubbling indicates decomposition. 3. Use a Fresh Solution: If decomposition is suspected, prepare or use a fresh solution of hydroxylamine.
Inconsistent reaction yields or formation of unexpected byproducts. Partial decomposition of hydroxylamine leading to lower effective concentration and reactive decomposition products.1. Stabilize the Solution: If not already done, add a suitable stabilizer (e.g., EDTA or CDTA) to the hydroxylamine solution.[4] 2. Control Reaction Temperature: Ensure the reaction is carried out at the optimal temperature to avoid thermally induced decomposition of hydroxylamine. 3. Purify Reagents: Ensure all reagents and solvents are free from trace metal impurities that could catalyze hydroxylamine decomposition.
Visible gas evolution from the hydroxylamine solution upon storage or use. Active decomposition of the hydroxylamine.1. Immediate Cooling: If safe to do so, cool the solution in an ice bath to slow down the decomposition rate. 2. Ventilate Area: Work in a well-ventilated area or a fume hood to avoid inhalation of any decomposition products.[14] 3. Dilute the Solution: If practical for your application, diluting the solution with cold, deionized water can help to stabilize it.[5][6] 4. Proper Disposal: If decomposition is rapid and uncontrollable, dispose of the solution according to your institution's hazardous waste guidelines.
Discoloration of the hydroxylamine solution (e.g., yellowing). Formation of decomposition products or presence of impurities.1. Check for Contamination: Ensure no contaminants have been introduced into the solution. 2. Filter the Solution: If the discoloration is due to particulate matter, filtration may be an option, though the underlying decomposition will likely continue. 3. Use a Fresh, High-Purity Source: Discolored solutions should be treated with caution and it is often best to start with a fresh, high-purity batch of hydroxylamine or its salt.

Quantitative Data on Stabilizer Effectiveness

The following table summarizes the effectiveness of various stabilizers in inhibiting the decomposition of hydroxylamine solutions. The primary metric for decomposition is often the volume of gas evolved over time.

StabilizerConcentrationTest ConditionsResultReference
None (Control)-50% aq. hydroxylamine with ~10 ppm Fe³⁺~2000 ml/hr gas evolution[4]
trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA)0.05% by weight25g hydroxylamine in 50ml dimethylacetamideNo measurable gas (<10 ml) after 16 hours[4]
Sodium Thiosulfate0.00145 mole30% aq. hydroxylamine sulfate neutralized with NaOHNo measurable gas (<10 ml) after 16 hours[10]
Thiourea1 mole percent30% aq. hydroxylamine sulfate neutralized with NaOHNo measurable gas after 16 hours[10]
2,2'-bipyridine (Bipy)1% by weight90% aq. hydroxylammonium nitrate (HAN) at 348 KReduced isothermal decomposition rate by 20.4%[9]
Triethanolamine (TEA)1% by weight90% aq. hydroxylammonium nitrate (HAN) at 348 KReduced isothermal decomposition rate by 3.65%[9]
Ethylenediaminetetraacetic acid (EDTA)1% by weight90% aq. hydroxylammonium nitrate (HAN) at 348 KIncreased isothermal decomposition rate by 12.4%[9]

Experimental Protocols

Protocol 1: Qualitative Assessment of Hydroxylamine Solution Stability

Objective: To quickly assess if a hydroxylamine solution has undergone significant decomposition.

Materials:

  • Hydroxylamine solution to be tested

  • Test tube

  • Water bath

  • Iron(III) chloride solution (1% w/v) (handle with care)

Procedure:

  • Place approximately 1-2 mL of the hydroxylamine solution into a clean test tube.

  • Observe the solution at room temperature for any signs of spontaneous gas evolution (bubbling).

  • If no gas is observed, gently warm the test tube in a water bath to approximately 40-50°C. Observe for any gas evolution.

  • For a more sensitive test, add 1-2 drops of the 1% iron(III) chloride solution to the hydroxylamine solution at room temperature. The presence of Fe³⁺ will catalyze the decomposition of unstable hydroxylamine.

  • Interpretation: Vigorous and sustained gas evolution upon gentle warming or the addition of the catalyst suggests significant decomposition of the hydroxylamine. A stable solution will show little to no gas evolution.

Protocol 2: Quantitative Evaluation of Stabilizer Efficacy by Gas Evolution

Objective: To quantitatively compare the effectiveness of different stabilizers in preventing hydroxylamine decomposition.

Materials:

  • 50% aqueous hydroxylamine solution

  • Stabilizer candidates (e.g., CDTA, EDTA, thiamine hydrochloride)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled heating mantle or water bath

  • Gas burette or inverted graduated cylinder in a water trough to collect gas

  • Syringe for introducing catalyst

  • Iron(III) chloride solution (e.g., 1000 ppm)

Procedure:

  • Set up the apparatus with the three-neck flask equipped with a magnetic stirrer, a port for the catalyst injection, and an outlet connected to the gas collection system.

  • Prepare a control sample by adding a known volume (e.g., 50 mL) of the 50% aqueous hydroxylamine solution to the flask.

  • Prepare test samples by adding the same volume of hydroxylamine solution to other flasks, each containing a pre-determined concentration of a stabilizer candidate (e.g., 0.05% w/w).

  • Allow the solutions to stir at a constant, slightly elevated temperature (e.g., 30°C) to ensure homogeneity.

  • Initiate the decomposition by injecting a small, precise volume of the iron(III) chloride catalyst solution into each flask.

  • Start a timer immediately and record the volume of gas collected at regular intervals (e.g., every 5 minutes) for a set period (e.g., 1 hour) or until gas evolution in the control sample slows down.

  • Plot the volume of evolved gas versus time for each sample.

  • Interpretation: A more effective stabilizer will result in a significantly lower rate of gas evolution compared to the unstabilized control. The slopes of the resulting curves represent the rates of decomposition.

Visualizations

Decomposition_Pathway cluster_conditions Accelerating Conditions cluster_reagents Reagents cluster_products Decomposition Products High_pH High pH (Alkaline) NH2OH Hydroxylamine (NH₂OH) High_pH->NH2OH accelerates Heat Elevated Temperature Heat->NH2OH accelerates Metal_Ions Metal Ions (Fe, Cu) Metal_Ions->NH2OH catalyzes N2 Nitrogen (N₂) NH2OH->N2 Decomposes to NH3 Ammonia (NH₃) NH2OH->NH3 Decomposes to N2O Nitrous Oxide (N₂O) NH2OH->N2O Decomposes to H2O Water (H₂O) NH2OH->H2O Decomposes to NH2OH_Salt Hydroxylamine Salt (e.g., NH₃OH⁺Cl⁻) NH2OH_Salt->NH2OH forms free base

Caption: Factors influencing hydroxylamine decomposition.

Troubleshooting_Workflow Start Reaction Failure or Inconsistency Check_Reagent Is the Hydroxylamine Solution Old or Improperly Stored? Start->Check_Reagent Prepare_Fresh Prepare or Use a Fresh Solution Check_Reagent->Prepare_Fresh Yes Check_Stabilizer Is a Stabilizer Present? Check_Reagent->Check_Stabilizer No Prepare_Fresh->Check_Stabilizer End Problem Resolved Prepare_Fresh->End Add_Stabilizer Add a Chelating Agent (e.g., CDTA) Check_Stabilizer->Add_Stabilizer No Check_Conditions Review Reaction Conditions (Temp, Purity of other reagents) Check_Stabilizer->Check_Conditions Yes Add_Stabilizer->Check_Conditions Add_Stabilizer->End Optimize_Conditions Optimize Temperature and Purify Other Reagents Check_Conditions->Optimize_Conditions End_Fail Consult Further Technical Support Check_Conditions->End_Fail Optimize_Conditions->End

Caption: Troubleshooting workflow for synthesis issues.

Prevention_Logic cluster_causes Causes of Decomposition cluster_prevention Preventative Measures Goal Stable Hydroxylamine Solution Prevent_Temp Store at Low Temperature Goal->Prevent_Temp achieved by Prevent_Chelate Add Chelating Agent Goal->Prevent_Chelate achieved by Prevent_pH Store as Acidic Salt Goal->Prevent_pH achieved by Cause_Heat Heat Cause_Metals Metal Ions Cause_pH High pH Prevent_Temp->Cause_Heat mitigates Prevent_Chelate->Cause_Metals mitigates Prevent_pH->Cause_pH mitigates

Caption: Logic of preventative measures for stability.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of heterocyclic compounds. The information is presented in a question-and-answer format to directly resolve specific issues and improve reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses prevalent issues that can lead to diminished yields in heterocycle synthesis. A systematic approach to troubleshooting is often the most effective way to identify and resolve the root cause of a low conversion rate.[1]

General Troubleshooting

Q1: My reaction is resulting in a very low yield or no product at all. What are the common culprits?

A1: Low yields in heterocyclic synthesis can be attributed to a variety of factors. A systematic evaluation of the following aspects is crucial for diagnosing the problem:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. Ensure these are optimized for your specific transformation. Small-scale trial reactions can be invaluable for determining the ideal conditions without committing large quantities of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials, reagents, or solvents can significantly interfere with the reaction, leading to the formation of side products or incomplete conversion. The use of high-purity reagents and anhydrous solvents (when necessary) is paramount.[1]

  • Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen. If your reaction is air-sensitive, the use of proper inert atmosphere techniques, such as a nitrogen or argon blanket, is essential.[1]

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can lead to poor reaction rates and consequently, lower yields. Ensure the stirring rate is sufficient for the scale and viscosity of your reaction mixture.[1]

  • Product Decomposition: The desired heterocyclic product may be unstable under the reaction or workup conditions. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation over time.

Q2: How can I systematically troubleshoot a low-yielding reaction?

A2: A logical, stepwise approach is the most effective way to identify the cause of low conversion rates. The following workflow can guide your troubleshooting efforts.

TroubleshootingWorkflow start Low Conversion Rate Observed verify_reagents Verify Purity of Starting Materials (NMR, LC-MS) start->verify_reagents impurities_detected Impurities Detected? verify_reagents->impurities_detected repurify Repurify Starting Materials (Crystallization, Chromatography) optimize_conditions Systematically Optimize Reaction Conditions repurify->optimize_conditions impurities_detected->repurify Yes impurities_detected->optimize_conditions No vary_temp Vary Temperature optimize_conditions->vary_temp screen_solvents Screen Different Solvents optimize_conditions->screen_solvents vary_catalyst Evaluate Different Catalysts/ Catalyst Loading optimize_conditions->vary_catalyst adjust_time Adjust Reaction Time optimize_conditions->adjust_time monitor_progress Monitor Reaction Progress (TLC, LC-MS) vary_temp->monitor_progress screen_solvents->monitor_progress vary_catalyst->monitor_progress adjust_time->monitor_progress side_products Side Products Observed? monitor_progress->side_products completion Reaction Goes to Completion monitor_progress->completion Improved Conversion characterize_side_products Characterize Side Products (NMR, MS) side_products->characterize_side_products Yes check_reagent_activity Check Reagent Activity/ Concentration side_products->check_reagent_activity No characterize_side_products->check_reagent_activity increase_equivalents Increase Reagent Equivalents check_reagent_activity->increase_equivalents increase_equivalents->monitor_progress

A stepwise guide to troubleshooting low conversion rates.

Palladium-Catalyzed Heterocycle Synthesis

Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is failing when using a nitrogen- or sulfur-containing heterocycle. What is the likely cause?

A3: Catalyst poisoning is a very common issue when working with heteroaromatic compounds containing nitrogen or sulfur. The lone pair of electrons on these heteroatoms can strongly coordinate to the palladium center, leading to deactivation of the catalyst.[2][3]

Strategies to Mitigate Catalyst Poisoning:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center and prevent strong coordination with the heterocycle.[4]

  • Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[4]

  • Slow Addition: Slowly adding the nitrogen- or sulfur-containing coupling partner to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[4]

  • Increased Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.

CatalystPoisoning catalyst Active Pd(0) Catalyst cycle Catalytic Cycle catalyst->cycle Reacts with Substrates poisoning Catalyst Poisoning catalyst->poisoning Coordination with Heteroatom substrate Heterocyclic Substrate (with N or S) substrate->cycle substrate->poisoning cycle->catalyst Regeneration product Desired Product cycle->product deactivated Deactivated Pd-Heterocycle Complex poisoning->deactivated

Competition between the catalytic cycle and catalyst poisoning.

Q4: Are there any methods to reactivate a poisoned palladium catalyst?

A4: In some instances, particularly with heterogeneous catalysts, reactivation is possible. Oxidative treatments, such as heating in air or treating with an oxidizing agent like benzoquinone, can sometimes restore catalytic activity by reoxidizing inactive Pd(0) species to the active Pd(II) state.[3][5][6][7] However, complete regeneration is not always achievable.

Multicomponent Reactions (MCRs)

Q5: I am getting a low yield in my Biginelli reaction for the synthesis of dihydropyrimidinones. How can I optimize it?

A5: The Biginelli reaction is sensitive to the choice of catalyst and reaction conditions. While it can proceed without a catalyst, the yields are often low and reaction times are long. The use of a Lewis or Brønsted acid catalyst is crucial for achieving good to excellent yields.

CatalystTemperature (°C)Time (h)Yield (%)
None90470
Uranyl Acetate (1 mol%)904High to Excellent
Succinimide Sulfonic Acid (1 mol%)904High to Excellent
Zinc Chloride80--
Zinc Bromide---
Zinc Iodide---

Data compiled from multiple sources. Yields are highly substrate-dependent.[8][9][10][11][12]

Workup and Purification

Q6: My crude yield is high, but I lose a significant amount of my polar heterocyclic product during workup and purification. What can I do to improve recovery?

A6: Loss of polar products during aqueous workups and chromatography is a common challenge. Here are some strategies to minimize these losses:

  • Minimize Aqueous Washes: Reduce the number of extractions with water to limit the amount of product lost to the aqueous phase.

  • Salting Out: Add brine (saturated NaCl solution) to the aqueous layer to decrease the solubility of your organic product, thereby driving more of it into the organic phase.[13]

  • Back-Extraction: After the initial extraction, wash the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • Chromatography Techniques for Polar Compounds:

    • Use a more polar eluent system: For highly polar compounds, consider using a solvent system like 1-10% NH4OH in methanol mixed with dichloromethane for silica gel chromatography.[14]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of very polar analytes and uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.[15][16][17]

    • Column Choice: For flash chromatography, silica gel is generally preferred for polar molecules.[1]

Data on Reaction Optimization

Table 1: Effect of Catalyst Loading on Yield and Reaction Time

EntryCatalyst Loading (mol%)Time (h)Yield (%)
10842
20.5864
31.0--
41.5-83
52.0--
62.50.595
73.0--
Model reaction: Synthesis of 1-substituted-1H-tetrazole. Data from a representative study.[11]

Table 2: Solvent and Temperature Optimization for a Three-Component Pyrimidine Synthesis

EntrySolventTemperature (°C)Time (min)Yield (%)
1EtOH/H₂O30-72
2MeOH25-78
3MeCN40-82
4----
5EtOH/H₂O50-76
Data for the synthesis of 4-amino-5-pyrimidinecarbonitrile and pyrimidinone derivatives.[18]

Key Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling with a Nitrogen-Containing Heterocycle

This protocol serves as a starting point and will likely require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).[6]

  • Reagent Addition: Add the boronic acid (1.2 equivalents) and the nitrogen-containing heterocyclic halide (1 equivalent).[6]

  • Solvent Addition: Add a degassed solvent (e.g., a dioxane/water mixture).[6]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction's progress using TLC or GC/LC-MS.[6]

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent and wash with water and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

Protocol 2: Pictet-Spengler Synthesis of Tetrahydro-β-Carbolines

This procedure is adapted for the synthesis of tetrahydro-β-carbolines using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both solvent and catalyst.

  • Reactant Preparation: Dissolve the tryptamine derivative (e.g., L-tryptophan methyl ester, 0.5 mmol) and the aldehyde (0.6 mmol) in HFIP (0.8 mL) under a nitrogen atmosphere.[4]

  • Reaction: Reflux the resulting solution. The reaction time will vary depending on the substrates.

  • Work-up: For many substrates, the product can be isolated in high yield by simply removing the low-boiling point HFIP by distillation.[4] Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: Hantzsch Pyridine Synthesis in an Aqueous Medium

This environmentally friendly procedure avoids the use of organic solvents and catalysts.

  • Reactant Mixture: In a sealed vessel, combine the aldehyde (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and an ammonium salt (e.g., ammonium acetate, 1 equivalent) in water.[19]

  • Reaction: Heat the sealed vessel. The reaction can be performed under a water steam, air, or nitrogen atmosphere.[19]

  • Isolation: After cooling, the 1,4-dihydropyridine product often precipitates and can be isolated by simple filtration.[19] The aqueous filtrate can potentially be recycled and reused.[19]

References

Technical Support Center: Purification of O-(cyclopropylmethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude O-(cyclopropylmethyl)hydroxylamine hydrochloride.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Yield After Purification - Product loss during extraction: The product may have some solubility in the aqueous phase during workup. - Incomplete precipitation of the hydrochloride salt: The concentration of HCl may be insufficient, or the solution may not be cold enough. - Adhesion to silica gel during chromatography: The basic nature of the hydroxylamine can cause it to stick to the acidic silica gel.[1] - Product volatility: The free base form of O-(cyclopropylmethyl)hydroxylamine can be volatile.[2][3]- Minimize the volume of aqueous washes during extraction. - Ensure the ethereal HCl solution is of the correct molarity and added until no further precipitation is observed. Cool the solution in an ice bath to maximize precipitation.[1] - For chromatography, consider using silica gel treated with a base like triethylamine (0.5-1% in the eluent) or use basic alumina.[1] - Always work with the hydrochloride salt, especially during concentration steps, to minimize loss due to volatility.[2][3]
Product is an Oil or Fails to Crystallize - Presence of impurities: Significant amounts of impurities can inhibit crystallization. - Inappropriate recrystallization solvent: The chosen solvent may not be suitable for inducing crystallization of the hydrochloride salt. - Residual solvent: Trapped solvent from the reaction or workup can prevent solidification.[1]- Perform a preliminary purification step like liquid-liquid extraction to remove major impurities before attempting recrystallization. - Screen a variety of recrystallization solvents. Ethanol, isopropanol, or mixtures like ethanol/diethyl ether are good starting points.[4] - Ensure the crude product is thoroughly dried under high vacuum before recrystallization.[1]
Persistent Impurities in the Final Product - Co-precipitation of impurities: Some impurities may have similar solubility profiles and co-precipitate with the product. - Incomplete removal of reaction by-products: For syntheses involving N-hydroxyphthalimide, residual phthalhydrazide can be a stubborn impurity. - Formation of oxidation products: Exposure to air can lead to the formation of corresponding nitroso or other oxidation by-products.[1]- A multi-step purification approach is often most effective. Consider a sequence of extraction, followed by conversion to the HCl salt, and then recrystallization.[1] - If phthalhydrazide is a suspected impurity, ensure thorough washing of the filtered product with a suitable solvent like dichloromethane.[1] - Handle the free base under an inert atmosphere (e.g., nitrogen or argon) whenever possible and store the hydrochloride salt under argon.[5]
Discolored (e.g., yellow or brown) Product - Thermal degradation: O-alkylhydroxylamines can be thermally sensitive.[1] - Presence of colored impurities: By-products from the synthesis may be colored. - Oxidation: Air oxidation can sometimes lead to colored impurities.[1]- Avoid excessive heat during solvent removal. Use a rotary evaporator with a water bath at a moderate temperature.[1] - A charcoal treatment during the recrystallization process can help remove colored impurities. - Purge solvents with an inert gas and handle the material under an inert atmosphere to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., cyclopropylmethyl bromide), by-products from the synthetic route employed, and degradation products. If a Gabriel-type synthesis using N-(cyclopropylmethoxy)phthalimide is performed, a common impurity is phthalhydrazide, which is formed during the hydrazine-mediated cleavage step. Other potential impurities include dialkylated hydroxylamine species and oxidation products.

Q2: What is the recommended first step for purifying the crude product?

A2: A liquid-liquid extraction is a good initial purification step. This can help remove water-soluble by-products and salts. Typically, the crude reaction mixture is dissolved in an organic solvent like diethyl ether or ethyl acetate and washed with a saturated aqueous sodium bicarbonate solution and then brine to remove acidic and other polar impurities.[4]

Q3: Why is it beneficial to convert O-(cyclopropylmethyl)hydroxylamine to its hydrochloride salt for purification?

A3: Converting the free base to its hydrochloride salt offers several advantages. The hydrochloride salt is generally a more stable, crystalline solid, which facilitates purification by recrystallization.[4] It is also less volatile than the free base, minimizing product loss during solvent removal.[2][3]

Q4: Which solvents are best for the recrystallization of this compound?

A4: Good starting points for recrystallization include polar protic solvents like ethanol or isopropanol.[4] Sometimes, a solvent mixture, such as ethanol/diethyl ether, can be effective in inducing crystallization.[4] The optimal solvent or solvent system should be determined empirically for each batch.

Q5: Can I use column chromatography to purify O-(cyclopropylmethyl)hydroxylamine?

A5: Yes, column chromatography can be used. However, due to the basic nature of the hydroxylamine functional group, it can irreversibly adsorb to standard acidic silica gel.[1] To mitigate this, it is recommended to use silica gel that has been deactivated with a base, such as triethylamine (typically 0.5-1% added to the eluent), or to use a different stationary phase like basic alumina.[1]

Q6: How can I assess the purity of my final product?

A6: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for quantitative purity analysis.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify any remaining impurities. The melting point of the crystalline hydrochloride salt can also be a good indicator of purity.

Purification Efficiency: A Comparative Overview

The following table provides a summary of the expected efficiency for common purification techniques. The actual yields and purity will depend on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Purity AchievedExpected Recovery RateKey Considerations
Liquid-Liquid Extraction Moderate>90% (in organic phase)Effective for initial cleanup to remove polar and ionic impurities.[4]
Column Chromatography (Deactivated Silica) >95%60-90%Good for removing a broad range of impurities, but requires careful optimization of the solvent system.[4]
HCl Salt Formation and Washing High80-95%Excellent for isolating the product from neutral organic impurities.[4]
Recrystallization >98%70-90%Highly effective for achieving high purity, but dependent on the choice of solvent and initial purity.

Experimental Protocol: Purification via HCl Salt Formation and Recrystallization

This protocol describes a robust method for the purification of crude O-(cyclopropylmethyl)hydroxylamine.

Materials:

  • Crude O-(cyclopropylmethyl)hydroxylamine

  • Diethyl ether (anhydrous)

  • Hydrochloric acid solution (2.0 M in diethyl ether)

  • Ethanol (absolute)

  • Ice bath

  • Büchner funnel and filter paper

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the crude O-(cyclopropylmethyl)hydroxylamine in a minimal amount of anhydrous diethyl ether in a round-bottom flask.

  • Acidification and Precipitation: While stirring the solution at room temperature, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. The hydrochloride salt will begin to precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Cooling: Place the flask in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crude hydrochloride salt under high vacuum to remove residual solvents.

  • Recrystallization:

    • Transfer the dried solid to a clean Erlenmeyer flask.

    • Add a minimal amount of hot absolute ethanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under high vacuum.

Purification Workflow

PurificationWorkflow crude Crude O-(cyclopropylmethyl)hydroxylamine extraction Liquid-Liquid Extraction (EtOAc/H2O) crude->extraction impurities1 Polar Impurities extraction->impurities1 free_base Partially Purified Free Base extraction->free_base hcl_formation HCl Salt Formation (HCl in Ether) free_base->hcl_formation hcl_salt Crude Hydrochloride Salt hcl_formation->hcl_salt impurities2 Neutral Organic Impurities hcl_formation->impurities2 recrystallization Recrystallization (Ethanol) hcl_salt->recrystallization pure_product Pure O-(cyclopropylmethyl)hydroxylamine Hydrochloride recrystallization->pure_product impurities3 Soluble Impurities recrystallization->impurities3

Caption: A typical workflow for the purification of this compound.

References

Technical Support Center: Managing Free-Base O-cyclopropyl Hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the volatility and stability of free-base O-cyclopropyl hydroxylamine is not widely available in published literature. The following guidance is based on the general properties of hydroxylamine derivatives, volatile amines, and standard laboratory best practices for handling potentially unstable reagents.[1][2][3] Users should always perform a small-scale risk assessment before handling this material.

Frequently Asked Questions (FAQs)

Q1: What is free-base O-cyclopropyl hydroxylamine and why is it considered volatile?

Free-base O-cyclopropyl hydroxylamine is an organic compound with the presumed structure C₃H₅-O-NH₂. Its volatility likely stems from a low molecular weight and the ability to form hydrogen bonds, similar to other small amines and hydroxylamines.[2] Compounds like these can have significant vapor pressure at room temperature, leading to evaporation and potential concentration changes in solutions.[4]

Q2: What are the primary risks associated with this compound?

The primary risks are related to its potential instability and volatility.

  • Volatility: Loss of material over time, leading to inaccurate solution concentrations and inconsistent experimental results.

  • Instability: Hydroxylamine and its derivatives can be thermally sensitive and may decompose, sometimes energetically.[1][5] Decomposition can be accelerated by heat, high pH, and the presence of metal ions.[6][7]

  • Air Sensitivity: Like many amines, it may be susceptible to oxidation or degradation upon prolonged exposure to air (oxygen).[2]

Q3: How should I properly store solutions of free-base O-cyclopropyl hydroxylamine?

To mitigate volatility and decomposition, adhere to the following storage protocols:

  • Temperature: Store solutions at low temperatures, such as in a refrigerator or freezer (typically 2-8°C or -20°C).[4][8] Do not allow solutions to warm to room temperature before use.

  • Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air-based degradation.[8]

  • Containers: Use amber glass vials with tight-fitting seals, such as those with PTFE-lined caps or Mininert® valves, to prevent evaporation and light exposure.[9] Ensure the container size is appropriate for the solution volume to minimize headspace.

  • Form: Whenever possible, consider using a more stable salt form, such as the hydrochloride salt, and generating the free-base in situ or immediately before use.[2][10]

Q4: My reaction yields are inconsistent when using this reagent. What could be the cause?

Inconsistent yields are a common symptom of reagent degradation or concentration changes. The volatility of the free-base can lead to a gradual decrease in the molarity of your stock solution. It is crucial to verify the concentration of the solution before each use, especially if it has been stored for an extended period.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Reaction Yield 1. Reagent Concentration Loss: The free-base has evaporated from the solution, lowering its effective molarity.1a. Use freshly prepared solutions for each experiment.1b. Quantify the concentration of the solution immediately before use via ¹H NMR with an internal standard or titration (See Protocol 2).1c. Ensure the solution was stored properly at low temperature and under an inert atmosphere.[4][8]
2. Reagent Decomposition: The compound has degraded due to improper storage (e.g., exposure to heat, air, or metal contaminants).[6]2a. Prepare a fresh batch of the free-base from its salt form.2b. If decomposition is suspected, dispose of the old solution according to institutional safety protocols.[3]
Pressure Buildup in Vial Decomposition: The compound is decomposing, leading to the evolution of gaseous byproducts (e.g., N₂).[2][6]1a. CAUTION: Handle the vial in a fume hood while wearing appropriate PPE.[3]1b. Cool the vial before carefully venting it.1c. Discard the solution immediately, as this indicates significant instability.[7]
Solution Discoloration Oxidation/Degradation: The compound is reacting with trace oxygen or other impurities.1a. Discard the solution.1b. Ensure future solutions are prepared with high-purity, degassed solvents and stored rigorously under an inert atmosphere.

Data Presentation

While specific data for O-cyclopropyl hydroxylamine is unavailable, researchers should aim to generate stability data under their specific laboratory conditions. The following table illustrates a hypothetical stability profile.

Table 1: Illustrative Stability of Free-Base O-Cyclopropyl Hydroxylamine (0.5 M in Solution) Over Time (Note: This data is hypothetical and for illustrative purposes only.)

Storage Temp.SolventAtmosphereConcentration Loss (after 1 week)Concentration Loss (after 4 weeks)
25°C (RT)DichloromethaneAir~15-25%>50% (significant degradation)
4°CDichloromethaneAir~5-10%~20-30%
4°CDichloromethaneNitrogen<2%~5-10%
-20°CTetrahydrofuranNitrogen<1%<2%

Experimental Protocols

Protocol 1: Recommended Handling and Storage
  • Preparation: If preparing the free-base from a salt (e.g., by neutralization), perform the extraction in a fume hood.[3] Use degassed, anhydrous solvents to minimize exposure to oxygen and water.

  • Transfer: Conduct all transfers of the free-base solution under an inert atmosphere (e.g., using a syringe and septum).

  • Storage Vessel: Transfer the solution to a pre-chilled, amber glass vial equipped with a PTFE-lined septum cap.[9]

  • Inerting: Purge the headspace of the vial with dry nitrogen or argon before sealing.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and hazard warnings.[11]

  • Storage: Immediately place the sealed vial in a designated cold storage unit (e.g., a refrigerator at 2-8°C or a freezer at -20°C), away from incompatible materials.[4][8]

Protocol 2: Quantification by ¹H NMR with an Internal Standard
  • Select Standard: Choose an internal standard that is stable, accurately weighable, and has a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with your compound's signals (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).

  • Prepare Sample:

    • Accurately weigh a sample of the internal standard (e.g., 10.0 mg) into a clean NMR tube.

    • In a fume hood, use a calibrated syringe to add a precise volume of the O-cyclopropyl hydroxylamine solution (e.g., 0.500 mL) to the NMR tube.

    • Add deuterated solvent (e.g., CDCl₃) to the tube, cap, and mix thoroughly.

  • Acquire Spectrum: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all relevant protons.

  • Process and Integrate:

    • Process the spectrum and carefully integrate the signal for the internal standard.

    • Integrate a well-resolved, non-exchangeable proton signal from the O-cyclopropyl hydroxylamine (e.g., the methoxy protons -O-CH ₂-).

  • Calculate Concentration: Use the following formula:

    Concentration (M) = [ (I_analyte / N_analyte) / (I_std / N_std) ] * [ (Mass_std / MW_std) / Vol_solution (L) ]

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the analyte signal (e.g., 2 for -O-CH₂-)

    • I_std = Integral of the standard's signal

    • N_std = Number of protons for the standard's signal

    • Mass_std = Mass of the internal standard (in g)

    • MW_std = Molecular weight of the internal standard (in g/mol )

    • Vol_solution = Volume of the analyte solution added (in L)

Visualizations

TroubleshootingWorkflow A Inconsistent or Poor Experimental Result B Check Reagent Integrity A->B C Is the solution old or stored improperly? B->C D Quantify concentration (e.g., qNMR) C->D Yes / Unsure G Investigate Other Parameters (Reaction conditions, other reagents, etc.) C->G No E Concentration OK? D->E F Prepare fresh reagent and re-run experiment E->F No E->G Yes

Caption: Troubleshooting workflow for experiments involving volatile reagents.

StabilityFactors cluster_factors Contributing Factors cluster_outcomes Degradation Pathways Temp High Temperature Decomp Decomposition (Gas Evolution) Temp->Decomp Evap Evaporation (Concentration Loss) Temp->Evap Reagent Free-Base O-cyclopropyl Hydroxylamine Air Air (Oxygen) Oxid Oxidation Air->Oxid Metal Metal Ions Metal->Decomp Light Light Exposure Light->Decomp pH High pH pH->Decomp

Caption: Factors influencing the stability of free-base hydroxylamines.

References

Technical Support Center: Reaction Condition Optimization for Hydroxylamine Hydrochloride Mediated Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized experimental protocols for researchers, scientists, and drug development professionals working with hydroxylamine hydrochloride mediated cyclization reactions.

Troubleshooting Guides

This section addresses common issues encountered during cyclization reactions with hydroxylamine hydrochloride, offering potential causes and solutions in a question-and-answer format.

Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal pH: The reaction is highly pH-dependent. An inappropriate pH can lead to incomplete reaction or the promotion of side reactions.

    • Troubleshooting: Ensure the correct stoichiometry of the base is used to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride. Common bases include sodium hydroxide, potassium hydroxide, or sodium acetate. Monitor the pH of the reaction mixture and adjust as necessary.[1]

  • Inappropriate Reaction Temperature: Temperature plays a critical role in reaction kinetics.

    • Troubleshooting: If the reaction is sluggish, gradually increase the temperature while monitoring the progress by Thin Layer Chromatography (TLC). Conversely, if side product formation is an issue, lowering the temperature might be beneficial. Many procedures involve refluxing the reaction mixture.[1]

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Troubleshooting: Extend the reaction time and monitor the consumption of starting materials by TLC. Reaction times can vary from a few hours to overnight.[1]

  • Poor Quality Reagents: Degradation of hydroxylamine hydrochloride or impurities in starting materials can inhibit the reaction.

    • Troubleshooting: Use freshly opened or purified hydroxylamine hydrochloride. Ensure the purity of your starting materials (e.g., chalcones, 1,3-dicarbonyls).

Question: I am observing significant formation of side products. How can I minimize them?

Answer: The formation of side products is a frequent challenge. The type of side product can give clues about how to adjust the reaction conditions.

  • Formation of Isoxazoline Instead of Isoxazole: This indicates incomplete dehydration of the isoxazoline intermediate.

    • Troubleshooting: Use a stronger base or a dehydrating agent. Increasing the reaction temperature or prolonging the reaction time can also promote dehydration to the aromatic isoxazole.[1]

  • Formation of Chalcone Oxime: This suggests that the reaction conditions favor oxime formation over the initial Michael addition and subsequent cyclization.

    • Troubleshooting: Alter the pH of the reaction medium. The relative rates of these competing reactions are often pH-dependent.[1]

  • Formation of Pyrazoline Derivatives: This may occur if the hydroxylamine reagent is contaminated with hydrazine.

    • Troubleshooting: Use a pure source of hydroxylamine hydrochloride.[1]

Question: I am facing difficulties in purifying my final product. What are effective purification strategies?

Answer: Purification can be challenging due to the similar polarities of the desired product, starting materials, and side products.

  • Column Chromatography: This is a standard and effective method.

    • Strategy: Use silica gel and carefully select the eluent system. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can provide good separation.[1]

  • Recrystallization: This is a powerful technique for obtaining highly pure solid products.

    • Strategy: Choose an appropriate solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).

  • Initial Work-up: A thorough initial work-up can simplify the final purification.

    • Strategy: After the reaction, pour the mixture into ice-cold water. The precipitated solid can be collected by vacuum filtration and washed thoroughly with water to remove inorganic salts before further purification.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in hydroxylamine hydrochloride mediated cyclization?

A1: A base is crucial for neutralizing the hydrochloric acid that is liberated from hydroxylamine hydrochloride. This in-situ generation of free hydroxylamine is necessary for it to act as a nucleophile in the reaction. The choice and amount of base can also influence the reaction pathway and the formation of specific products.[1]

Q2: What are the most common starting materials for hydroxylamine hydrochloride mediated cyclization?

A2: The most common substrates are α,β-unsaturated ketones (chalcones) and 1,3-dicarbonyl compounds, which lead to the synthesis of isoxazolines and isoxazoles, respectively.[1][3][4]

Q3: Can I use free hydroxylamine instead of hydroxylamine hydrochloride?

A3: While possible, it is generally not recommended. Free hydroxylamine is unstable and can be explosive, especially when heated in a concentrated form. Hydroxylamine hydrochloride is more stable and safer to handle.

Q4: What solvents are typically used for these reactions?

A4: Protic solvents like ethanol and methanol are commonly used.[3] In some cases, aqueous media have been successfully employed, offering a more environmentally friendly approach.[5]

Data Presentation

Table 1: Optimization of Reaction Conditions for Isoxazole Synthesis from Chalcones

ParameterConditionObservationReference
Base NaOH, KOH, NaOAcStronger bases can favor complete dehydration to the isoxazole.[1]
Solvent Ethanol, MethanolEthanol is a commonly used and effective solvent.[3]
Temperature Room Temperature to RefluxHigher temperatures can increase reaction rate and promote dehydration.[1]
Reactant Ratio 1.2-1.5 eq. NH2OH·HClA slight excess of hydroxylamine hydrochloride is often used.[1]

Experimental Protocols

Protocol 1: Synthesis of Isoxazoles from Chalcones
  • Dissolution: Dissolve the chalcone (1 equivalent) in a suitable solvent such as ethanol (10-20 mL per gram of chalcone).[1]

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2-1.5 equivalents) to the stirred solution.[1]

  • Base Addition: Slowly add a solution of a base (e.g., 10% aqueous NaOH or KOH, 2.0-3.0 equivalents) dropwise at room temperature.[1]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. Collect the precipitated solid by vacuum filtration and wash thoroughly with water.[2]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Synthesis of Isoxazolines from Chalcones
  • Mixture Preparation: In a round-bottom flask, mix the chalcone (0.001 mol), hydroxylamine hydrochloride (0.0015 mol), and sodium acetate (0.002 mol) in ethanol (15 mL).[2]

  • Reaction: Reflux the mixture for 6-7 hours, monitoring the reaction by TLC.[2]

  • Work-up: Cool the reaction mixture and pour it onto ice-cold water. Filter the separated solid product and wash it with cold water.[2]

  • Purification: Dry the product and recrystallize it from ethyl alcohol.[2]

Mandatory Visualization

Troubleshooting_Workflow Start Low Yield or No Product Check_pH Check Reaction pH Start->Check_pH Check_Temp Evaluate Reaction Temperature Start->Check_Temp Check_Time Verify Reaction Time Start->Check_Time Check_Reagents Assess Reagent Quality Start->Check_Reagents Optimize_Base Optimize Base Stoichiometry (e.g., NaOH, KOH, NaOAc) Check_pH->Optimize_Base Incorrect pH Increase_Temp Gradually Increase Temperature Check_Temp->Increase_Temp Reaction too slow Decrease_Temp Decrease Temperature to Minimize Side Products Check_Temp->Decrease_Temp Side products observed Extend_Time Extend Reaction Time (Monitor by TLC) Check_Time->Extend_Time Incomplete reaction Purify_Reagents Use Pure/Fresh Reagents Check_Reagents->Purify_Reagents Impure reagents suspected Side_Products Significant Side Products Isoxazoline Isoxazoline Formation Side_Products->Isoxazoline Oxime Chalcone Oxime Formation Side_Products->Oxime Isoxazoline->Increase_Temp Incomplete dehydration Use_Stronger_Base Use Stronger Base or Dehydrating Agent Isoxazoline->Use_Stronger_Base Alter_pH Alter Reaction pH Oxime->Alter_pH

Caption: Troubleshooting workflow for low yield and side product formation.

Experimental_Workflow Start Start: Chalcone + Solvent Add_Reagent Add NH2OH·HCl Start->Add_Reagent Add_Base Add Base (e.g., NaOH) Add_Reagent->Add_Base Reaction Heat to Reflux Monitor by TLC Add_Base->Reaction Workup Pour into H2O Filter Solid Reaction->Workup Purification Purify: Recrystallization or Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for isoxazole synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of O-(cyclopropylmethyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of O-(cyclopropylmethyl)hydroxylamine hydrochloride, a key building block in medicinal chemistry, is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of various analytical techniques suitable for this purpose, complete with experimental protocols, performance data, and workflow visualizations to aid in method selection and implementation.

While specific validated methods for this compound are not extensively published, methods for the parent compound, hydroxylamine hydrochloride, and other O-alkyl derivatives are well-established. These methods can be readily adapted for the target compound. The primary analytical challenges stem from its low molecular weight, high polarity, and lack of a strong UV chromophore, often necessitating derivatization.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, available instrumentation, and throughput needs. The following table summarizes the key performance characteristics of the most common analytical techniques.

Analytical Method Principle Typical Derivatization Agent Limit of Quantification (LOQ) Precision (%RSD) Accuracy (Recovery %) Advantages Disadvantages
HPLC-UV Chromatographic separation followed by UV detection of a derivatized analyte.Benzaldehyde, 1-Fluoro-2,4-dinitrobenzene (DNFB)~0.03 - 12 ppm[1][2]< 2%[2]93-100%[2][3]Widely available, robust, good precision and accuracy.Requires derivatization for UV detection, moderate sensitivity.
GC-MS Chromatographic separation of a volatile derivative followed by mass spectrometric detection.Cyclohexanone, Acetone~7 ppm[4]< 2%90-110%High selectivity and sensitivity, structural confirmation.Requires derivatization to improve volatility, potential for thermal degradation.
Titrimetry Redox or acid-base titration to determine the concentration of the analyte.Potassium permanganate, Ferric saltsHigher concentrations (assay)Variable, typically < 1%High accuracy for bulk material.Simple, inexpensive, no specialized equipment needed for basic titrations.Not suitable for trace analysis, potential for interferences.
Spectrophotometry Formation of a colored complex that is measured by its absorbance of light.Griess Reagent (after oxidation), Methyl Red[5]~0.01 µg/mL~1-3%[5][6]GoodSimple, cost-effective, suitable for routine analysis.Lower selectivity, potential for interferences from colored or turbid samples.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols that can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method involves the pre-column derivatization of O-(cyclopropylmethyl)hydroxylamine to form a UV-active compound, which is then separated and quantified by reverse-phase HPLC.

Experimental Protocol (Adapted from Hydroxylamine HCl analysis[2]):

  • Derivatization Reagent Preparation: Prepare a solution of benzaldehyde in methanol.

  • Standard Solution Preparation: Accurately weigh this compound standard and dissolve in water to prepare a stock solution. Further dilute to create calibration standards.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve in water.

  • Derivatization Procedure: To an aliquot of the standard or sample solution, add the benzaldehyde solution. Allow the reaction to proceed at room temperature for approximately 30 minutes to form the corresponding oxime derivative.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., YMC-Pack ODS-A, 150×4.6mm, 5µm).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.01mol/L KH2PO4, pH 2.3) in a 35:65 (v/v) ratio[2].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve by plotting the peak area of the derivatized standard against its concentration. Determine the concentration of this compound in the sample from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_quant Quantification start Weigh Sample/Standard dissolve Dissolve in Water start->dissolve add_reagent Add Benzaldehyde Solution dissolve->add_reagent react React at Room Temp (30 min) add_reagent->react inject Inject into HPLC react->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect data Generate Chromatogram detect->data calc Calculate Concentration (vs. Calibration Curve) data->calc

HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

For this technique, O-(cyclopropylmethyl)hydroxylamine is derivatized to increase its volatility, allowing for separation by gas chromatography and sensitive detection by mass spectrometry.

Experimental Protocol (Adapted from a patent for Hydroxylamine HCl analysis):

  • Derivatization Reagent: Cyclohexanone.

  • Internal Standard (IS) Preparation: Prepare a stock solution of a suitable internal standard (e.g., an alkylamine of similar properties not present in the sample) in a suitable solvent like dichloromethane.

  • Standard Solution Preparation: Prepare a stock solution of this compound in water. Create a series of calibration standards and add a fixed amount of the internal standard and cyclohexanone to each.

  • Sample Preparation: Dissolve a weighed amount of the sample in water. Add a fixed amount of the internal standard and cyclohexanone.

  • Derivatization and Extraction: Vortex the mixture to facilitate the reaction, forming the corresponding oxime. Extract the derivative into an organic solvent like dichloromethane. The organic layer is then analyzed.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., Agilent HP-5).

    • Carrier Gas: Helium or Nitrogen.

    • Inlet Temperature: 180°C - 260°C.

    • Oven Program: Start at 100°C, hold for 1-15 min, then ramp to 180°C at 20°C/min and hold for 1-15 min.

    • Detector: Mass Spectrometer in either full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte derivative to the peak area of the internal standard against the concentration of the standard. Calculate the concentration in the sample using this curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization & Extraction cluster_gcms GC-MS Analysis cluster_quant Quantification start Weigh Sample dissolve Dissolve in Water start->dissolve add_is Add Internal Standard dissolve->add_is add_reagent Add Cyclohexanone add_is->add_reagent vortex Vortex to React add_reagent->vortex extract Extract with Dichloromethane vortex->extract inject Inject Organic Layer extract->inject separate Capillary GC Separation inject->separate detect Mass Spec Detection (SIM) separate->detect data Integrate Peak Areas detect->data calc Calculate Concentration (vs. Internal Standard) data->calc

GC-MS Experimental Workflow
Titrimetric Method

This classical method is suitable for determining the purity of the bulk substance rather than for trace quantification. It relies on the reducing properties of the hydroxylamine group.

Experimental Protocol (Redox Titration adapted from ACS Reagent Chemicals[7]):

  • Sample Preparation: Accurately weigh about 1.5 g of this compound and dissolve it in oxygen-free water in a volumetric flask.

  • Reaction: Take a known aliquot of the sample solution. Add a solution of ferric ammonium sulfate in dilute sulfuric acid. This oxidizes the hydroxylamine derivative, and in the process, Fe(III) is reduced to Fe(II).

  • Titration: Boil the solution gently for 5 minutes, cool, and then titrate the resulting Fe(II) with a standardized 0.1 N potassium permanganate (KMnO4) solution. The endpoint is indicated by the persistence of a pink color from the excess permanganate.

  • Calculation: The amount of this compound is calculated based on the stoichiometry of the reaction and the volume of KMnO4 titrant consumed.

Titration_Workflow start Weigh Sample dissolve Dissolve in Oxygen-Free Water start->dissolve react Add Ferric Ammonium Sulfate (Oxidation of Analyte) dissolve->react boil Boil and Cool Solution react->boil titrate Titrate with 0.1 N KMnO4 (to Pink Endpoint) boil->titrate calculate Calculate Purity titrate->calculate

Titration Workflow
Spectrophotometric Method

This method is based on the conversion of the hydroxylamine to a colored species that can be quantified using a UV-Vis spectrophotometer.

Experimental Protocol (Adapted from Diazo Coupling Reaction[6]):

  • Oxidation: The O-(cyclopropylmethyl)hydroxylamine is first hydrolyzed (if necessary, under acidic conditions) and then oxidized to nitrite using a suitable oxidizing agent like sodium arsenate in an alkaline medium.

  • Color Development (Diazo Coupling): The resulting nitrite is reacted with a diazotizing reagent (e.g., p-nitroaniline) followed by a coupling reagent (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride - NEDA) to form a stable, colored azo dye.

  • Measurement: The absorbance of the resulting colored solution is measured at its wavelength of maximum absorbance (λmax), typically around 545 nm, using a UV-Vis spectrophotometer.

  • Quantification: A calibration curve is prepared using standard solutions of this compound, and the concentration of the sample is determined from this curve.

Spectrophotometry_Workflow start Prepare Sample/Standard Solution oxidize Oxidize to Nitrite (e.g., with Sodium Arsenate) start->oxidize diazotize Add Diazotizing Reagent (e.g., p-nitroaniline) oxidize->diazotize couple Add Coupling Reagent (NEDA) (Formation of Azo Dye) diazotize->couple measure Measure Absorbance at λmax (e.g., 545 nm) couple->measure calculate Determine Concentration (vs. Calibration Curve) measure->calculate

Spectrophotometry Workflow

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. For trace-level quantification in complex matrices, derivatization followed by HPLC-UV or GC-MS is recommended, with GC-MS offering higher specificity. For the determination of purity of the bulk substance, titrimetric methods provide a simple and cost-effective solution. Spectrophotometric methods are also a viable option for routine analysis where high selectivity is not paramount. The protocols and data presented in this guide offer a solid foundation for developing and validating a suitable analytical method for this important chemical entity.

References

A Comparative Guide to Gas Chromatography Methods for Determining Hydroxylamine Hydrochloride Content

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of hydroxylamine hydrochloride is critical, particularly due to its classification as a potential genotoxic impurity (GTI) in pharmaceutical substances.[1][2] This guide provides a detailed comparison of gas chromatography (GC) methods with other analytical techniques for the determination of hydroxylamine hydrochloride content, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

Gas chromatography, coupled with derivatization, is a widely used and robust method for the determination of hydroxylamine hydrochloride. However, several alternative methods offer distinct advantages in terms of sensitivity, simplicity, or the ability to perform direct analysis. The following table summarizes the key performance indicators of various analytical techniques.

MethodPrincipleDerivatization RequiredLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity RangeRecoveryKey AdvantagesKey Disadvantages
Gas Chromatography (GC-FID) Separation of volatile derivatives followed by flame ionization detection.Yes (e.g., with acetone or cyclohexanone)LOD: 0.45 µg/mL[1], 1.85 µg/mL[3]; LOQ: 7 ppm[4]Up to 2.7 µg/mL[1]; 5.35–12.49 µg/mL[3]90–110%[3]Cost-effective, robust, and widely available.[1][5]Requires derivatization, which adds a step to sample preparation.
Gas Chromatography (GC-ECD) Separation of volatile derivatives followed by electron capture detection.YesLOQ: 0.1 mg/L[6]Not specifiedNot specifiedHigh sensitivity to halogenated compounds (if a suitable derivative is used).Derivatization with a halogenated reagent is necessary.
High-Performance Liquid Chromatography (HPLC-UV) Separation of non-volatile derivatives followed by UV detection.Yes (e.g., with benzaldehyde or 1-fluoro-2,4-dinitrobenzene)LOQ: 12 ppm[7][8], 3.57 ppm[9][10]12–360 ppm[7][8]; 3.57–26.88 ppm[10]93.71–99.67%[8]; 88.7–98.4%[9]High precision and accuracy, suitable for routine quality control.[7][8]Derivatization is required; may have matrix interference.
Liquid Chromatography-Mass Spectrometry (LC-MS) Direct separation and detection based on mass-to-charge ratio.NoLOD: 0.008 ppm[11]Not specifiedNot specifiedVery high sensitivity and specificity, direct analysis possible.[11]Higher equipment cost and complexity.
Ion Chromatography (IC) Separation of ions followed by conductivity or amperometric detection.NoNot specifiedNot specifiedNot specifiedDirect measurement without derivatization.[12]May require specialized equipment and columns.
Spectrophotometry Colorimetric reaction and measurement of absorbance.Yes (indirectly through a color-forming reaction)Not specified0–5 µg[13]Not specifiedSimple, low-cost instrumentation.Lower specificity and sensitivity compared to chromatographic methods.[3]
Titration Redox reaction with a titrant.NoNot applicable for trace analysisNot applicable for trace analysisNot specifiedSimple and accurate for assay determination of bulk material.[14][15]Not suitable for determining trace-level impurities.[3]

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization

This method is suitable for the determination of trace levels of residual hydroxylamine hydrochloride in drug substances.[1][5]

a. Principle: Hydroxylamine hydrochloride is not volatile and therefore requires a derivatization step to be analyzed by GC. It is reacted with a ketone (e.g., acetone or cyclohexanone) to form a more volatile oxime derivative, which is then separated and quantified by GC-FID.[1][3]

b. Experimental Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Water/Solvent Sample->Dissolution Derivatization Addition of Derivatizing Agent (e.g., Cyclohexanone) Dissolution->Derivatization Extraction Extraction of Derivative Derivatization->Extraction Drying Drying of Organic Phase Extraction->Drying Injection Injection into GC Drying->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External/Internal Standard) Integration->Quantification

Caption: Experimental workflow for GC-FID analysis of hydroxylamine hydrochloride.

c. Reagents and Materials:

  • Hydroxylamine hydrochloride reference standard

  • Cyclohexanone (or acetone)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., naphthalene)[3]

  • Deionized water

  • Sample containing hydroxylamine hydrochloride

d. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column: Agilent HP-5 (or equivalent)[3]

  • Injector: Split/splitless

e. Procedure:

  • Standard Solution Preparation: Accurately weigh a suitable amount of hydroxylamine hydrochloride reference standard and dissolve it in deionized water to prepare a stock solution. Prepare working standards by diluting the stock solution.

  • Internal Standard Solution Preparation: Accurately weigh the internal standard and dissolve it in the extraction solvent.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and dissolve it in a known volume of deionized water.

    • To an aliquot of the sample solution, add the derivatizing agent (e.g., cyclohexanone) and vortex for 1 minute.[3]

    • Add the extraction solvent (e.g., dichloromethane) and the internal standard solution, then vortex for 5 minutes.[3]

    • Allow the layers to separate, and transfer the organic layer to a clean vial containing a drying agent (e.g., anhydrous sodium sulfate).

  • GC-FID Analysis:

    • Set the GC operating conditions (e.g., inlet temperature: 250°C, detector temperature: 300°C, oven temperature program: 100°C hold for 2 min, ramp at 20°C/min to 180°C, hold for 5 min).[3]

    • Inject a suitable volume of the prepared sample and standard solutions into the GC system.

  • Quantification: Identify and integrate the peaks corresponding to the hydroxylamine derivative and the internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standard solutions. Determine the concentration of hydroxylamine hydrochloride in the sample from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Pre-Column Derivatization

This method is an alternative to GC for the determination of hydroxylamine hydrochloride in drug substances, offering high sensitivity and precision.[7][8]

a. Principle: Hydroxylamine hydrochloride is derivatized with a UV-active reagent, such as benzaldehyde, to form a stable derivative (benzaldoxime) that can be detected by a UV detector.[7][8] The derivative is then separated and quantified using reverse-phase HPLC.

b. Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Derivatization Addition of Derivatizing Agent (e.g., Benzaldehyde) Dissolution->Derivatization Reaction Derivatization Reaction Derivatization->Reaction Injection Injection into HPLC Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard) Integration->Quantification

Caption: Experimental workflow for HPLC-UV analysis of hydroxylamine hydrochloride.

c. Reagents and Materials:

  • Hydroxylamine hydrochloride reference standard

  • Benzaldehyde

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Triethylamine

  • Phosphoric acid

  • Deionized water

  • Sample containing hydroxylamine hydrochloride

d. Instrumentation:

  • HPLC system with a UV detector

  • Analytical column: YMC-Pack ODS-A (150 x 4.6 mm, 5 µm) or equivalent[8]

e. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient mixture of a phosphate buffer and acetonitrile.

  • Standard Solution Preparation: Prepare a stock solution of hydroxylamine hydrochloride in the diluent. Prepare working standards by diluting the stock solution.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and dissolve it in the diluent.

    • To an aliquot of the sample solution, add the benzaldehyde solution and allow the derivatization reaction to proceed under optimized conditions (e.g., specific temperature and time).[7][8]

  • HPLC-UV Analysis:

    • Set the HPLC operating conditions (e.g., column temperature: 40°C, flow rate: 1.0 mL/min, detection wavelength: 254 nm).[7]

    • Inject equal volumes of the prepared sample and standard solutions into the HPLC system.

  • Quantification: Identify and integrate the peak corresponding to the benzaldoxime derivative. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of hydroxylamine hydrochloride in the sample from the calibration curve.

Logical Comparison of Methods

The choice of an analytical method for determining hydroxylamine hydrochloride content depends on various factors, including the required sensitivity, the nature of the sample matrix, available instrumentation, and the purpose of the analysis (e.g., trace impurity analysis vs. bulk assay).

Method_Comparison cluster_chromatography Chromatographic Methods cluster_other Other Methods GC Gas Chromatography (GC) Derivatization Derivatization GC->Derivatization Requires Good_Sensitivity Good_Sensitivity GC->Good_Sensitivity Good HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Derivatization Requires HPLC->Good_Sensitivity Good IC Ion Chromatography (IC) Direct Direct IC->Direct Allows LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) LCMS->Direct Allows High_Sensitivity High_Sensitivity LCMS->High_Sensitivity Highest Spectro Spectrophotometry Low_Cost Low_Cost Spectro->Low_Cost Lowest Titra Titration Bulk_Assay Bulk_Assay Titra->Bulk_Assay Suitable for

Caption: Comparison of analytical methods for hydroxylamine hydrochloride determination.

References

A Comparative Guide to Reagents for N-Heterocycle Synthesis: Alternatives to O-(cyclopropylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of nitrogen-containing heterocycles (N-heterocycles) is a cornerstone of modern medicinal chemistry. O-(cyclopropylmethyl)hydroxylamine has proven to be a valuable reagent in this field, particularly in reactions involving radical cyclization. However, the exploration of alternative reagents is crucial for expanding the synthetic toolbox, improving yields, and accessing novel molecular scaffolds. This guide provides an objective comparison of alternative reagents, supported by available data and detailed experimental protocols.

O-substituted hydroxylamines are a versatile class of compounds used in the synthesis of N-heterocycles.[1] Their utility stems from the inherent weakness of the N-O bond, which can be cleaved under various conditions (including transition-metal catalysis or radical initiation) to form reactive nitrogen-centered intermediates that participate in cyclization reactions.[1] This guide will focus on alternatives that can functionally replace O-(cyclopropylmethyl)hydroxylamine in radical-mediated or similar N-heterocycle forming reactions.

The primary alternatives can be categorized as follows:

  • Other O-Alkyl Hydroxylamines: Reagents like O-benzylhydroxylamine offer different steric and electronic properties.

  • O-Aryl Hydroxylamines: The aromatic ring in compounds such as O-phenylhydroxylamine can influence reactivity and provide a different platform for substitution.

  • O-Acyl Hydroxylamines: Reagents like O-benzoylhydroxylamine can serve as efficient aminating agents in transition-metal-catalyzed processes.[1][2]

Performance Comparison of O-Substituted Hydroxylamines

The choice of the O-substituent on the hydroxylamine can significantly impact the efficiency and outcome of N-heterocycle synthesis. The following table summarizes a comparison of commonly used alternatives in representative transformations. It is important to note that direct comparative studies under identical conditions are scarce, and the data presented is collated from different reports, which should be taken into consideration.

ReagentRepresentative TransformationSubstrate ExampleProductYield (%)Reference/Notes
O-(cyclopropylmethyl)hydroxylamine [3][3]-Sigmatropic Rearrangement/CyclizationN-Aryl O-cyclopropyl hydroxamate2-hydroxy tetrahydroquinolineGood to ModerateServes as a benchmark for radical-mediated or rearrangement-based cyclizations.[4]
O-Benzylhydroxylamine Hydrochloride General N-heterocycle synthesisBenzyl chloride and hydroxylamineN-benzylhydroxylamine75%A common and commercially available alternative.[5][6][7] Often used in syntheses of oximes and other heterocycles.[7]
O-Phenylhydroxylamine Hydrochloride N-Alkylation/CyclizationN-hydroxycarbamates with diphenyliodonium bromideN-alkyl-O-phenylhydroxylamines-The synthesis of the title compounds was achieved via reduction of O-phenyloximes.[8] A patent describes a synthesis method with a yield of around 40%.[9]
O-Benzoylhydroxylamine Pd-catalyzed Amination/CyclizationPhthaloyl hydroxylamines and isocyanoaromaticsAmino-substituted phenanthridines-Functions as an oxidizing amino source.[1] Has been demonstrated as a superior alternative to other N-amination methods.[2]
Hydroxylamine-O-sulfonic acid (HOSA) N-aminationSubstituted benzimidazoles1-H-aminobenzimidazoles62-63%Functions as a nucleophile in basic conditions and an electrophile in acidic/neutral conditions.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the efficacy of different reagents. Below are representative protocols for the synthesis of N-heterocycles using O-benzylhydroxylamine and a general procedure for radical cyclization which can be adapted for various O-substituted hydroxylamines.

Protocol 1: Synthesis of N-Benzylhydroxylamine Hydrochloride

This protocol describes a continuous flow synthesis, which is noted for its safety and efficiency.[6]

Materials:

  • Benzyl chloride

  • Hydroxylamine hydrochloride

  • Base (e.g., sodium hydroxide)

  • Solvent (e.g., water, organic solvent for extraction)

  • Ethyl acetate (for recrystallization)

Procedure:

  • A continuous flow reactor is set up with two inlet streams. One stream contains an aqueous solution of hydroxylamine hydrochloride and a base, and the second stream contains benzyl chloride in a suitable solvent.

  • The two streams are pumped into a heated T-mixer and then through a heated reaction coil. Optimal reported conditions are 60°C and 8.0 bar pressure.[6]

  • The output from the reactor is collected, and the organic and aqueous layers are separated.

  • The crude product in the organic layer is isolated.

  • Recrystallization from ethyl acetate is performed to remove impurities, such as dibenzyl-substituted byproducts.

  • The final product, N-benzylhydroxylamine hydrochloride, is obtained as a highly pure solid with a reported overall yield of up to 76%.[6]

Protocol 2: General Procedure for Radical Cyclization for N-Heterocycle Synthesis

This generalized protocol is based on the common steps involved in radical cyclization reactions to form N-heterocycles.[11]

Materials:

  • Substrate with a radical precursor and a multiple bond (e.g., an unsaturated oxime ether)

  • Radical initiator (e.g., AIBN, tributyltin hydride)

  • Inert solvent (e.g., toluene, benzene)

  • Radical scavenger or quenching agent

Procedure:

  • Radical Generation: A solution of the substrate in an appropriate inert solvent is prepared. The radical initiator is added to the solution. The reaction is initiated by heating or photolysis, leading to the selective generation of a radical on the substrate.

  • Radical Cyclization: The generated radical undergoes an intramolecular cyclization by attacking a multiple bond (e.g., an alkene or alkyne) within the same molecule. This step is typically very fast and selective, with a preference for forming 5- or 6-membered rings.[11]

  • Conversion to Product: The cyclized radical is then converted to the final product. This can occur through various pathways, such as:

    • Hydrogen atom abstraction: The cyclized radical abstracts a hydrogen atom from a donor molecule (e.g., tributyltin hydride) to give the reduced product.

    • Oxidation or Reduction: The cyclic radical can be oxidized or reduced, followed by quenching with a nucleophile or electrophile.[11]

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified using standard techniques such as column chromatography to yield the desired N-heterocycle.

Visualizing Reaction Pathways

To better understand the processes involved, the following diagrams illustrate the general workflows for N-heterocycle synthesis using O-substituted hydroxylamines.

G cluster_0 General Workflow for N-Heterocycle Synthesis start O-Substituted Hydroxylamine Derivative intermediate Reactive Intermediate (e.g., N-centered radical) start->intermediate Activation (Heat, Light, Catalyst) substrate Unsaturated Substrate substrate->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product N-Heterocycle cyclization->product Quenching/ Rearomatization

Caption: General workflow for N-heterocycle synthesis.

G cluster_1 Decision Logic for Reagent Selection start Desired N-Heterocycle Scaffold? radical Radical Cyclization Pathway? start->radical Yes tm_cat Transition-Metal Catalyzed? start->tm_cat No radical->tm_cat No reagent1 O-Alkyl/Aryl Hydroxylamines radical->reagent1 Yes reagent2 O-Acyl Hydroxylamines tm_cat->reagent2 Yes reagent3 Consider other synthetic routes tm_cat->reagent3 No

Caption: Decision logic for selecting an appropriate reagent.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The efficient synthesis and rigorous characterization of these heterocycles are paramount in drug discovery and development. This guide provides an objective comparison of common synthetic routes to 1,2,3,4-tetrahydroquinoline, supported by detailed experimental protocols and spectroscopic data to aid in the validation of the final product.

Comparison of Synthetic Methodologies

Two prevalent methods for the synthesis of 1,2,3,4-tetrahydroquinoline are the catalytic hydrogenation of quinoline and domino reactions commencing from simpler aromatic precursors. Each approach presents distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.

Parameter Method A: Catalytic Hydrogenation Method B: Domino Reaction (from 2-Nitrochalcone)
Starting Material Quinoline2'-Nitrochalcone
Key Reagents H₂, Cobalt(II) acetate, ZincH₂, Pd/C
Typical Yield High (e.g., 96%)[1]Good to Excellent (65-90%)[2]
Reaction Conditions High pressure (30 bar H₂), elevated temperature (70°C)[1]Atmospheric pressure, room temperature
Advantages High yield, atom economical.[1]Milder reaction conditions, potential for diversity.[2]
Disadvantages Requires high-pressure equipment.[1]Multi-step precursor synthesis may be required.

Experimental Protocols

Method A: Cobalt-Catalyzed Hydrogenation of Quinoline

This procedure details the synthesis of 1,2,3,4-tetrahydroquinoline via the heterogeneous hydrogenation of quinoline using a cobalt-based catalyst.[1]

Materials:

  • Quinoline (0.49 mmol)

  • Cobalt(II) acetate tetrahydrate (5 mol%)

  • Zinc powder (50 mol%)

  • Water (1.5 mL)

  • Hydrogen gas

  • Magnetic stirring bar

  • 4 mL glass vial

  • Autoclave

Procedure:

  • A 4 mL glass vial is charged with a magnetic stirring bar, cobalt(II) acetate tetrahydrate, and finely powdered zinc.

  • Quinoline (0.49 mmol) and water (1.5 mL) are added to the vial.

  • The vial is placed in an autoclave, which is then sealed and purged with hydrogen gas.

  • The autoclave is pressurized to 30 bar with hydrogen gas.

  • The reaction mixture is stirred at 70°C for 15 hours.

  • After cooling to room temperature, the autoclave is carefully depressurized.

  • The product is isolated and purified by standard laboratory techniques.

Method B: Domino Reductive Cyclization of 2'-Nitrochalcone

This protocol describes the synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoline from a 2'-nitrochalcone precursor through a domino reaction involving reduction and cyclization.[2]

Materials:

  • 2'-Nitrochalcone derivative

  • Palladium on carbon (5% Pd/C)

  • Dichloromethane

  • Hydrogen gas

  • Standard hydrogenation apparatus

Procedure:

  • The 2'-nitrochalcone is dissolved in dichloromethane.

  • A catalytic amount of 5% Pd/C is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature.

  • The reaction is stirred until the starting material is consumed (monitored by TLC).

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Spectroscopic Validation Data

The validation of the synthesized 1,2,3,4-tetrahydroquinoline is achieved through a combination of spectroscopic methods. The following tables summarize the expected data.

1,2,3,4-Tetrahydroquinoline
Spectroscopic Method Observed Data
¹H NMR (300 MHz, CDCl₃) δ = 7.06–6.97 (m, 2H, Ar-H), 6.67 (t, J = 7.3 Hz, 1H, Ar-H), 6.52 (d, J = 7.9 Hz, 1H, Ar-H), 3.85 (s, 1H, N-H), 3.34 (t, J = 5.5 Hz, 2H, CH₂), 2.82 (t, J = 6.4 Hz, 2H, CH₂), 2.04–1.93 (m, 2H, CH₂).[1]
¹³C NMR (75.5 MHz, CDCl₃) δ = 144.8, 129.6, 126.8, 121.5, 117.0, 114.2, 42.0, 27.0, 22.2.[1]
IR (KBr, cm⁻¹) 3403, 2925, 2839, 1605, 1495, 1309, 742.[1]
Mass Spectrometry (EI) Molecular Weight: 133.19 g/mol .[3]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and validation processes.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Stage cluster_validation Validation Stage Start Start Method_A Method A: Catalytic Hydrogenation Start->Method_A Method_B Method B: Domino Reaction Start->Method_B Crude_Product Crude Tetrahydroquinoline Method_A->Crude_Product Method_B->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Pure_Product Pure Tetrahydroquinoline Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the synthesis and validation of tetrahydroquinoline.

Method_Comparison_Logic Goal Synthesize Tetrahydroquinoline Decision Choose Synthetic Route Goal->Decision Method_A Catalytic Hydrogenation Decision->Method_A Method_B Domino Reaction Decision->Method_B Considerations_A High pressure required High yield Method_A->Considerations_A Validation Spectroscopic Validation (NMR, IR, MS) Method_A->Validation Considerations_B Milder conditions Potential for diversity Method_B->Considerations_B Method_B->Validation

Caption: Decision logic for selecting a tetrahydroquinoline synthesis method.

References

Kinetic Studies of O-(cyclopropylmethyl)hydroxylamine Hydrochloride Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving O-(cyclopropylmethyl)hydroxylamine hydrochloride, a key reagent in the synthesis of various bioactive molecules and N-heterocycles. Due to a lack of specific kinetic data in the published literature for this particular hydroxylamine derivative, this document presents a comprehensive overview of oxime ligation kinetics with analogous O-substituted hydroxylamines. Furthermore, it offers detailed experimental protocols to enable researchers to conduct their own kinetic studies and generate comparative data.

Comparison of Reaction Kinetics with Alternative Reactants

The following table summarizes second-order rate constants for the reaction of various aminooxy compounds with aldehydes, which serve as a proxy for understanding the reactivity of O-substituted hydroxylamines.

Aldehyde/KetoneAminooxy CompoundCatalyst (Concentration)pHSolventk (M⁻¹s⁻¹)Reference
BenzaldehydeAminooxyacetyl-peptideAniline (100 mM)7.00.3 M Na Phosphate8.2[2][3]
CitralAminooxy-dansylAniline (50 mM)7.3Phosphate Buffer10.3[2]
CitralAminooxy-dansylm-Phenylenediamine (50 mM)7.3Phosphate Buffer27.0[2]
CitralAminooxy-dansylm-Phenylenediamine (500 mM)7.3Phosphate Buffer>100[2]

Key Observations:

  • Catalysis: Aniline and its derivatives, such as m-phenylenediamine, are effective nucleophilic catalysts for oxime ligation, particularly at neutral pH.[1][4] These catalysts can accelerate the reaction rate significantly.[1]

  • pH Dependence: The optimal pH for uncatalyzed oxime formation is typically around 4-5.[4][5] However, for biological applications where neutral pH is required, catalysts are essential to achieve reasonable reaction rates.[5]

  • Reactant Structure: The electronic and steric properties of both the hydroxylamine and the carbonyl compound influence the reaction rate. Aromatic aldehydes have been shown to undergo rapid ligation with aminooxy nucleophiles.[6]

Experimental Protocols

To facilitate the kinetic analysis of this compound reactions, the following detailed experimental protocols are provided. These protocols can be adapted for reactions with various aldehydes and ketones.

Protocol 1: General Procedure for Kinetic Analysis of Oxime Formation

This protocol describes a general method for determining the second-order rate constant for the reaction between this compound and a model aldehyde (e.g., benzaldehyde).

Materials:

  • This compound

  • Benzaldehyde

  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0)

  • Catalyst (e.g., Aniline) stock solution in reaction buffer

  • Quenching solution (e.g., excess acetone)

  • Analytical instrument (e.g., RP-HPLC, LC-MS)

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound, benzaldehyde, and aniline in the reaction buffer to known concentrations.

  • Reaction Initiation: In a temperature-controlled vessel, mix the this compound and benzaldehyde solutions to achieve the desired initial concentrations (e.g., 100 µM each). Initiate the reaction by adding the aniline catalyst stock solution to the desired final concentration (e.g., 100 mM).[3]

  • Reaction Monitoring: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of a quenching solution.

  • Analysis: Analyze the quenched samples by RP-HPLC or LC-MS to determine the concentration of the oxime product formed over time.[3][7]

  • Data Analysis: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the slope of this curve. The second-order rate constant (k) can be calculated from the initial rate and the initial concentrations of the reactants.

Protocol 2: One-Pot Fmoc-Deprotection and Oxime Ligation for Peptide Modification

This protocol is adapted for the rapid modification of peptides containing a protected aminooxy group.[8]

Materials:

  • Peptide with Fmoc-protected aminooxy group (e.g., Fmoc-Aoa-peptide)

  • Piperidine solution (30% in anhydrous DMF)

  • Trifluoroacetic acid (TFA)

  • Aldehyde or ketone (e.g., d-glucose)

  • Aniline

  • Anhydrous DMF

  • Acetone

  • RP-HPLC system for purification

Procedure:

  • Fmoc-Deprotection: Dissolve the Fmoc-protected peptide in pre-heated 30% piperidine in anhydrous DMF and incubate for 1 minute at 75°C.[8]

  • Quenching: Quench the deprotection reaction by adding TFA.[8]

  • Ligation: Add the aldehyde or ketone (e.g., 100 equivalents) and aniline (e.g., 2 equivalents) to the reaction mixture.[8]

  • Incubation: Mix and incubate the reaction for 5 minutes at 75°C.[8]

  • Quenching of Ligation: Quench the ligation reaction with acetone.[8]

  • Purification: Immediately purify the resulting oxime-linked peptide by RP-HPLC.[7]

Visualizations

To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ReactantA O-(cyclopropylmethyl)hydroxylamine hydrochloride Solution Mixing Mixing & Incubation ReactantA->Mixing ReactantB Aldehyde/Ketone Solution ReactantB->Mixing Catalyst Catalyst Solution Catalyst->Mixing Quenching Quenching Mixing->Quenching Time Points HPLC RP-HPLC / LC-MS Analysis Quenching->HPLC Data Data Processing HPLC->Data

Caption: General experimental workflow for kinetic analysis.

References

comparative analysis of different hydroxylamine precursors in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxylamine and its derivatives are indispensable reagents in organic synthesis, serving as key building blocks for a wide array of nitrogen-containing compounds, including oximes, amides, and amines. The choice of hydroxylamine precursor is a critical decision in experimental design, directly impacting reaction efficiency, safety, and scalability. This guide provides an objective comparison of common hydroxylamine precursors, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.

Key Hydroxylamine Precursors: An Overview

The most frequently employed hydroxylamine precursors in organic synthesis include hydroxylamine hydrochloride (NH₂OH·HCl), hydroxylamine-O-sulfonic acid (HOSA), N-Boc-hydroxylamine, and various O-arylhydroxylamines. Each of these precursors offers a unique profile in terms of reactivity, stability, and handling requirements.

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): A widely used, crystalline solid that is convenient to handle and store. It is a primary choice for the synthesis of oximes from aldehydes and ketones.[1][2] However, its reactions often require basic conditions to liberate the free hydroxylamine.[1]

  • Hydroxylamine-O-Sulfonic Acid (HOSA): A versatile reagent that can act as both a nucleophile and an electrophile depending on the reaction conditions.[3] It is particularly useful for direct amination reactions and one-pot Beckmann rearrangements.[4][5] HOSA is a hygroscopic solid that should be stored at low temperatures to prevent decomposition.[3]

  • N-Boc-hydroxylamine: A protected form of hydroxylamine that offers enhanced stability and solubility in organic solvents.[6][7] The Boc (tert-butyloxycarbonyl) group can be easily removed under acidic conditions, providing a controlled release of hydroxylamine. It is a valuable reagent in amination reactions.[8][9]

  • O-Arylhydroxylamines: A class of precursors where the hydroxyl group is substituted with an aryl group. These are particularly useful for the synthesis of substituted benzofurans and other heterocyclic compounds.[10][11] Their synthesis often involves palladium-catalyzed cross-coupling reactions.[10]

Performance Comparison in Key Synthetic Transformations

The following tables summarize the performance of these precursors in three key applications: oxime formation, the Beckmann rearrangement, and amination reactions.

Table 1: Oxime Formation from Aldehydes and Ketones
PrecursorSubstrateCatalyst/ConditionsReaction TimeYield (%)Reference
NH₂OH·HCl Aromatic AldehydesNa₂CO₃, Grinding, RT2-5 min90-98[2]
NH₂OH·HCl Aliphatic KetonesKOH, EtOH, Reflux48 hModerate to Good
NH₂OH·HCl Aromatic/Aliphatic AldehydesOxalic Acid, CH₃CN, Reflux55-90 min90-95[12]
HOSA AldehydesElimination of H₂SO₄, >RT-High[3]
HOSA Aliphatic Ketones--Very High[3]
Table 2: Beckmann Rearrangement of Ketoximes to Amides
PrecursorSubstrateCatalyst/ConditionsReaction TimeYield (%)Reference
NH₂OH·HCl KetonesAnhydrous Oxalic Acid, ~100°C4-12 hHigh[13]
NH₂OH·HCl KetonesFeCl₃·6H₂O, Solvent-free-Good to Excellent[13]
HOSA KetonesZn(II), Water--[4]
HOSA KetonesCu(OTf)₂, TFE/CH₂Cl₂, RT-70°C-up to 89[6]
N-Boc-O-tosylhydroxylamine KetonesTFE--[8]
Table 3: Amination Reactions
PrecursorSubstrateReaction TypeCatalyst/ConditionsYield (%)Reference
HOSA ArenesElectrophilic C-H AminationAlCl₃-[12][14]
HOSA Benzyl alcoholsC-C Amination via aza-Hock rearrangementHFIP, RTGood to Excellent[15]
N-Boc-arylsulfonyl hydroxylamines Benzyl alcoholsC-C Amination via aza-Hock rearrangementHFIP, RTModerate[15]
O-Aroyl-N,N-dimethylhydroxylamines Carboxylic AcidsElectrophilic AminationHypervalent Iodine39-86[16]

Experimental Protocols

General Procedure for Oxime Synthesis using Hydroxylamine Hydrochloride (Grinding Method)[2]
  • In a mortar, thoroughly grind a mixture of the aldehyde/ketone (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) at room temperature for the time specified in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate to the reaction mixture and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude oxime.

  • Purify the product by recrystallization or column chromatography.

General Procedure for One-Pot Beckmann Rearrangement using HOSA[6][18]
  • To a stirring solution of Cu(OTf)₂ (10 mol%) in a 1:4 mixture of trifluoroethanol (TFE) and dichloromethane (CH₂Cl₂) at room temperature, add the ketone (1.0 equiv), HOSA (2.0 equiv), and CsOH·H₂O (2.0 equiv).

  • Maintain the reaction mixture at the temperature and for the time required for the specific substrate (typically ranging from room temperature to 70°C).

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with an appropriate workup procedure.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography.

General Procedure for Synthesis of O-Arylhydroxylamines[10]
  • In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv), ethyl acetohydroximate (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a bulky biarylphosphine), and a base (e.g., Cs₂CO₃).

  • Add an appropriate solvent (e.g., toluene) and heat the mixture.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter to remove insoluble materials.

  • Remove the solvent under reduced pressure.

  • Subject the crude product to acidic hydrolysis (e.g., using HCl) to cleave the acetohydroximate group, yielding the O-arylhydroxylamine hydrochloride.

  • Isolate and purify the product by crystallization.

Stability and Handling

PrecursorPhysical FormStabilityHandling Precautions
NH₂OH·HCl White crystalline solidStable under normal conditions. Moisture and air sensitive.[5]Wear appropriate PPE. Avoid dust formation. Store in a dry, cool, well-ventilated place away from heat and incompatible materials like strong oxidizing agents.[4][17]
HOSA White, hygroscopic solidDecomposes on heating.[18] Should be stored at 0°C to prevent decomposition.[3]Corrosive. Wear appropriate PPE. Handle in a well-ventilated area. Avoid contact with moisture and incompatible materials like alkalis and oxidizing agents.[19][20]
N-Boc-hydroxylamine White to off-white solidStable under normal temperatures and pressures. Moisture sensitive.[21]Combustible solid. Avoid dust formation. Wear appropriate PPE. Store in a cool, dry, well-ventilated area away from incompatible substances.[6]
O-Arylhydroxylamines Varies (often solids)Stability varies with substitution.Handle with care, following standard laboratory safety procedures. Specific handling precautions depend on the individual compound.

Logical Workflow for Precursor Selection

The selection of an appropriate hydroxylamine precursor is guided by the desired transformation, substrate scope, and reaction conditions. The following diagram illustrates a logical workflow for this decision-making process.

PrecursorSelection start Desired Synthetic Transformation oximation Oxime Formation start->oximation beckmann Beckmann Rearrangement start->beckmann amination Amination start->amination heterocycle Heterocycle Synthesis start->heterocycle nh2oh_hcl NH₂OH·HCl oximation->nh2oh_hcl Standard, cost-effective hosa HOSA oximation->hosa For aliphatic ketones beckmann->nh2oh_hcl Two-step or one-pot with acid beckmann->hosa One-pot, mild conditions amination->hosa Direct amination nboc N-Boc-hydroxylamine amination->nboc Protected amine introduction heterocycle->hosa Various N-heterocycles o_aryl O-Arylhydroxylamine heterocycle->o_aryl Benzofuran synthesis

Caption: A decision-making workflow for selecting the appropriate hydroxylamine precursor.

Conclusion

The choice of a hydroxylamine precursor is a multifaceted decision that requires careful consideration of the specific synthetic goal, substrate compatibility, and practical aspects such as safety and cost. Hydroxylamine hydrochloride remains a workhorse for routine oximation, while HOSA offers significant advantages for one-pot Beckmann rearrangements and direct aminations. N-Boc-hydroxylamine provides a stable and versatile option for introducing protected amino groups, and O-arylhydroxylamines are uniquely suited for the synthesis of certain heterocyclic structures. By understanding the comparative strengths and weaknesses of each precursor, researchers can optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and safety.

References

A Researcher's Guide to Confirming the Structure of-Sigmatropic Rearrangement Products

A Researcher's Guide to Confirming the Structure of[1][1]-Sigmatropic Rearrangement Products

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise structural confirmation of reaction products is paramount. This guide provides a comparative analysis of the primary analytical techniques used to elucidate the structure of products resulting from[1][1]-sigmatropic rearrangements, a fundamental class of pericyclic reactions that includes the well-known Claisen and Cope rearrangements. By presenting experimental data and detailed protocols, this guide aims to equip researchers with the necessary tools to confidently characterize their synthesized molecules.

Spectroscopic and Crystallographic Confirmation: A Comparative Overview

The two most powerful and commonly employed techniques for the structural determination of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. Each method offers unique insights into the molecular architecture of the rearranged product, and their complementary nature provides a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule in solution. For[1][1]-sigmatropic rearrangements, NMR is invaluable for tracking the changes in connectivity and the electronic environment of the carbon and hydrogen atoms involved in the bond reorganization.

Single-Crystal X-ray Crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths and angles, offering definitive proof of the newly formed sigma bond and the overall molecular conformation.

Data Presentation: Spectroscopic and Crystallographic Data

The following tables summarize key quantitative data obtained from NMR spectroscopy and illustrate the expected data from X-ray crystallography for representative[1][1]-sigmatropic rearrangements.

Claisen Rearrangement: NMR Data Comparison of Allyl Phenyl Ether and 2-Allylphenol

The Claisen rearrangement of allyl phenyl ether yields 2-allylphenol. The transformation from an ether to a phenol and the migration of the allyl group result in distinct changes in the ¹H and ¹³C NMR spectra.

Compound ¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm)
Allyl Phenyl Ether 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 6.10-5.95 (m, 1H, -CH=), 5.40 (d, 1H, =CH₂), 5.25 (d, 1H, =CH₂), 4.55 (d, 2H, -OCH₂-)158.5 (Ar-C-O), 133.5 (-CH=), 129.5 (Ar-CH), 121.0 (Ar-CH), 117.5 (=CH₂), 114.8 (Ar-CH), 68.9 (-OCH₂-)
2-Allylphenol 7.15-7.05 (m, 2H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 6.05-5.90 (m, 1H, -CH=), 5.15 (d, 1H, =CH₂), 5.10 (d, 1H, =CH₂), 4.90 (s, 1H, -OH), 3.40 (d, 2H, Ar-CH₂-)153.8 (Ar-C-OH), 136.8 (-CH=), 130.5 (Ar-CH), 127.8 (Ar-CH), 121.5 (Ar-C), 116.0 (=CH₂), 115.8 (Ar-CH), 35.2 (Ar-CH₂-)

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.

Cope Rearrangement: Illustrative ¹³C NMR Data

The Cope rearrangement is a thermally induced isomerization of a 1,5-diene. A classic example is the degenerate rearrangement of 1,5-hexadiene. While the reactant and product are identical in this specific case, a related transformation, the ring expansion of a divinylcyclobutane to a cyclooctadiene, illustrates the significant changes in the carbon framework that are readily detected by ¹³C NMR.

Compound Key ¹³C NMR Signals (CDCl₃, ppm)
1,5-Hexadiene 138.0 (=CH-), 114.5 (=CH₂), 33.5 (-CH₂-)
1,5-Cyclooctadiene 130.5 (=CH-), 29.0 (-CH₂-)

Note: This table provides a conceptual comparison of the types of carbon environments before and after a Cope-type rearrangement leading to a cyclic product.

X-ray Crystallography: Expected Data Comparison

While obtaining single crystals of both the reactant and product of a[1][1]-sigmatropic rearrangement can be challenging, X-ray crystallography provides the most definitive structural proof. The key data points to compare would be the bond lengths of the sigma bond that is broken and the newly formed sigma bond, as well as the overall geometry of the molecule.

Parameter Reactant (e.g., a 1,5-diene) Product (e.g., a rearranged 1,5-diene)
C3-C4 Bond Length ~1.54 Å (single bond)> 2.5 Å (no bond)
C1-C6 Bond Length > 2.5 Å (no bond)~1.54 Å (newly formed single bond)
Molecular Conformation Dependent on substituents and crystal packingOften a chair-like or boat-like conformation in the solid state

Experimental Protocols

Detailed and meticulous experimental procedures are crucial for obtaining high-quality data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean, dry NMR tube.

  • Ensure the sample is completely dissolved and the solution is homogeneous.

  • Filter the solution if any particulate matter is present.

2. Data Acquisition (¹H and ¹³C NMR):

  • Record a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (d1, typically 1-5 seconds), and spectral width.

  • Record a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

  • For more detailed structural analysis, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

3. Variable Temperature (VT) NMR (for dynamic systems):

  • For molecules that may be undergoing rapid rearrangement at room temperature (e.g., bullvalene), VT-NMR is essential.

  • Start at room temperature and gradually decrease the temperature in increments of 10-20 K.[2]

  • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.[2]

  • Monitor the changes in the spectra, particularly the broadening and eventual splitting of signals as the exchange process slows down on the NMR timescale.[2]

  • The coalescence temperature, where two exchanging signals merge into a single broad peak, can be used to calculate the energy barrier of the rearrangement.[2]

Single-Crystal X-ray Crystallography

1. Crystal Growth:

  • The most critical and often challenging step is growing a single crystal of suitable size and quality (typically 0.1-0.5 mm in all dimensions).

  • Common methods include slow evaporation of a solvent, slow cooling of a saturated solution, and vapor diffusion.

  • The choice of solvent is crucial; a solvent in which the compound has moderate solubility is often a good starting point.

  • Purity of the compound is essential for obtaining high-quality crystals.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.

  • The diffractometer rotates the crystal through a series of angles, and the diffraction pattern (a series of spots called reflections) is recorded on a detector.[3]

  • A complete dataset consists of the intensities and positions of thousands of reflections.[3]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

  • The initial positions of the atoms in the crystal lattice are determined using computational methods (solving the "phase problem").

  • The atomic positions and other parameters (e.g., thermal displacement parameters) are then refined against the experimental data to obtain the final, accurate molecular structure.[4] The quality of the final structure is assessed by a statistical parameter called the R-factor, with lower values indicating a better fit to the data.[4]

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in the structural confirmation process.

experimental_workflowcluster_synthesisSynthesiscluster_analysisStructural Analysiscluster_confirmationConfirmationsynthesis[3,3]-SigmatropicRearrangementpurificationPurification of Productsynthesis->purificationnmrNMR Spectroscopy(¹H, ¹³C, 2D, VT)purification->nmrIn-solutioncharacterizationxrayX-ray Crystallographypurification->xraySolid-statecharacterizationstructureConfirmed ProductStructurenmr->structurexray->structure

Workflow for the synthesis and structural confirmation of a[1][1]-sigmatropic rearrangement product.

logical_relationshipcluster_methodsAnalytical Methodscluster_dataExperimental Datacluster_conclusionConclusionproductRearrangement Product(Unknown Structure)nmrNMR Spectroscopyproduct->nmrxrayX-ray Crystallographyproduct->xraynmr_dataChemical ShiftsCoupling ConstantsNOEnmr->nmr_dataxray_dataBond LengthsBond AnglesConformationxray->xray_dataconclusionElucidated Structurenmr_data->conclusionxray_data->conclusion

Logical relationship between analytical methods, experimental data, and structural elucidation.

A Comparative Guide to Purity Assessment of Synthesized O-(cyclopropylmethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the synthesis of safe and effective active pharmaceutical ingredients (APIs). O-(cyclopropylmethyl)hydroxylamine hydrochloride is a key building block in organic synthesis, and rigorous assessment of its purity is crucial. This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized this compound, presenting detailed experimental protocols and comparative data.

Comparison with Alternative O-Alkylhydroxylamine Reagents

This compound belongs to a class of O-alkylated hydroxylamine reagents. Its purity profile can be benchmarked against other commonly used alternatives such as O-methylhydroxylamine hydrochloride and O-ethylhydroxylamine hydrochloride. The choice of reagent can influence reaction outcomes, and their purity is a critical parameter.

ParameterO-(cyclopropylmethyl)hydroxylamine HClO-methylhydroxylamine HClO-ethylhydroxylamine HCl
Molecular Formula C₄H₁₀ClNOCH₆ClNOC₂H₈ClNO
Molecular Weight 123.58 g/mol 83.52 g/mol 97.54 g/mol
Typical Commercial Purity ≥97%≥98%≥98%
Primary Analytical Methods HPLC, GC, NMR, Elemental AnalysisHPLC, GC, NMRHPLC, GC, NMR

Analytical Methodologies for Purity Determination

A multi-pronged approach employing several analytical techniques is recommended for a comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore, direct UV detection of O-(cyclopropylmethyl)hydroxylamine is challenging. Therefore, a pre-column derivatization method is often employed.

Experimental Protocol: HPLC with Pre-column Derivatization

  • Objective: To determine the purity of this compound by RP-HPLC with UV detection after derivatization.

  • Instrumentation: HPLC system with a UV-Vis detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents: Acetonitrile (HPLC grade), water (HPLC grade), phosphoric acid, benzaldehyde (derivatizing agent).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask and dissolve in water.

    • Transfer a 1 mL aliquot to a vial and add 0.5 mL of a 1% benzaldehyde solution in methanol.

    • Allow the reaction to proceed for 30 minutes at room temperature to form the corresponding benzaldoxime derivative.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to the benzaldoxime derivative.

Gas Chromatography (GC)

Similar to HPLC, GC analysis of this compound benefits from derivatization to increase volatility and improve chromatographic performance.

Experimental Protocol: GC with Derivatization

  • Objective: To quantify the purity of this compound by GC with Flame Ionization Detection (FID).

  • Instrumentation: Gas chromatograph with an FID detector and a suitable capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).

  • Reagents: Dichloromethane, acetone (derivatizing agent).

  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in 1 mL of a mixture of water and acetone. The acetone will react with the hydroxylamine to form the more volatile acetone oxime derivative.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium or Nitrogen.

  • Data Analysis: Purity is calculated based on the area percentage of the peak corresponding to the acetone oxime derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR) against a certified internal standard.

Experimental Protocol: ¹H NMR Spectroscopy

  • Objective: To confirm the structure and assess the purity of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated water (D₂O) or DMSO-d₆.

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

  • Data Analysis: The proton signals should be consistent with the structure of O-(cyclopropylmethyl)hydroxylamine. Purity can be estimated by comparing the integrals of the analyte signals to those of any observed impurities.

Expected ¹H NMR Signals (in D₂O):

  • Signals corresponding to the cyclopropyl ring protons.

  • A signal for the methylene (-CH₂-) protons adjacent to the oxygen.

  • A signal for the methine (-CH-) proton of the cyclopropyl group.

Elemental Analysis

Elemental analysis provides a fundamental assessment of purity by comparing the experimentally determined elemental composition (C, H, N, Cl) with the theoretical values.

ElementTheoretical Percentage
Carbon (C)38.87%
Hydrogen (H)8.16%
Chlorine (Cl)28.69%
Nitrogen (N)11.33%
Oxygen (O)12.95%

Summary of Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedAdvantagesLimitations
HPLC (with derivatization) Quantitative purity, detection of non-volatile impurities.High sensitivity and resolution.Requires derivatization, which can introduce complexity.
GC (with derivatization) Quantitative purity, detection of volatile impurities.High efficiency for volatile compounds.Requires derivatization; not suitable for non-volatile impurities.
NMR Spectroscopy Structural confirmation, identification of impurities, quantitative analysis (qNMR).Provides detailed structural information, can be quantitative.Lower sensitivity compared to chromatographic methods.
Elemental Analysis Confirmation of elemental composition.Provides fundamental purity information.Does not identify individual impurities.

Experimental Workflow and Data Interpretation

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_results Data Evaluation cluster_conclusion Final Assessment Synthesized_Product Synthesized O-(cyclopropylmethyl) hydroxylamine hydrochloride HPLC HPLC Analysis (with Derivatization) Synthesized_Product->HPLC GC GC Analysis (with Derivatization) Synthesized_Product->GC NMR NMR Spectroscopy Synthesized_Product->NMR EA Elemental Analysis Synthesized_Product->EA Purity_Data Quantitative Purity (%) HPLC->Purity_Data Impurity_Profile Impurity Profile HPLC->Impurity_Profile GC->Purity_Data GC->Impurity_Profile NMR->Impurity_Profile Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Elemental_Composition Elemental Composition EA->Elemental_Composition Final_Purity Final Purity Assessment & Specification Compliance Purity_Data->Final_Purity Impurity_Profile->Final_Purity Structural_Confirmation->Final_Purity Elemental_Composition->Final_Purity

Purity Assessment Workflow Diagram

Signaling Pathway of Impurity Identification

Impurity_Identification_Pathway cluster_separation Separation Techniques cluster_detection Detection & Identification cluster_data Data Analysis start Synthesized Product (with potential impurities) HPLC HPLC start->HPLC GC GC start->GC NMR NMR Spectroscopy start->NMR Direct Analysis MS Mass Spectrometry (MS) HPLC->MS LC-MS GC->MS GC-MS Mass_Spec_Data Mass Spectrum (Molecular Weight) MS->Mass_Spec_Data NMR_Data NMR Spectrum (Structural Fragments) NMR->NMR_Data identified_impurity Identified Impurity Structure Mass_Spec_Data->identified_impurity NMR_Data->identified_impurity

Impurity Identification Pathway

Safety Operating Guide

Proper Disposal of O-(cyclopropylmethyl)hydroxylamine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential safety and logistical information for the disposal of O-(cyclopropylmethyl)hydroxylamine Hydrochloride (CAS No. 74124-04-2), ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. This compound is classified with several hazard statements, indicating potential risks upon exposure.

Personal Protective Equipment (PPE) is mandatory when handling this substance. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

For quick reference, the key quantitative and identifying information for this compound is summarized in the table below.

PropertyValue
CAS Number 74124-04-2
Molecular Formula C₄H₁₀ClNO
Molecular Weight 123.58 g/mol
GHS Hazard Statements H302, H312, H315, H319, H332, H335[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[2] Adherence to institutional and local regulations for chemical waste management is paramount. The following steps outline the process from waste generation to collection.

Experimental Protocol: Waste Segregation and Storage

  • Waste Identification: Clearly identify the waste as this compound. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for the waste. The container must be in good condition and have a secure-fitting lid.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • The CAS number: "74124-04-2"

    • The associated hazards (e.g., "Harmful," "Irritant").

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from your licensed waste management provider.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

DisposalWorkflow A Step 1: Identify Waste O-(cyclopropylmethyl)hydroxylamine Hydrochloride B Step 2: Select & Label Compatible Waste Container A->B Segregate C Step 3: Securely Store In Satellite Accumulation Area B->C Seal D Step 4: Request Pickup Via Institutional EHS C->D Schedule E Step 5: Professional Disposal By Licensed Service D->E Collect

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.

References

Personal protective equipment for handling O-(cyclopropylmethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for O-(cyclopropylmethyl)hydroxylamine Hydrochloride

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

PropertyValue
Chemical Name This compound
CAS Number 74124-04-2[1][2]
Molecular Formula C4H10ClNO[2][3]
Molecular Weight 123.58 g/mol [2][3]
Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling. The primary hazards are summarized below.

HazardGHS ClassificationPrecautionary Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1][3]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][3]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[3]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[3]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[4][5]
Eye and Face Protection Safety glasses with side shields or chemical gogglesMust be worn at all times in the laboratory. A face shield may be required for splash hazards.[4][6]
Skin and Body Protection Laboratory coatA flame-retardant lab coat should be worn and buttoned.
Respiratory Protection NIOSH-approved respiratorRequired when working with the solid form to avoid dust inhalation, or if ventilation is inadequate.[4][7]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for safety.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a chemical fume hood is operational and available for use.[8]

    • Verify that an eyewash station and safety shower are accessible.[7]

    • Gather all necessary PPE and ensure it is in good condition.

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within a chemical fume hood to control dust and vapors.

    • Use anti-static tools and equipment to minimize dust generation.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

    • Ensure adequate ventilation during this process.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Wash hands and any exposed skin with soap and water.[4]

Storage Plan
  • Conditions: Store in a cool, dry, and well-ventilated area.[4][8] A recommended storage temperature is 2-8°C in an inert atmosphere.[1]

  • Container: Keep the container tightly closed and store in the original packaging.[8][9]

  • Incompatibilities: Store away from strong oxidizing agents.[7]

Emergency and Disposal Procedures

Emergency Response Plan
Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up and place in a suitable container for disposal, avoiding dust generation.[4][6] For liquid spills, absorb with an inert material and place in a chemical waste container.
Disposal Plan

This compound and its containers are considered hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste.

  • Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[8] Contact a licensed professional waste disposal service to dispose of this material.

Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound.

Workflow for Handling this compound cluster_emergency Emergency Protocol A Preparation - Verify Fume Hood - Check Safety Equipment - Don PPE B Weighing and Aliquoting (Inside Fume Hood) A->B C Solution Preparation (Inside Fume Hood) B->C D Experimentation C->D E Post-Handling Cleanup - Decontaminate Work Area - Clean Equipment D->E F Waste Disposal - Collect in Labeled Container - Follow Hazardous Waste Protocol E->F G Personal Decontamination - Remove PPE - Wash Hands E->G H Emergency Response (If Necessary) - Follow First Aid - Report Incident

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(cyclopropylmethyl)hydroxylamine Hydrochloride
Reactant of Route 2
O-(cyclopropylmethyl)hydroxylamine Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.